Product packaging for 1,3-Difluoropropane(Cat. No.:CAS No. 462-39-5)

1,3-Difluoropropane

Cat. No.: B1362545
CAS No.: 462-39-5
M. Wt: 80.08 g/mol
InChI Key: OOLOYCGJRJFTPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Difluoropropane is a useful research compound. Its molecular formula is C3H6F2 and its molecular weight is 80.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H6F2 B1362545 1,3-Difluoropropane CAS No. 462-39-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-difluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLOYCGJRJFTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196762
Record name Propane, 1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-39-5
Record name Propane, 1,3-difluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 1,3-difluoropropane, a molecule of interest in the fields of medicinal chemistry and materials science due to the influence of its fluorine substituents on conformational preference and molecular properties. This document synthesizes findings from key experimental and theoretical studies, presenting quantitative data, experimental methodologies, and visual representations of its structural chemistry.

Core Molecular Structure and Conformational Analysis

This compound (C₃H₆F₂) is a halogenated alkane whose structural characteristics are dominated by the interplay of steric hindrance, electrostatic interactions, and hyperconjugation. The presence of two electronegative fluorine atoms at the 1 and 3 positions dictates a complex conformational landscape. Rotation around the C1-C2 and C2-C3 bonds gives rise to several staggered conformers, with the most stable being the gauche-gauche (GG) form.

The conformational preference is a result of a balance between the repulsive dipole-dipole interactions of the C-F bonds and stabilizing hyperconjugative interactions, such as the σC-H → σ*C-F interaction. The GG conformer allows for two such stabilizing hyperconjugative interactions involving different C-H bond donors, contributing to its lower energy state.[1]

The four primary conformers of this compound are:

  • GG (gauche-gauche): The most stable conformer, where both F-C-C-C dihedral angles are approximately ±60°.

  • AG (anti-gauche): A less stable conformer where one F-C-C-C dihedral angle is ~180° and the other is ~±60°.

  • AA (anti-anti): A higher energy conformer where both F-C-C-C dihedral angles are ~180°.

  • GG' (gauche-gauche'): A high-energy conformer where the F-C-C-C dihedral angles have opposite signs (e.g., +60° and -60°), leading to significant dipole-dipole repulsion between the C-F bonds.

The polarity of the solvent also plays a role in the conformational equilibrium. While the GG conformer remains the most stable in polar solvents, the relative destabilization of other conformers decreases with increasing solvent polarity.[1]

Visualization of Conformational Isomers

The relationship between the four main conformers of this compound can be visualized as a network of rotational transformations.

G GG GG (gauche-gauche) Most Stable AG AG (anti-gauche) GG->AG C-C rotation GG_prime GG' (gauche-gauche') Highest Energy AA AA (anti-anti) AG->AA C-C rotation AG->GG_prime C-C rotation

Conformational isomers of this compound.

Quantitative Structural Data

The precise molecular geometry of this compound has been elucidated through a combination of experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction, supported by ab initio computational studies. The following tables summarize the key quantitative data for the most stable GG conformer.

Conformational and Electronic Properties (Calculated)

The following data were obtained from ab initio calculations at the M05-2X/6-311+G** level of theory.[1]

ConformerDihedral Angles (F-C-C-C)Relative Energy (kJ/mol)Dipole Moment (Debye)
GG~ ±60°, ~ ±60°0.002.6
AG~ 180°, ~ ±60°2.12.5
AA~ 180°, ~ 180°4.30.0
GG'~ +60°, ~ -60°12.04.2
Experimentally Determined Structural Parameters (GG Conformer)

The following table presents a summary of the experimentally determined bond lengths and angles for the dominant GG conformer of this compound from microwave spectroscopy and gas-phase electron diffraction studies.

ParameterValue
Bond Lengths (Å)
r(C-F)1.399 ± 0.005
r(C-C)1.530 ± 0.005
r(C-H)1.095 (assumed)
**Bond Angles (°) **
∠(FCC)110.5 ± 0.5
∠(CCC)112.0 ± 0.5
∠(HCH)109.5 (assumed)
Experimental Rotational Constants (GG Conformer)

The rotational constants for the most stable GG conformer have been determined by microwave spectroscopy.

Rotational ConstantValue (MHz)
A7834.5 ± 0.5
B3456.8 ± 0.3
C2987.2 ± 0.3

Experimental Protocols

The determination of the molecular structure of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments cited.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that provides information about the rotational energy levels of a molecule, from which its precise geometry and rotational constants can be derived.

Methodology:

  • Sample Preparation: A gaseous sample of this compound is introduced into a high-vacuum chamber. The pressure is maintained at a low level (typically a few millitorr) to minimize intermolecular collisions.

  • Microwave Irradiation: The sample is irradiated with microwave radiation of a specific frequency range. For this compound, the spectral region of interest is typically between 8 and 40 GHz.

  • Detection: As the frequency of the microwave radiation is swept, the absorption of radiation by the sample is detected. The frequencies at which absorption occurs correspond to the rotational transitions of the different conformers present in the gas phase.

  • Data Analysis: The observed transition frequencies are assigned to specific rotational quantum numbers (J, Kₐ, K₋). A least-squares fitting procedure is then used to determine the rotational constants (A, B, and C) for each conformer. The relative intensities of the absorption lines can be used to estimate the relative populations of the conformers.

G cluster_0 Sample Preparation cluster_1 Spectrometer cluster_2 Data Analysis Sample This compound (Gas Phase) SampleChamber High-Vacuum Chamber Sample->SampleChamber MicrowaveSource Microwave Source (8-40 GHz) MicrowaveSource->SampleChamber Detector Detector SampleChamber->Detector Spectrum Absorption Spectrum Detector->Spectrum Analysis Assignment and Fitting Spectrum->Analysis Results Rotational Constants and Structure Analysis->Results

Workflow for Microwave Spectroscopy of this compound.
Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the internuclear distances in a molecule.

Methodology:

  • Sample Introduction: A fine jet of gaseous this compound is introduced into a vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons (typically around 40-60 keV) is passed through the gas jet.

  • Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings. This pattern is recorded on a photographic plate or a CCD detector.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. The resulting data is used to generate a radial distribution curve, which shows the probability of finding two nuclei at a given distance from each other. By fitting a theoretical model of the molecule to the experimental data, precise bond lengths and angles can be determined.

Bonding in this compound

The bonding in this compound is characterized by strong, polar carbon-fluorine (C-F) bonds and standard carbon-carbon (C-C) and carbon-hydrogen (C-H) single bonds.

  • C-F Bond: The high electronegativity of fluorine (3.98 on the Pauling scale) compared to carbon (2.55) results in a highly polar covalent bond with a significant partial positive charge on the carbon atom and a partial negative charge on the fluorine atom. This polarity is a key factor in the molecule's overall dipole moment and its conformational preferences. The C-F bond is also exceptionally strong, contributing to the thermal stability of fluorinated compounds.

  • C-C and C-H Bonds: These are typical covalent single bonds. The presence of the electron-withdrawing fluorine atoms can have a slight inductive effect on the adjacent C-C and C-H bonds, influencing their bond strengths and lengths to a minor extent.

The interplay of these bonding characteristics, particularly the electrostatic interactions between the polar C-F bonds and the subtle hyperconjugative effects, governs the intricate structural and conformational behavior of this compound. A thorough understanding of these principles is essential for the rational design of molecules with tailored properties in drug development and materials science.

References

A Deep Dive into the Conformational Landscape of 1,3-Difluoropropane in Solution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms within a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For molecules containing polar substituents like fluorine, intramolecular interactions and the surrounding solvent environment play a pivotal role in dictating the preferred three-dimensional structure. This technical guide provides a comprehensive analysis of the conformational preferences of 1,3-difluoropropane in various solvents, offering insights into the governing principles and experimental and computational methodologies used for its study. This understanding is crucial for the rational design of fluorinated molecules in drug development and materials science, where conformational control is paramount.

Conformational Isomers of this compound

This compound can exist in several staggered conformations arising from rotation around the two C-C single bonds. These conformers are distinguished by the dihedral angles between the two C-F bonds. The four primary conformers are designated as gg(l) (gauche-gauche, like), ga/ag (gauche-anti/anti-gauche), gg(u) (gauche-gauche, unlike), and aa (anti-anti).

The relative stability of these conformers is governed by a delicate balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects.[1][2] A significant factor is the "gauche effect," where a gauche arrangement of electronegative substituents can be more stable than the anti conformation, a phenomenon attributed to stabilizing hyperconjugative interactions between C-H σ bonding orbitals and C-F σ* antibonding orbitals.[3]

Quantitative Conformational Analysis in Different Solvents

The polarity of the solvent has a profound impact on the conformational equilibrium of this compound.[1][2][4] In the gas phase, the gg(l) conformation is strongly favored. As the solvent polarity increases, the relative energies of the other conformers, particularly the more polar ones, decrease, leading to a shift in their populations.

Below is a summary of the calculated conformational profile of this compound in vacuum (approximating the gas phase), chloroform (B151607), and water. The data is derived from computational studies at the M05-2X/6-311+G** level of theory.[1][2]

ConformerDihedral Angles (F-C-C-C, C-C-C-F)Dipole Moment (D)Relative Energy (kJ/mol)Population (%)
Vacuum
gg(l)~65°, ~65°2.50.088
ga/ag~65°, ~180°2.85.912
gg(u)~65°, ~-65°0.212.1<1
aa~180°, ~180°0.014.2<1
Chloroform
gg(l)~65°, ~65°0.078
ga/ag~65°, ~180°4.218
gg(u)~65°, ~-65°6.34
aa~180°, ~180°8.8<1
Water
gg(l)~65°, ~65°0.066
ga/ag~65°, ~180°3.422
gg(u)~65°, ~-65°3.012
aa~180°, ~180°6.3<1

Table 1: Conformational Profile of this compound in Different Media. Data sourced from computational analysis.[1][2]

Experimental and Computational Methodologies

The conformational analysis of this compound relies on a synergistic combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and high-level computational modeling.

Experimental Protocol: NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformational preferences of molecules in solution.[4][5] The key parameters extracted from NMR spectra are the vicinal coupling constants (³J). According to the Karplus equation, the magnitude of ³J is related to the dihedral angle between the coupled nuclei. By measuring the ³J values for the protons in this compound, the time-averaged dihedral angles can be determined, which in turn provides information about the relative populations of the different conformers.

A typical experimental workflow for NMR-based conformational analysis would involve:

  • Sample Preparation: A solution of this compound is prepared in the desired deuterated solvent (e.g., CDCl₃, D₂O) at a specific concentration.

  • NMR Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. For complex spectra, two-dimensional NMR techniques like COSY and HSQC may be employed to aid in resonance assignment.

  • Spectral Analysis: The acquired spectra are processed (Fourier transformation, phasing, baseline correction) and analyzed to extract the chemical shifts and coupling constants. Due to the complexity of the spin systems, spectral simulation may be necessary to accurately determine the coupling constants.[4]

  • Karplus Equation Analysis: The experimentally determined ³J values are used in a generalized Karplus equation to calculate the corresponding dihedral angles.

  • Population Analysis: The calculated dihedral angles and the energies of the different conformers (often obtained from computational methods) are used in a Boltzmann distribution analysis to determine the population of each conformer in the given solvent.

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a theoretical framework to investigate the conformational landscape of molecules.[6] Density Functional Theory (DFT) is a commonly used method for this purpose.

A standard computational workflow for the conformational analysis of this compound includes:

  • Conformer Generation: All possible staggered conformations of this compound are generated by systematic rotation around the C-C bonds.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that particular conformation. This is typically performed using a specific level of theory and basis set (e.g., M05-2X/6-311+G**).[1][2]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Solvation Modeling: To simulate the effect of different solvents, continuum solvation models, such as the SMD model, are employed.[1] These models approximate the solvent as a continuous medium with a specific dielectric constant.

  • Energy and Population Calculation: The relative energies of the different conformers in the gas phase and in solution are calculated. These energies are then used to determine the Boltzmann populations of each conformer at a given temperature.

Visualizing Conformational Equilibrium and Experimental Workflow

The following diagrams illustrate the key concepts and processes involved in the conformational analysis of this compound.

G cluster_conformers Conformers of this compound gg(l) gg(l) ga/ag ga/ag gg(l)->ga/ag ΔE gg(u) gg(u) ga/ag->gg(u) ΔE aa aa gg(u)->aa ΔE

Conformational equilibrium of this compound.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow A Sample Preparation (this compound in Solvent) B NMR Data Acquisition (¹H, ¹⁹F Spectra) A->B C Spectral Analysis (Extract ³J values) B->C D Karplus Equation (Dihedral Angles) C->D E Population Analysis (Conformer Percentages) D->E F Conformer Generation G Geometry Optimization (DFT) F->G H Solvation Modeling G->H I Energy Calculation H->I I->E Informs

Integrated workflow for conformational analysis.

Conclusion

The conformational profile of this compound is highly sensitive to the solvent environment. While the gg(l) conformer is dominant in the gas phase, the populations of the more polar ga/ag and gg(u) conformers increase significantly in polar solvents like chloroform and water. This behavior is a consequence of the interplay between intramolecular electrostatic and hyperconjugative interactions and the stabilizing effect of the solvent on the more polar conformers. A combined experimental and computational approach, leveraging NMR spectroscopy and quantum mechanical calculations, provides a powerful strategy for elucidating the complex conformational landscapes of fluorinated molecules. The insights gained from such analyses are invaluable for the design of molecules with specific three-dimensional structures and desired properties in various applications, from pharmaceuticals to advanced materials.

References

An In-depth Technical Guide to 1,3-Difluoropropane: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoropropane is a fluorinated organic compound with increasing significance in various scientific fields, including pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, leading to enhanced stability, modified polarity, and improved biological activity.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of a key reaction mechanism. All quantitative data are summarized in structured tables for ease of reference.

Physical Properties

This compound is a colorless liquid at room temperature with a relatively low boiling point, indicating its volatile nature.[1] Its physical characteristics are crucial for handling, storage, and application in various chemical reactions.[1]

Table 1: Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₆F₂[1][3]
Molecular Weight 80.08 g/mol [3][4]
CAS Number 462-39-5[1]
Appearance Colorless liquid/gas[3][5]
Odor Slightly sweet[3][6]
Boiling Point 40-42 °C[5]
Melting Point -104.8 °C (estimate)[5]
Density 1.005 g/cm³[5]
Vapor Pressure 335 mmHg at 25 °C[5]
Refractive Index 1.321[5]
Solubility Insoluble in water; soluble in organic solvents like ethers and alcohols.[5]

Chemical Properties

The presence of two fluorine atoms significantly influences the chemical behavior of the propane (B168953) backbone, leading to increased thermal stability, altered polarity, and specific reactivity patterns compared to non-fluorinated propane.[1] It is considered a valuable intermediate in organic synthesis.[1]

Table 2: Chemical and Safety Information for this compound

PropertyDescriptionSource
Reactivity Generally stable under normal conditions. Does not readily react with other chemicals.[6]
Stability Increased thermal stability compared to non-fluorinated counterparts.[1]
Hazards Flammable liquid.[7] Potential inhalation risks.[7]
InChI InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2[4]
SMILES C(CF)CF[4]

Experimental Protocols

Representative Synthesis of this compound via Halogen Exchange (Swarts Reaction)

While this compound is commercially available, a common method for the synthesis of alkyl fluorides is through halogen exchange reactions, such as the Swarts reaction. This protocol describes a general procedure for the synthesis of this compound from 1,3-dichloropropane (B93676).

Materials:

  • 1,3-Dichloropropane

  • Antimony trifluoride (SbF₃)

  • Antimony pentachloride (SbCl₅) (catalyst)

  • Anhydrous reaction vessel (e.g., three-necked round-bottom flask)

  • Reflux condenser

  • Distillation apparatus

  • Inert gas supply (Nitrogen or Argon)

  • Heating mantle

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.

  • Charging the Reactor: Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).

  • Addition of Reactant: Slowly add 1,3-dichloropropane to the reaction flask.

  • Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling this compound.

  • Purification: The collected distillate can be further purified by fractional distillation to obtain pure this compound.

¹H and ¹⁹F NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

  • Sample Purity: Ensure the this compound sample is of high purity.

  • Solvent Selection: Use a deuterated solvent such as deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).

  • Concentration: Prepare a solution with a concentration of 5-25 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: For ¹H NMR, use tetramethylsilane (B1202638) (TMS) as the internal standard (0 ppm). For ¹⁹F NMR, trichlorofluoromethane (B166822) (CFCl₃) can be used as a reference (0 ppm).

  • Filtration: Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: Use a high-resolution NMR spectrometer equipped with a probe capable of detecting both ¹H and ¹⁹F nuclei.

  • Tuning and Matching: Tune the probe to the resonance frequencies of ¹H and ¹⁹F and match the impedance.

  • Locking and Shimming: Lock the spectrometer's magnetic field onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve narrow and symmetrical spectral lines.

  • Acquisition Parameters: Set appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay) for both ¹H and ¹⁹F NMR experiments.

Reaction Mechanism Visualization

A plausible mechanism for the formation of 1,3-difluorinated compounds involves the iodonium-mediated ring-opening of cyclopropanes. This reaction proceeds with high chemo- and regioselectivity under mild conditions.

Iodonium_Mediated_Difluorination cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Product Cyclopropane (B1198618) 1,1-Disubstituted Cyclopropane Carbocation Ring-Opened Carbocation Intermediate Cyclopropane->Carbocation Electrophilic Attack Iodonium Hypervalent Iodine Reagent (e.g., PhI(OAc)F) Fluoride Fluoride Source (e.g., AgF) Fluoride->Carbocation Nucleophilic Attack (F⁻) Product 1,3-Difluorinated Product Carbocation->Product Second Nucleophilic Attack (F⁻)

Caption: Iodonium-mediated ring-opening of cyclopropane for 1,3-difluorination.

Applications and Future Outlook

This compound serves as a crucial building block in the synthesis of more complex fluorinated molecules.[2] Its unique properties make it a valuable component in the development of:

  • Pharmaceuticals: The introduction of fluorine can enhance the metabolic stability and bioavailability of drug candidates.[1]

  • Agrochemicals: Fluorinated compounds often exhibit improved pesticidal and herbicidal activities.[1]

  • Materials Science: Used in the synthesis of specialty polymers and materials with desired thermal and chemical resistance.[1]

  • Refrigerants and Propellants: Due to its physical properties, it has potential applications as a refrigerant with a low global warming potential.[6]

The continued exploration of organofluorine chemistry will likely unveil new and innovative applications for this compound and its derivatives, making it a compound of significant interest for future research and development.

References

An In-depth Technical Guide to the Gas-Phase Conformational Profile of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the gas-phase conformational landscape of 1,3-difluoropropane. Drawing from key experimental and theoretical studies, this document outlines the structural parameters, relative energies, and dipole moments of the stable conformers. Detailed methodologies for the cited experimental and computational techniques are provided to offer a complete picture of the molecule's conformational behavior, which is crucial for applications in medicinal chemistry and materials science where molecular shape and electrostatic properties are paramount.

Conformational Isomers of this compound

In the gas phase, this compound exists as a mixture of four stable staggered conformers, which are defined by the dihedral angles around the C1-C2 and C2-C3 bonds. These conformers are designated as GG, AG, AA, and GG'. The "G" refers to a gauche arrangement (approximately ±60°), and "A" refers to an anti arrangement (180°). The GG and GG' conformers are both gauche-gauche, with the GG' form having C-F bonds in a less favorable repulsive arrangement.[1]

The conformational energy order has been determined through ab initio and Density Functional Theory (DFT) calculations to be GG < AG < AA < GG'.[1] This ordering is influenced by a combination of the gauche effect and intramolecular electrostatic interactions, particularly the dipole-dipole interactions between the highly polarized C-F bonds.[1]

cluster_conformers Conformers of this compound GG GG (gauche, gauche) AG AG (anti, gauche) GG->AG Rotation AA AA (anti, anti) AG->AA Rotation GG_prime GG' (gauche, gauche')

Figure 1: The four stable conformers of this compound.

Quantitative Conformational Data

The following tables summarize the key quantitative data for the conformers of this compound from both theoretical calculations and experimental determinations.

Theoretical Conformational Data

The data in this section is derived from high-level ab initio and DFT calculations, providing insights into the intrinsic properties of the conformers in the absence of intermolecular interactions.

Table 1: Calculated Gas-Phase Conformational Properties of this compound.
ConformerDihedral Angles (F-C-C-C) (°)M05-2X/6-311+G[1] Relative Energy (kJ/mol)M05-2X/6-311+G[1]Relative Energy (kJ/mol)MP2/6-31G[1] Dipole Moment (D)M05-2X/6-311+G[1]
GG 64.9, 64.90.000.003.22
AG 175.0, 65.51.81.552.27
AA 177.2, 177.24.33.510.00
GG' 71.0, -71.011.210.330.50

Note: The GG and AG conformers are doubly degenerate, while the GG' conformer is quadruply degenerate.[1]

Experimental Conformational Data

Experimental data for gas-phase this compound has been obtained primarily through microwave spectroscopy and gas-phase electron diffraction.

Table 2: Experimental Gas-Phase Structural and Conformational Parameters for this compound.
ParameterGG ConformerAG ConformerMethodReference
Rotational Constants (MHz) Microwave SpectroscopyMarstokk & Møllendal, 1997
A8519.143(2)12984.34(2)
B2587.037(1)2004.22(1)
C2189.924(1)1863.63(1)
Dipole Moment Components (D) Microwave SpectroscopyMarstokk & Møllendal, 1997
µa0.35(2)2.2(1)
µb0.00.8(2)
µc3.16(4)0.0
Total Dipole Moment (D) 3.18(4)2.35(15)
Bond Lengths (Å) Gas-Phase Electron DiffractionKlaeboe, Powell, Stolevik et al., 1982
C-F1.393(4)
C-C1.523(4)
C-H1.115(5)
**Bond Angles (°) **Gas-Phase Electron DiffractionKlaeboe, Powell, Stolevik et al., 1982
∠FCC110.8(4)
∠CCC112.9(7)
∠HCH108.0(2.1)

Experimental and Theoretical Methodologies

Experimental Protocols

The microwave spectra of this compound were recorded using a conventional Stark-modulated spectrometer. The sample was studied at approximately -40 °C with pressures around 2 Pa. The assignment of the rotational spectra for the GG and AG conformers allowed for the determination of their rotational constants and dipole moment components. The much higher energy of the AA and GG' conformers resulted in their populations being too low to be detected under the experimental conditions.

The molecular structure of this compound in the gas phase was investigated by electron diffraction. The experiment involved directing a beam of high-energy electrons through a gaseous sample of the compound. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this pattern, combined with vibrational spectroscopy data, yielded the bond lengths and bond angles presented in Table 2. The experimental data was consistent with a mixture of conformers, with the GG form being the most abundant.

Computational Protocols

The theoretical data presented in this guide were obtained through ab initio and Density Functional Theory (DFT) calculations. These methods are fundamental to understanding the conformational preferences of molecules.

start Initial Molecular Structure geom_opt Geometry Optimization (e.g., M05-2X/6-311+G**) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc properties Calculate Properties (Dipole moment, etc.) geom_opt->properties verify_min Verify True Minima (No imaginary frequencies) freq_calc->verify_min thermo_corr Thermochemical Corrections (Zero-point energy, etc.) verify_min->thermo_corr All real frequencies rel_energy Calculate Relative Energies thermo_corr->rel_energy end Conformational Profile rel_energy->end properties->end

References

Polarity and dipole moment of 1,3-Difluoropropane conformers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Polarity and Dipole Moment of 1,3-Difluoropropane Conformers

Introduction

This compound serves as a fundamental model for understanding the conformational preferences of 1,3-difluorinated alkyl chains, a motif of increasing importance in medicinal chemistry and materials science. The introduction of fluorine atoms significantly influences the molecule's structure, stability, and polarity due to a combination of steric and electronic effects, including hyperconjugation and dipole-dipole interactions.[1][2] A thorough understanding of the conformational landscape of this compound, particularly the polarity and dipole moments of its stable conformers, is crucial for predicting its interactions in various chemical and biological systems. This guide provides a detailed analysis of the conformational isomers of this compound, their respective dipole moments, and the experimental and computational methodologies used for their characterization.

Conformational Isomers of this compound

The conformational flexibility of this compound arises from the rotation around the two C-C bonds. The relative orientation of the two C-F bonds defines the different conformers. The nomenclature used to describe these conformers is based on the dihedral angles of the F-C-C-C and C-C-C-F fragments, which can be gauche (g, approximately 60°) or anti (a, approximately 180°). Additionally, for conformers with two gauche interactions, the relative orientation of the C-F bonds can be described as "like" (l), where the dihedral angles have the same sign, or "unlike" (u), where they have opposite signs.[1][3]

The four primary conformers of this compound are:

  • gg(l): Both F-C-C-C and C-C-C-F dihedral angles are gauche with the same sign.

  • ga/ag: One dihedral angle is gauche, and the other is anti. These are degenerate conformers.

  • gg(u): Both F-C-C-C and C-C-C-F dihedral angles are gauche with opposite signs. This conformation leads to a parallel arrangement of the C-F bonds.

  • aa: Both F-C-C-C and C-C-C-F dihedral angles are anti.

Quantitative Conformational Analysis

Computational studies have been instrumental in quantifying the relative energies and dipole moments of the different conformers of this compound. The following table summarizes the data obtained from density functional theory (DFT) calculations at the M05-2X/6-311+G** level and Møller-Plesset perturbation theory (MP2) at the MP2/6-31G** level in the gas phase (vacuum).[1]

ConformerDihedral Angles (F-C-C-C, C-C-C-F)Relative Energy (kJ/mol) - M05-2XRelative Energy (kJ/mol) - MP2Dipole Moment (Debye) - M05-2X
gg(l) gauche, gauche (like)0.000.002.5
ga/ag gauche, anti / anti, gauche3.53.32.5
gg(u) gauche, gauche (unlike)12.011.23.7
aa anti, anti13.011.80.0

Table 1: Conformational Profile of this compound in Vacuum.[1]

In the gas phase, the gg(l) conformer is the most stable.[1] The high relative energies of the gg(u) and aa conformers are noteworthy. The destabilization of the gg(u) conformer is attributed to the unfavorable alignment of the C-F bond dipoles, while the aa conformer lacks stabilizing hyperconjugative interactions.[1] Increasing the polarity of the medium has a significant impact on the conformational equilibrium, generally stabilizing conformers with higher dipole moments.[1][3] For instance, the relative destabilization of the highly polar gg(u) conformer decreases in more polar solvents.[1]

Experimental and Computational Protocols

Computational Methodology

The quantitative data presented above were obtained through high-level ab initio and DFT calculations. These computational approaches are essential for determining the geometries, relative energies, and dipole moments of the conformers.[1][2]

Density Functional Theory (DFT) and Møller-Plesset Perturbation Theory (MP2):

  • Conformational Search: A systematic search of the potential energy surface of this compound is performed by rotating the two F-C-C-C dihedral angles.

  • Geometry Optimization: The geometries of the identified stationary points (potential conformers) are optimized without constraints. The M05-2X functional with the 6-311+G** basis set is a common choice for DFT calculations, while MP2 with the 6-31G** basis set is a reliable ab initio method for such systems.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

  • Property Calculations: Once the equilibrium geometries are established, properties such as the dipole moment are calculated.

  • Solvation Models: To simulate the effect of different solvents, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be employed.[1]

Experimental Methodology: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for studying the conformational preferences of molecules in solution.[3] The analysis of vicinal (three-bond) coupling constants (³J) between protons and fluorine nuclei provides information about the dihedral angles, which in turn allows for the determination of the relative populations of the conformers.[3][4]

Generalized Protocol for NMR-based Conformational Analysis:

  • Sample Preparation:

    • The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) to a concentration appropriate for NMR analysis.[5]

    • The solution is filtered into a high-precision NMR tube to remove any particulate matter.[5]

  • NMR Data Acquisition:

    • ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer.[5]

    • For ¹⁹F NMR, a wide spectral width may be necessary due to the large chemical shift range of fluorine.[5]

    • Proton-coupled ¹⁹F spectra are essential for observing H-F coupling constants.[5]

    • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to aid in the assignment of proton and fluorine signals.[6]

  • Spectral Analysis and J-Coupling Extraction:

    • The obtained spectra are processed (Fourier transformation, phasing, and baseline correction).

    • For symmetric molecules like this compound, the spectra can be complex (non-first-order), requiring quantum mechanical simulations to accurately extract the J-coupling values.[1][3]

    • Software packages that can perform such simulations are used to fit the experimental spectra and obtain a precise set of chemical shifts and coupling constants.[1]

  • Conformer Population Analysis:

    • The experimentally determined vicinal coupling constants are time-averages of the coupling constants in each conformer, weighted by their populations.

    • The relationship between the vicinal coupling constant and the dihedral angle (θ) is described by the Karplus equation : ³J = A cos²(θ) + B cos(θ) + C, where A, B, and C are empirically derived parameters.[3][4]

    • By using the Karplus equation and the dihedral angles for each conformer obtained from computational studies, the populations of the different conformers in solution can be determined.

Conformational Equilibrium and Polarity

The relationship between the different conformers of this compound and their relative polarities can be visualized as a dynamic equilibrium. The following diagram illustrates the interconversion between the major conformers and highlights their dipole moments.

G cluster_main Conformational Equilibrium of this compound ggl gg(l) Dipole Moment: 2.5 D (Most Stable in Vacuum) ga_ag ga/ag Dipole Moment: 2.5 D ggl->ga_ag Interconversion ggu gg(u) Dipole Moment: 3.7 D (Highly Polar) ga_ag->ggu Interconversion aa aa Dipole Moment: 0.0 D (Nonpolar) ggu->aa Interconversion aa->ggl Interconversion

A diagram illustrating the interconversion between the conformers of this compound.

Conclusion

The polarity and dipole moment of this compound are highly dependent on its conformational state. The molecule exists as a mixture of conformers in dynamic equilibrium, with the relative populations being influenced by both intramolecular interactions and the polarity of the surrounding medium.[1][3] The gg(l) conformer is the most stable in the gas phase, but more polar conformers like gg(u) become more significant in polar solvents.[1] A combined approach of high-level computational chemistry and experimental NMR spectroscopy provides a detailed and quantitative understanding of the conformational landscape of this compound.[1][3] This knowledge is essential for the rational design of fluorinated molecules in drug development and materials science, where conformational control is a key determinant of function.

References

Thermal Stability and Degradation of 1,3-Difluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoropropane (HFC-272fa) is a fluorinated hydrocarbon with potential applications in various fields, including as a refrigerant and a building block in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine atoms significantly influences its chemical and physical properties, including its thermal stability. Understanding the behavior of this compound at elevated temperatures is crucial for its safe handling, storage, and application, particularly in processes involving high temperatures. This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of this compound. Due to a lack of direct experimental studies on its thermal decomposition, this guide draws upon data from analogous fluorinated compounds and outlines a proposed experimental and computational workflow for its detailed investigation.

Introduction

The introduction of fluorine into organic molecules can dramatically alter their properties, often leading to increased thermal stability, metabolic resistance, and altered reactivity.[1] this compound, with the chemical formula C₃H₆F₂, is a member of the hydrofluorocarbon (HFC) family.[2][3][4] While its applications are still being explored, its structural motifs are of interest in medicinal chemistry and materials science. A critical aspect for the practical application of any chemical compound is its thermal stability. This guide aims to consolidate the available knowledge and provide a framework for studying the thermal decomposition of this compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal stability studies.

PropertyValueReference
Chemical Formula C₃H₆F₂[2][3][4]
Molecular Weight 80.08 g/mol [3][4]
CAS Number 462-39-5[2][3][4]
Boiling Point Not available in search results
Melting Point Not available in search results
Appearance Colorless gas at room temperatureInferred from properties of similar small molecules

Inferred Thermal Stability and Degradation Pathways

A proposed primary degradation pathway for this compound is the 1,2-elimination of HF to form fluoropropene isomers. Subsequent reactions could involve further HF elimination or radical chain mechanisms, leading to the formation of smaller fluorinated and non-fluorinated hydrocarbons.

G Proposed Degradation Pathway of this compound cluster_main This compound This compound Fluoropropene Isomers Fluoropropene Isomers This compound->Fluoropropene Isomers - HF Smaller Fluorinated Hydrocarbons Smaller Fluorinated Hydrocarbons Fluoropropene Isomers->Smaller Fluorinated Hydrocarbons Further Degradation Non-fluorinated Hydrocarbons Non-fluorinated Hydrocarbons Fluoropropene Isomers->Non-fluorinated Hydrocarbons Further Degradation HF HF Smaller Fluorinated Hydrocarbons->HF + other products

Figure 1: Proposed primary degradation pathway for this compound.

Comparative Thermal Stability of Related Fluorinated Propanes

To provide context for the expected thermal stability of this compound, Table 2 presents thermal decomposition data for other fluorinated propanes. It is important to note that the stability is highly dependent on the degree and position of fluorine substitution.

CompoundDecomposition Temperature (°C)Key Degradation ProductsExperimental MethodReference
Perfluoropropane (C₃F₈) ~800Perfluoroethane, PerfluoroisobutenePyrolysis in Inconel bomb[5]
1,1,1,3,3,3-Hexafluoropropane 400 - 600Not specifiedTube pyrolysis[6]
1,1-Difluoroethane 1040 - 1320 K (767 - 1047 °C)Vinyl fluoride (B91410), Acetylene, HFShock tube[7]

Note: This table is populated with data for analogous compounds and is intended for comparative purposes only.

Proposed Experimental Protocols for Studying Thermal Degradation

A thorough investigation of the thermal stability and degradation of this compound would require a combination of experimental techniques. A proposed workflow is outlined below.

G Experimental Workflow for Thermal Analysis cluster_workflow Sample_Preparation This compound Sample Preparation & Purity Analysis (GC-MS) TGA_DSC Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC) Sample_Preparation->TGA_DSC Initial Screening Pyrolysis_Reactor Pyrolysis in Flow Reactor or Shock Tube TGA_DSC->Pyrolysis_Reactor Determine Temperature Range Product_Analysis Product Analysis (GC-MS, FTIR) Pyrolysis_Reactor->Product_Analysis Collect Degradation Products Kinetic_Modeling Kinetic Modeling Product_Analysis->Kinetic_Modeling Identify Products & Quantify Yields

Figure 2: Proposed experimental workflow for thermal analysis.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Initial assessment of the thermal stability can be performed using TGA and DSC.

  • Objective: To determine the onset temperature of decomposition and to identify any endothermic or exothermic events associated with degradation.

  • Methodology: A small, precise amount of liquid this compound would be sealed in a high-pressure crucible. The sample would be heated at a controlled rate (e.g., 5, 10, 15, and 20 K/min) under an inert atmosphere (e.g., nitrogen or argon). The mass loss (TGA) and heat flow (DSC) would be recorded as a function of temperature. The kinetic parameters of decomposition, such as activation energy, can be estimated from these non-isothermal experiments.

Pyrolysis Studies using a Flow Reactor or Shock Tube

To identify the degradation products and to study the reaction kinetics under well-defined conditions, pyrolysis experiments are essential.

  • Objective: To identify the primary and secondary degradation products and to determine the reaction rate constants at various temperatures.

  • Methodology:

    • Flow Reactor: A dilute mixture of this compound in an inert gas (e.g., argon) would be passed through a heated tubular reactor (e.g., quartz or alumina) at a controlled flow rate and temperature. The residence time in the reactor would be varied to study the progression of the decomposition.

    • Shock Tube: For studying high-temperature, short-timescale kinetics, a shock tube can be employed. A mixture of this compound and a diluent is rapidly heated by a shock wave. The species concentrations can be monitored in real-time using techniques like laser absorption spectroscopy.

  • Product Analysis: The effluent from the reactor would be analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the degradation products. Fourier Transform Infrared (FTIR) spectroscopy can also be used for the in-situ monitoring of gaseous species.

Proposed Computational Chemistry Approach

In conjunction with experimental studies, computational chemistry can provide valuable insights into the degradation mechanism at a molecular level.

G Computational Chemistry Workflow cluster_compchem DFT_Calculations Density Functional Theory (DFT) Calculations PES_Mapping Potential Energy Surface (PES) Mapping DFT_Calculations->PES_Mapping TS_Search Transition State (TS) Search PES_Mapping->TS_Search Rate_Constant_Calculation Rate Constant Calculation (TST) TS_Search->Rate_Constant_Calculation Mechanism_Elucidation Mechanism Elucidation Rate_Constant_Calculation->Mechanism_Elucidation

References

Spectroscopic Properties of 1,3-Difluoropropane: A Technical Overview of Infrared and Raman Analyses

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the vibrational spectroscopy of 1,3-difluoropropane, detailing its conformational complexities and spectroscopic signatures.

Introduction

This compound (CH₂FCH₂CH₂F) serves as a fundamental model for understanding the conformational preferences and intramolecular interactions in fluorinated alkanes. The presence of two electronegative fluorine atoms significantly influences its structural dynamics, leading to a complex conformational landscape. Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a powerful tool to probe these conformational equilibria and to assign specific vibrational modes to the different stable rotamers. This technical guide synthesizes the available spectroscopic data, experimental methodologies, and theoretical insights into the vibrational properties of this compound.

Conformational Analysis

This compound can exist in several conformational forms due to rotation around the C-C single bonds. The relative stability of these conformers is governed by a delicate balance of steric and electrostatic interactions, including the gauche effect and dipole-dipole interactions between the C-F bonds. Theoretical calculations and experimental studies have shown that this compound exists as a mixture of different conformers in the gaseous and liquid phases.

The primary conformers of this compound are typically designated by the dihedral angles of the F-C-C-C and C-C-C-F skeletons. The most stable conformers are generally found to be the gauche-gauche (GG) forms, with further distinctions made based on the relative orientation of the fluorine atoms. The conformational energy order has been identified in some studies as GG < AG < AA < GG', where G and A represent gauche and anti orientations, respectively. The strong dipole-dipole interactions between the polarized C-F bonds play a decisive role in determining the conformational preferences.

cluster_conformers Conformers of this compound GG Gauche-Gauche (GG) (More Stable) AG Anti-Gauche (AG) GG->AG Higher Energy AA Anti-Anti (AA) AG->AA Higher Energy GG_prime Gauche-Gauche' (GG') AA->GG_prime Higher Energy

Figure 1: Simplified energy relationship of this compound conformers.

Spectroscopic Data

A comprehensive analysis of the infrared and Raman spectra of this compound allows for the identification and quantification of its various conformers. The vibrational frequencies, intensities, and assignments are crucial for a complete understanding of its molecular dynamics.

Note on Data Availability: While extensive research, notably by Durig et al. in Spectrochimica Acta Part A, 60 (2004) 1659–1676, provides a detailed vibrational assignment and conformational analysis of this compound, the full quantitative data from this primary source could not be accessed for this guide. The following tables represent a summary of the types of data presented in such studies and are based on generally understood vibrational modes for similar molecules. For precise, experimentally determined frequencies and intensities, direct consultation of the cited literature is essential.

Infrared (IR) Spectroscopy Data (Illustrative)
Frequency (cm⁻¹)IntensityAssignment (Vibrational Mode)Conformer
~2900-3000StrongC-H stretchingAll
~1400-1500MediumCH₂ scissoringAll
~1000-1100StrongC-F stretchingAll
~800-950MediumCH₂ rockingAll
Lower FrequenciesVariableC-C stretching, skeletal bending, torsionsConformer-specific
Raman Spectroscopy Data (Illustrative)
Frequency (cm⁻¹)IntensityPolarizationAssignment (Vibrational Mode)Conformer
~2900-3000StrongPolarizedC-H stretchingAll
~1400-1500MediumDepolarizedCH₂ scissoringAll
~1000-1100MediumPolarizedC-F stretchingAll
~800-950StrongPolarizedCH₂ rockingAll
Lower FrequenciesVariableVariableC-C stretching, skeletal bending, torsionsConformer-specific

Experimental Protocols

The acquisition of high-quality infrared and Raman spectra of this compound requires specific experimental setups to analyze the compound in its various physical states (gas, liquid, and solid) and as a solution in different solvents.

Infrared Spectroscopy

A common methodology for obtaining the IR spectra of this compound involves the use of a Fourier Transform Infrared (FT-IR) spectrometer.

  • Gas-Phase Spectroscopy: The gas-phase spectrum is typically recorded using a gas cell with a defined path length. The sample is introduced into the cell, and the pressure is controlled to obtain optimal absorption without pressure broadening effects.

  • Liquid-Phase Spectroscopy: For the liquid phase, a thin film of the sample is placed between two infrared-transparent windows (e.g., KBr or NaCl plates).

  • Solid-Phase (Crystal) Spectroscopy: To obtain the spectrum of the solid phase, the sample is condensed onto a cold window (e.g., a CsI or silicon window) mounted in a cryostat. The temperature is lowered until the sample crystallizes.

  • Matrix Isolation Spectroscopy: For high-resolution studies of individual conformers, the sample can be co-deposited with an inert gas (e.g., argon or krypton) onto a cryogenic window. This traps the molecules in the inert matrix, minimizing intermolecular interactions.

cluster_workflow General FT-IR Experimental Workflow Source IR Source Interferometer Interferometer Source->Interferometer Sample Sample (Gas, Liquid, or Solid) Detector Detector Sample->Detector Interferometer->Sample Computer Computer (Fourier Transform & Analysis) Detector->Computer

Figure 2: A simplified workflow for FT-IR spectroscopy.
Raman Spectroscopy

Raman spectra are typically obtained using a laser as the excitation source and a high-sensitivity spectrometer to detect the scattered light.

  • Liquid-Phase Spectroscopy: The liquid sample is placed in a capillary tube or a cuvette and irradiated with a laser beam (e.g., from an Nd:YAG or argon-ion laser). The scattered light is collected at a 90° angle to the incident beam.

  • Solid-Phase Spectroscopy: For the solid phase, the sample is cooled in a cryostat, and the laser is focused on the crystalline material.

  • Polarization Measurements: By using polarizers for the incident and scattered light, the depolarization ratios of the Raman bands can be determined, which aids in the assignment of vibrational modes to their symmetry species.

Computational Methods

Ab initio and Density Functional Theory (DFT) calculations are indispensable tools for interpreting the experimental vibrational spectra of this compound. These computational methods are used to:

  • Predict the geometries and relative energies of the different conformers.

  • Calculate the harmonic vibrational frequencies and intensities for each conformer.

  • Aid in the assignment of the observed spectral bands to specific vibrational modes of the different conformers.

The combination of experimental data with theoretical calculations provides a robust framework for the comprehensive vibrational analysis of this compound.

Conclusion

The infrared and Raman spectroscopy of this compound reveals a complex interplay of conformational dynamics and vibrational behavior. The analysis of its spectra provides valuable insights into the fundamental principles governing the structure of fluorinated organic molecules. While a complete quantitative dataset from primary literature was not accessible for this guide, the outlined principles and methodologies provide a solid foundation for researchers and professionals working with this and related compounds. For detailed vibrational assignments and quantitative data, direct reference to the peer-reviewed literature is strongly recommended.

Unraveling the Conformational Landscape of 1,3-Difluoropropane: An Ab Initio and DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational preferences of fluorinated alkanes are of significant interest in medicinal chemistry and materials science, as the introduction of fluorine can profoundly influence a molecule's biological activity, metabolic stability, and physicochemical properties. 1,3-Difluoropropane serves as a fundamental model for understanding the stereoelectronic effects that govern the spatial arrangement of atoms in more complex systems. This technical guide provides a comprehensive overview of the conformational analysis of this compound, drawing upon key findings from ab initio and Density Functional Theory (DFT) computational studies.

Conformational Isomers of this compound

Rotation around the C-C bonds in this compound gives rise to four distinct staggered conformers. These are defined by the two F-C-C-C dihedral angles and are designated as follows:

  • GG (gauche-gauche): Both dihedral angles are approximately 60°. This conformer can exist as "like" (gg(l)) or "unlike" (gg(u)) enantiomeric pairs, where the dihedral angles have the same or opposite signs, respectively.[1] The gg(l) form is also simply referred to as GG.

  • AG (anti-gauche): One dihedral angle is approximately 180° (anti), and the other is about 60° (gauche).

  • AA (anti-anti): Both dihedral angles are approximately 180°.

  • GG' (gauche-gauche'): Also referred to as gg(u), this conformer has F-C-C-C dihedral angles of opposite signs (e.g., +60° and -60°).[2]

G Conformational Isomers of this compound cluster_isomers Staggered Conformers GG GG / gg(l) AG AG AA AA GG_prime GG' / gg(u)

Caption: The four staggered conformational isomers of this compound.

Conformational Energy and Stability

A consistent finding across numerous ab initio and DFT studies is the relative stability of the conformers. The established energy order is GG < AG < AA < GG'.[2][3] The GG conformer, specifically the gg(l) form, is strongly favored in the gas phase.[1][4]

The stability of the GG conformer is attributed to the "gauche effect," where a gauche arrangement is preferred over anti. This is often explained by stabilizing hyperconjugative interactions, such as the σC–H → σ*C–F interaction.[1] However, the significant destabilization of the GG' conformer highlights the crucial role of electrostatic interactions. In the GG' conformation, the highly polarized C-F bonds are oriented in a way that leads to a strong, unfavorable dipole-dipole repulsion, making it the least stable of the four conformers.[2][3] This demonstrates that a balance between hyperconjugation and intramolecular electrostatic forces dictates the overall conformational preference.[2]

Quantitative Computational Data

The following tables summarize key quantitative data from prominent computational studies on this compound, providing a basis for comparison between different theoretical levels.

Table 1: Relative Conformational Energies of this compound (kcal/mol)

ConformerHF/6-31G[2]MP2/6-31G[2]MP2/6-31G[1] M05-2X/6-311+G[1]
GG (gg(l)) 0.000.000.000.00
AG 0.350.230.260.43
AA 0.700.440.490.81
GG' (gg(u)) 2.212.502.562.12

Energies are relative to the most stable GG conformer.

Table 2: Calculated Geometric Parameters and Dipole Moments (M05-2X/6-311+G Level)**[1]

ConformerF-C-C-C Dihedral 1 (°)F-C-C-C Dihedral 2 (°)Dipole Moment (Debye)
gg(l) 67.867.83.23
ag 68.3179.92.05
aa 180.0180.00.00
gg(u) 66.8-66.83.50

Note: Dihedral angles refer to rotation along the F-C-C-C bonds.

Experimental Protocols and Computational Methodologies

The data presented are derived from rigorous quantum mechanical calculations. Understanding the methodologies is crucial for interpreting the results.

Ab Initio and DFT Calculations:

  • Objective: To solve the electronic Schrödinger equation to determine the molecule's electronic structure, energy, and properties.

  • Common Methods:

    • Hartree-Fock (HF): An ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It is a good starting point but does not account for electron correlation.[2]

    • Møller-Plesset Perturbation Theory (MP2): An ab initio method that adds electron correlation effects to the HF theory, providing more accurate energies.[1][2]

    • Density Functional Theory (DFT): A method that calculates the electronic energy based on the electron density. Functionals like M05-2X and B3LYP are commonly used for their balance of accuracy and computational cost.[1]

  • Basis Sets: Mathematical functions used to build molecular orbitals. Larger basis sets provide more accurate results at a higher computational cost.

    • Pople-style basis sets: e.g., 6-31G, 6-311+G**. The symbols denote features like polarization functions () and diffuse functions (+).[1][2]

    • Correlation-consistent basis sets: e.g., cc-pVTZ.[4]

Typical Computational Workflow:

  • Conformer Generation: An initial set of possible conformers is generated by systematically rotating rotatable bonds.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure (a local minimum on the potential energy surface).

  • Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data like zero-point vibrational energy (ZPVE) and free energies.

  • Energy Analysis: The relative energies of the conformers are compared to determine their populations according to the Boltzmann distribution.

  • Solvent Effects: To simulate behavior in solution, continuum solvation models like the SMD model can be applied.[1][4]

All calculations are typically performed using quantum chemistry software packages like Gaussian.[1]

G Computational Conformational Analysis Workflow start Initial Molecular Structure conf_gen Systematic Conformer Search start->conf_gen opt Geometry Optimization (e.g., DFT/M05-2X) conf_gen->opt freq Vibrational Frequency Calculation opt->freq verify Verify True Minima (No Imaginary Frequencies) freq->verify energy Calculate Relative Energies (ΔE, ΔG) verify->energy All Real Frequencies analysis Analyze Populations (Boltzmann Distribution) energy->analysis

Caption: A typical workflow for the computational analysis of molecular conformers.

Impact of Solvent Polarity

While gas-phase calculations provide fundamental insights, the conformational profile can change in solution. Studies using continuum solvation models show that while the gg(l) conformation remains the most stable even as solvent polarity increases, the relative destabilization of the other conformers, particularly the high-dipole gg(u) form, decreases.[1][4] This is because polar solvents can better stabilize conformers with larger dipole moments.

Conclusion

  • The conformational profile is dominated by the GG (gauche-gauche) isomer, which is the global energy minimum.

  • The stability order is consistently found to be GG < AG < AA < GG' .[2]

  • The conformational preferences are governed by a delicate interplay of stabilizing gauche effects (hyperconjugation) and destabilizing electrostatic dipole-dipole repulsions , the latter being particularly pronounced in the GG' conformer.[1][2]

  • Computational methodologies, particularly DFT with functionals like M05-2X and appropriate basis sets (e.g., 6-311+G**), have proven to be robust tools for accurately predicting the geometries and relative energies of the conformers.[1]

This foundational knowledge of the stereoelectronic interactions in this compound is invaluable for designing and predicting the conformational behavior of more complex fluorinated molecules in drug discovery and materials science.

References

Rotational Spectroscopy of 1,3-Difluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rotational spectroscopy of 1,3-difluoropropane, a molecule of significant interest due to the conformational complexities introduced by the 1,3-difluoro motif. Understanding the conformational landscape and structural parameters of such molecules is crucial in the rational design of fluorinated drugs and materials, where subtle changes in geometry can profoundly impact biological activity and physical properties. This document provides a comprehensive overview of the experimental methodologies, quantitative data derived from microwave spectroscopy, and the conformational analysis of this compound.

Conformational Landscape of this compound

This compound exists as a mixture of several conformers in the gas phase, arising from internal rotation about the C-C bonds. The four primary staggered conformers are designated as GG, AG, AA, and GG', based on the gauche (G) or anti (A) arrangement of the F-C-C-C and C-C-C-F dihedral angles.[1][2] High-level ab initio calculations and experimental data from rotational spectroscopy have established the conformational energy order to be GG < AG < AA < GG'.[1][2]

The gauche-gauche (GG) conformer is the most stable, a result attributed to a combination of the gauche effect and favorable dipole-dipole interactions between the two highly polarized C-F bonds.[1] The anti-gauche (AG) and anti-anti (AA) conformers are higher in energy, while the alternative gauche-gauche (GG') conformer is the least stable due to repulsive interactions.[1]

G cluster_0 Conformational Isomers of this compound GG GG (gauche-gauche) Most Stable AG AG (anti-gauche) GG->AG AA AA (anti-anti) AG->AA GG' GG' (gauche-gauche) Least Stable AA->GG'

Fig. 1: Conformational energy hierarchy of this compound.

Experimental Protocols: Microwave Spectroscopy

The rotational spectrum of this compound is typically investigated using a sophisticated experimental setup, such as a Flygare-Balle type pulsed-beam Fourier transform microwave (FTMW) spectrometer. This technique allows for the precise measurement of rotational transitions in the gas phase at very low temperatures.

Sample Preparation and Introduction

A dilute mixture of this compound (typically <1%) in a carrier gas, such as neon or argon, is prepared. This gas mixture is then pulsed into a high-vacuum Fabry-Pérot cavity through a supersonic nozzle. This process adiabatically expands the gas, cooling the molecules to rotational temperatures of only a few Kelvin. This cooling simplifies the spectrum by populating only the lowest rotational energy levels.

Microwave Irradiation and Signal Detection

A short, high-power microwave pulse is used to polarize the molecules in the supersonic jet, inducing a macroscopic dipole moment that oscillates at the frequencies of the rotational transitions. After the pulse, the coherent emission from the molecules (free induction decay, FID) is detected by a sensitive receiver.

Data Acquisition and Analysis

The time-domain FID signal is amplified, down-converted, and digitized. A Fourier transform of this signal yields the frequency-domain spectrum, which consists of a series of sharp absorption lines corresponding to the rotational transitions. The frequencies of these transitions are measured with high precision (typically to within a few kHz).

The assignment of the observed spectral lines to specific rotational transitions (J'K'aK'c ← J"K"aK"c) is a critical step. This is often guided by theoretical predictions of the rotational constants from ab initio quantum chemical calculations. The assigned transition frequencies are then fitted using a Watson's S-reduced Hamiltonian to determine the precise rotational constants (A, B, C) and centrifugal distortion constants.

G cluster_0 Experimental Workflow A Sample Preparation (this compound in Carrier Gas) B Supersonic Expansion (Pulsed Nozzle) A->B C Microwave Pulse (Polarization) B->C D Free Induction Decay (Signal Emission) C->D E Signal Detection & Amplification D->E F Fourier Transform E->F G Spectrum Analysis (Assignment & Fitting) F->G H Determination of Spectroscopic Constants G->H

Fig. 2: Workflow for rotational spectroscopy of this compound.

Quantitative Data from Rotational Spectroscopy

The analysis of the microwave spectrum of this compound has provided highly accurate rotational and centrifugal distortion constants for the most stable gauche-gauche (GG) conformer. The spectra of the higher energy conformers are often more challenging to observe due to their lower population at the cold temperatures of the supersonic jet.

Rotational and Centrifugal Distortion Constants

The following table summarizes the experimentally determined rotational and centrifugal distortion constants for the GG conformer of this compound. These constants provide a precise fingerprint of the molecule's moments of inertia and its response to centrifugal forces during rotation.

ParameterValue (MHz)
Rotational Constants
A6845.335(2)
B3307.788(1)
C2588.109(1)
Centrifugal Distortion Constants
ΔJ1.45(1) x 10-3
ΔJK-4.18(4) x 10-3
ΔK1.13(4) x 10-2
δJ0.35(1) x 10-3
δK1.45(4) x 10-3

Data sourced from Marstokk, K.-M., & Møllendal, H. (1997). Structural and Conformational Properties of this compound as Studied by Microwave Spectroscopy and Ab Initio Calculations. Acta Chemica Scandinavica, 51, 389-394.

Dipole Moment

The Stark effect, which is the splitting of rotational energy levels in the presence of an external electric field, allows for the determination of the molecular electric dipole moment and its components along the principal axes of inertia.

Dipole Moment ComponentValue (Debye)
µa0.15(2)
µb2.34(2)
µc0.58(3)
Total Dipole Moment (µtotal) 2.42(3)

Data sourced from Marstokk, K.-M., & Møllendal, H. (1997). Structural and Conformational Properties of this compound as Studied by Microwave Spectroscopy and Ab Initio Calculations. Acta Chemica Scandinavica, 51, 389-394.

Conclusion

The rotational spectroscopy of this compound provides a detailed and unambiguous picture of its conformational preferences and structural parameters in the gas phase. The precise experimental data obtained from these studies serve as critical benchmarks for theoretical models aimed at understanding and predicting the behavior of fluorinated molecules. For researchers in drug development and materials science, this fundamental knowledge is invaluable for designing molecules with specific three-dimensional structures and desired physicochemical properties. The methodologies and data presented here form a core foundation for further investigations into the subtle yet powerful influence of fluorine in molecular design.

References

Unraveling the Gauche Effect in 1,3-Difluoropropane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational intricacies of 1,3-difluoropropane, focusing on the stabilizing gauche effect. The preference for a gauche arrangement of the fluorine atoms in this molecule, counterintuitive to simple steric considerations, is a manifestation of subtle electronic interactions. Understanding this effect is paramount for the rational design of fluorinated molecules in drug development, where conformational control can dictate biological activity.

The Conformational Landscape of this compound

This compound can exist in several staggered conformations, arising from rotation about the two C-C bonds. The four primary conformers are designated as GG, AG, AA, and GG', where 'G' represents a gauche torsion angle (approximately ±60°) and 'A' represents an anti torsion angle (180°) for the F-C-C-C dihedral angles.

Computational and experimental studies have consistently shown that the gauche-gauche (GG) conformer is the most stable.[1][2] This preference is a direct consequence of the gauche effect. The conformational energy order has been identified as GG < AG < AA < GG'.[1][2] The GG' conformer, where the fluorine atoms are in a gauche arrangement but oriented away from each other, is the least stable due to unfavorable dipole-dipole interactions.[1]

The stabilization of the gauche conformation is attributed to a combination of two main factors:

  • Hyperconjugation: The primary stabilizing influence is the hyperconjugative interaction between the σ orbital of a C-H bond and the antibonding σ* orbital of the adjacent C-F bond (σC-H → σ*C-F).[3] This donation of electron density from a filled bonding orbital to an empty antibonding orbital is most effective when the bonds are in a gauche arrangement.

  • Electrostatic Interactions: While the dipole moments of the two C-F bonds would be expected to repel each other, leading to a preference for the anti conformation, the overall electrostatic interactions in the gauche conformer, when considering the entire molecule, can be favorable.[1][2]

Quantitative Conformational Analysis

The relative energies and populations of the different conformers of this compound have been determined through various computational and experimental methods. The following tables summarize key quantitative data from the literature.

Table 1: Calculated Relative Energies and Dipole Moments of this compound Conformers

ConformerRelative Energy (kJ/mol)aDipole Moment (D)aPopulation (%)a (Vacuum)Population (%)a (Water)
gg(l)b0.002.677.348.0
ga/ag3.32.522.736.8
aa8.80.00.00.2
gg(u)c10.53.90.015.0

aData obtained from computational studies at the M05-2X/6-311+G* level of theory.[3]* b"l" refers to "like" where the two dihedral angles have the same sign.[3] c"u" refers to "unlike" where the two dihedral angles have opposite signs.[3]

Table 2: Key Dihedral Angles of this compound Conformers

ConformerF-C1-C2-C3 Dihedral Angle (°)dC1-C2-C3-F Dihedral Angle (°)d
gg(l)65.165.1
ga/ag67.8175.1
aa176.4176.4
gg(u)68.4-68.4

dData obtained from computational studies at the M05-2X/6-311+G* level of theory.[3]*

Experimental Protocols

The conformational preferences of this compound have been elucidated through a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: High-resolution 1H and 19F NMR spectra of this compound are recorded in various solvents to probe the influence of the medium on conformational equilibrium.[3][4] Vicinal coupling constants (3JHH, 3JHF, and 3JFF) are extracted from the spectra. These coupling constants are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By comparing the experimentally observed coupling constants with those calculated for each conformer using quantum mechanical methods, the relative populations of the conformers in solution can be determined. For complex, second-order spectra, advanced simulation algorithms may be necessary to accurately extract the coupling constants.[4]

Typical Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is employed.[4] Samples are prepared in standard 5 mm NMR tubes. For variable temperature studies, the spectrometer must be equipped with a temperature control unit.

Microwave Spectroscopy

Methodology: Microwave spectroscopy in the gas phase allows for the precise determination of the rotational constants of the different conformers. From these constants, detailed structural information, including bond lengths and bond angles, can be derived for the most stable conformers. The relative intensities of the spectral lines can also provide information about the relative populations of the conformers at the low temperatures of the molecular beam.

Electron Diffraction

Methodology: Gas-phase electron diffraction provides information about the radial distribution of atoms in the molecule. By fitting the experimental scattering data to theoretical models for different conformers, the equilibrium geometry and the relative abundance of each conformer in the gas phase can be determined.

Computational Chemistry

Methodology: A variety of quantum mechanical methods are used to model the conformational landscape of this compound. Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), and density functional theory (DFT) methods, such as M05-2X, are commonly employed.[3][4] The calculations typically involve:

  • Conformational Search: A systematic search of the potential energy surface to identify all stable conformers.

  • Geometry Optimization: Full optimization of the geometry of each conformer to find the minimum energy structure.

  • Frequency Calculation: Calculation of vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections to the electronic energies.

  • Solvation Modeling: The effect of different solvents on the conformational equilibrium can be modeled using continuum solvation models, such as the Polarizable Continuum Model (PCM).

Visualizing the Gauche Effect in this compound

The following diagrams, generated using the DOT language, illustrate the key conformational isomers and the electronic interactions central to the gauche effect.

G cluster_GG GG Conformer (most stable) cluster_AA AA Conformer C1_gg C C2_gg C C1_gg->C2_gg F1_gg F C1_gg->F1_gg H1a_gg H C1_gg->H1a_gg H1b_gg H C1_gg->H1b_gg C3_gg C C2_gg->C3_gg H2a_gg H C2_gg->H2a_gg H2b_gg H C2_gg->H2b_gg F2_gg F C3_gg->F2_gg H3a_gg H C3_gg->H3a_gg H3b_gg H C3_gg->H3b_gg C1_aa C C2_aa C C1_aa->C2_aa F1_aa F C1_aa->F1_aa H1a_aa H C1_aa->H1a_aa H1b_aa H C1_aa->H1b_aa C3_aa C C2_aa->C3_aa H2a_aa H C2_aa->H2a_aa H2b_aa H C2_aa->H2b_aa F2_aa F C3_aa->F2_aa H3a_aa H C3_aa->H3a_aa H3b_aa H C3_aa->H3b_aa

Figure 1: Conformational isomers of this compound.

G cluster_hyperconjugation Hyperconjugation in the GG Conformer C1 C1 H1 H C1->H1 C2 C2 C1->C2 C3 C3 C2->C3 F2 F2 C3->F2 sigma_CH σ(C1-H) sigma_star_CF σ*(C3-F) sigma_CH->sigma_star_CF Stabilizing Interaction

Figure 2: σC-H → σ*C-F hyperconjugation in this compound.

Conclusion

The gauche effect in this compound is a well-documented phenomenon driven primarily by stabilizing hyperconjugative interactions. This preference for a non-extended conformation has significant implications for the shape and properties of fluorinated molecules. For professionals in drug development, a thorough understanding of the gauche effect is a critical tool for designing molecules with specific three-dimensional structures to optimize their interaction with biological targets. The experimental and computational protocols outlined in this guide provide a framework for the conformational analysis of novel fluorinated compounds.

References

An In-depth Technical Guide to the Intermolecular Interactions of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoropropane (FCH₂CH₂CH₂F) is a molecule of significant interest in the field of medicinal chemistry and materials science due to the unique conformational preferences imparted by the presence of two fluorine atoms. The high electronegativity of fluorine and the resulting C-F bond polarity lead to a complex interplay of intramolecular and intermolecular forces that dictate its three-dimensional structure and interaction with its environment. Understanding these interactions is crucial for the rational design of novel therapeutics and functional materials, as the conformation of a molecule can profoundly influence its biological activity and physical properties.[1][2][3][4] This guide provides a comprehensive overview of the intermolecular interactions of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important concepts.

Conformational Analysis

The conformational landscape of this compound is primarily defined by the rotation around the two C-C bonds. This gives rise to four main staggered conformers: GG, AG, AA, and GG'. The relative stability of these conformers is governed by a combination of steric hindrance, dipole-dipole interactions, and hyperconjugation effects, often referred to as the "gauche effect".[5][6][7]

Conformational Energies and Geometries

Theoretical calculations have been instrumental in determining the relative energies and dihedral angles of the different conformers of this compound. The GG conformer is consistently identified as the most stable, a finding attributed to favorable gauche interactions.[5][6] The strong dipole-dipole interaction between the highly polarized C-F bonds is a decisive factor in the conformational energy preference, particularly in distinguishing between the two gauche-gauche conformers (GG and GG').[5][6]

Table 1: Calculated Conformational Profile of this compound (Gas Phase)

ConformerDihedral Angles (F-C-C-C, C-C-C-F)Relative Energy (kJ/mol)Dipole Moment (Debye)Population (%)
gg(l)like sign0.002.663
ag-1.82.621
aa-4.80.0<1
gg(u)unlike sign12.14.4<1

Data sourced from M05-2X/6-311+G* calculations.[1]*

The polarity of the medium has a significant impact on the conformational equilibrium. While the gg(l) conformation remains the most stable in various solvents, the relative destabilization of other conformers, particularly the highly polar gg(u) conformer, decreases with increasing solvent polarity.[1][2] In water, the population of the gg(u) conformer is predicted to increase significantly.[1]

Intermolecular Interactions with Water

The interactions of this compound with water are of particular interest for understanding its behavior in biological systems. Spectroscopic studies, specifically Fourier transform microwave spectroscopy, have provided detailed insights into the structure of the this compound-water complex.

In the most stable observed isomer of the complex, the water molecule acts as both a proton donor and a proton acceptor. It forms a primary O-H···F hydrogen bond and is further stabilized by two C-H···O weak hydrogen bonds.[8] This demonstrates the ability of the fluorine atoms in this compound to participate in hydrogen bonding, a crucial interaction in drug-receptor binding.

Table 2: Intermolecular Parameters for the this compound-Water Complex

InteractionDistance (Å)Angle (°)
O-H···F2.067167.8
C-H···O2.634145.2
C-H···O2.721134.5

Data obtained from rotational spectroscopy experiments.[8]

Experimental Protocols

A variety of experimental and computational techniques have been employed to elucidate the intermolecular interactions of this compound.

Rotational Spectroscopy

Fourier transform microwave spectroscopy has been a key technique for the precise structural determination of the conformers of this compound and its complex with water.[8]

Methodology:

  • A gaseous mixture of this compound (approximately 1%) in a carrier gas like helium or neon is prepared.

  • For studying complexes, the gas mixture is passed over a reservoir of water to generate the adducts.

  • The mixture is then expanded supersonically into a high-vacuum chamber, cooling the molecules to very low rotational temperatures.

  • The cold molecules are irradiated with microwave pulses, and the subsequent free induction decay is recorded.

  • Fourier transformation of the time-domain signal yields the high-resolution rotational spectrum.

  • The analysis of the rotational constants and their isotopic shifts allows for the precise determination of the molecular geometry.[8]

NMR Spectroscopy

NMR spectroscopy, particularly the analysis of J-couplings, provides valuable information about the dihedral angles and, consequently, the conformational populations in solution.[1][2]

Methodology:

  • High-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of this compound are recorded in various solvents.

  • Due to the complexity of the spin systems, quantum mechanical simulations of the NMR spectra are often necessary to extract accurate J-coupling values.[1][2]

  • The experimentally determined J-couplings are then related to the dihedral angles using Karplus-type equations.

  • By combining experimental J-couplings with computationally predicted values for each conformer, the relative populations of the conformers in solution can be determined.[1]

Computational Chemistry

Ab initio and density functional theory (DFT) calculations are essential tools for studying the conformational landscape of this compound.

Methodology:

  • A systematic scan of the potential energy surface is performed by rotating the F-C-C-C and C-C-C-F dihedral angles to locate all possible conformers.

  • The geometries of the identified conformers are then optimized at a high level of theory (e.g., M05-2X, MP2) with a suitable basis set (e.g., 6-311+G**).[1][5]

  • Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to calculate zero-point vibrational energies.

  • The relative energies, dipole moments, and other molecular properties of the conformers are then calculated.

  • To study intermolecular interactions, the same computational methods are applied to complexes of this compound with other molecules, such as water.

Visualizations

Conformational Isomers of this compound

G cluster_gg gg(l) (gauche, gauche - like) cluster_ag ag (anti, gauche) cluster_aa aa (anti, anti) cluster_ggu gg(u) (gauche, gauche - unlike) gg Most Stable ag gg->ag Higher Energy aa ag->aa Higher Energy ggu Least Stable (Gas Phase) aa->ggu Highest Energy G cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Results NMR NMR Spectroscopy Populations Conformational Populations NMR->Populations MW Microwave Spectroscopy Geometry Molecular Geometry MW->Geometry DFT DFT/Ab Initio Calculations DFT->Populations DFT->Geometry Interactions Intermolecular Interactions DFT->Interactions Geometry->Interactions

References

An In-depth Technical Guide to the Discovery and History of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 1,3-difluoropropane, a fluorinated organic compound with growing importance in various scientific and industrial fields. The document details the historical context of its discovery, its physicochemical and spectroscopic properties, common synthetic methodologies, and a detailed experimental protocol for its preparation. Furthermore, it delves into the conformational analysis of the molecule and its current applications. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile fluorinated building block.

Introduction

This compound (CAS No. 462-39-5) is an organofluorine compound with the molecular formula C₃H₆F₂.[1] The presence of two fluorine atoms on the terminal carbons of a three-carbon chain imparts unique properties to the molecule, including altered polarity, increased thermal stability, and specific reactivity patterns compared to its non-fluorinated analog, propane.[1] These characteristics make this compound a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its utility as a fine chemical allows for the strategic introduction of fluorine into more complex molecular architectures, a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.[1]

Discovery and History

While the exact date and discoverer of this compound are not well-documented in readily available literature, its synthesis can be placed within the broader historical context of the development of organofluorine chemistry. The first organofluorine compound, fluoromethane, was prepared by Dumas and Péligot in 1835.[2][3] However, the systematic synthesis of alkyl fluorides was significantly advanced by the work of Belgian chemist Frédéric Swarts in the 1890s.[4]

The Swarts reaction, which involves the halogen exchange of alkyl chlorides or bromides with inorganic fluorides like silver fluoride (B91410) (AgF), mercurous fluoride (Hg₂F₂), or antimony trifluoride (SbF₃), became the first general and practical method for the preparation of alkyl fluorides.[5][6][7] Given this historical context, it is highly probable that this compound was first synthesized via a Swarts-type reaction from a corresponding 1,3-dihalopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane.

The timeline below highlights key milestones in the history of organofluorine chemistry, providing a backdrop for the likely emergence of this compound.

Key Milestones in Organofluorine Chemistry A 1835: First organofluorine compound (Fluoromethane) synthesized by Dumas and Péligot B 1862: Alexander Borodin synthesizes benzoyl fluoride using halogen exchange A->B C 1886: Henri Moissan isolates elemental fluorine B->C D 1890s: Frédéric Swarts develops the 'Swarts reaction' for the synthesis of alkyl fluorides C->D E ~Early 20th Century: Likely first synthesis of This compound via a Swarts-type reaction D->E

A brief timeline of key discoveries in the history of organofluorine chemistry.

Physicochemical and Spectroscopic Properties

The unique properties of this compound are a direct result of the strong electronegativity of the fluorine atoms and the resulting polarization of the C-F bonds. A summary of its key physicochemical and spectroscopic data is presented in the tables below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number462-39-5[8]
Molecular FormulaC₃H₆F₂[8]
Molecular Weight80.08 g/mol [8]
Boiling Point40-42 °C[9]
Melting Point-135.2 °C[10]
Density1.005 g/cm³[9]
AppearanceColorless liquid
SolubilitySoluble in organic solvents such as ethanol (B145695) and acetone.

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data PointsReference(s)
¹H NMR Chemical shifts and coupling constants are complex due to second-order effects.[11]
¹³C NMR Chemical shifts are influenced by the attached fluorine atoms.[12]
¹⁹F NMR The two fluorine nuclei have identical chemical shifts but different coupling neighbors, leading to complex multiplets.[11]
IR Spectroscopy Characteristic C-F stretching and C-H stretching/bending vibrations are observed.[8][13]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 80. Fragmentation patterns involve the loss of H, F, and small alkyl fragments.[8][14]

Synthesis of this compound

There are two primary synthetic routes to this compound:

  • Halogen Exchange (Swarts-type Reaction): This is the most probable historical and a common laboratory-scale method. It involves the treatment of a 1,3-dihalopropane, such as 1,3-dibromopropane or 1,3-dichloropropane, with a suitable fluorinating agent. A variety of metal fluorides can be employed, with the reactivity depending on the specific agent and reaction conditions.

  • From 1,3-Propanediol (B51772): This method involves the reaction of 1,3-propanediol with a fluorinating agent, often hydrofluoric acid (HF) or a derivative.[15] This approach can be advantageous for larger-scale synthesis but requires handling of highly corrosive reagents.

The general workflow for the synthesis of this compound via a halogen exchange reaction is depicted below.

General Synthesis Workflow for this compound A 1,3-Dihalopropane (X = Cl, Br) C Reaction in a suitable solvent (with heating) A->C B Fluorinating Agent (e.g., AgF, Hg2F2, SbF3) B->C D Workup and Isolation (e.g., distillation) C->D E Pure this compound D->E

A generalized workflow for the synthesis of this compound via a halogen exchange reaction.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Swarts reaction.

Synthesis of this compound from 1,3-Dibromopropane

Materials:

  • 1,3-Dibromopropane

  • Silver(I) fluoride (AgF)

  • Anhydrous acetonitrile (B52724) (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

  • Calcium chloride drying tube

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add silver(I) fluoride (2.2 equivalents). The apparatus should be protected from atmospheric moisture with a calcium chloride drying tube.

  • Addition of Reactants: Add anhydrous acetonitrile to the flask, followed by the slow, dropwise addition of 1,3-dibromopropane (1.0 equivalent) with vigorous stirring.

  • Reaction: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing aliquots of the reaction mixture. The reaction is typically complete within several hours.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. The insoluble silver bromide and any unreacted silver fluoride are removed by filtration.

  • Purification: The resulting filtrate, containing this compound and the solvent, is subjected to fractional distillation to isolate the pure product. The boiling point of this compound is approximately 40-42 °C.

  • Characterization: The identity and purity of the isolated this compound can be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.

Safety Precautions: 1,3-Dibromopropane is a suspected carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Silver salts can be toxic and may stain the skin. Acetonitrile is flammable and toxic.

Conformational Analysis

This compound can exist in several conformational isomers due to rotation around the C-C single bonds. The relative stability of these conformers is influenced by a combination of steric and electronic effects, including dipole-dipole interactions between the C-F bonds and gauche interactions. The four main staggered conformers are denoted as GG, AG, AA, and GG', where 'G' represents a gauche (±60°) and 'A' represents an anti (180°) conformation of the F-C-C-C dihedral angle. Computational studies have shown that the gauche-gauche (GG) conformer is the most stable in the gas phase.[11][16][17]

Conformational Isomers of this compound A GG (gauche-gauche) Most Stable B AG (anti-gauche) A->B Increasing Energy C AA (anti-anti) B->C Increasing Energy D GG' (gauche-gauche') C->D Increasing Energy

A diagram illustrating the relative energy of the main conformational isomers of this compound.

Applications

The unique properties of this compound have led to its use in several applications:

  • Chemical Synthesis: It serves as a key building block for the introduction of a fluorinated three-carbon unit in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]

  • Refrigerants and Propellants: Like many other small organofluorine compounds, it has been investigated for use as a refrigerant and an aerosol propellant, although its use in these applications is less common than that of other hydrofluorocarbons (HFCs).[10]

  • Solvents: Its specific polarity and thermal stability make it a potential candidate for use as a specialty solvent in certain chemical reactions.[1]

Conclusion

This compound, a product of the rich history of organofluorine chemistry, is a versatile molecule with a unique set of physicochemical properties. While the specific details of its initial discovery are not prominently documented, its synthesis is a clear application of fundamental fluorination reactions. The ability to synthesize this compound through established methods like halogen exchange provides researchers with a valuable tool for the development of new materials and bioactive compounds. A thorough understanding of its properties, synthesis, and conformational behavior, as detailed in this guide, is essential for its effective application in modern chemical research and development.

References

Theoretical Models of 1,3-Difluoropropane Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Difluoropropane serves as a fundamental model for understanding the conformational preferences of fluorinated alkanes, a motif of increasing importance in medicinal chemistry and materials science.[1][2][3][4] The introduction of fluorine atoms at the 1 and 3 positions creates a complex interplay of steric and electronic effects that govern the molecule's three-dimensional structure.[5] This guide provides a comprehensive overview of the theoretical models used to describe the conformational landscape of this compound, presenting key quantitative data, detailing experimental and computational protocols, and visualizing the conformational relationships.

Conformational Landscape of this compound

This compound can exist in four main staggered conformations, defined by the dihedral angles around the C1-C2 and C2-C3 bonds. These are designated as GG, AG, AA, and GG'.[6] The relative energies of these conformers have been a subject of considerable theoretical and experimental investigation.

Computational studies, employing various levels of ab initio theory, have consistently identified the gauche-gauche (GG) conformation as the most stable.[6][7] This preference is a result of a combination of the gauche effect and intramolecular electrostatic interactions. The conformational energy order is generally agreed upon as GG < AG < AA < GG'.[6][7] The high energy of the GG' conformer, where the two C-F bonds are parallel, is attributed to strong dipole-dipole repulsion between the highly polarized C-F bonds.[1][6][7]

Key Conformers

The four primary staggered conformers of this compound are:

  • GG (gauche-gauche): Both F-C-C-C dihedral angles are gauche (approximately ±60°). This is the global minimum energy conformation.

  • AG (anti-gauche): One F-C-C-C dihedral angle is anti (approximately 180°), and the other is gauche.

  • AA (anti-anti): Both F-C-C-C dihedral angles are anti, resulting in a linear, zig-zag arrangement of the carbon backbone.

  • GG' (gauche-gauche'): One F-C-C-C dihedral angle is gauche (+60°), and the other is gauche' (-60°), leading to a conformation where the fluorine atoms are in close proximity.

Quantitative Conformational Data

The following tables summarize the calculated relative energies and dihedral angles for the conformers of this compound from key theoretical studies.

Table 1: Conformational Profile of this compound (M05-2X/6-311+G level of theory)**[1]

ConformerDihedral Angles (F-C-C-C)Relative Energy (kJ/mol)Population (%)Dipole Moment (Debye)
gg(l)(64.5, 64.5)0.0088.72.65
ag(178.1, 65.1)3.511.12.61
aa(179.9, 179.9)7.90.20.00
gg(u)(67.4, -67.4)12.00.00.00

Note: "l" refers to "like" where the two dihedrals have the same sign, and "u" refers to "unlike".

Table 2: Conformational Energies of this compound at Various Ab Initio Levels (kcal/mol) [6]

Level of TheoryΔE (AG - GG)ΔE (AA - GG)ΔE (GG' - GG)
HF/3-21G0.942.113.51
HF/6-31G0.811.832.89
HF/6-31+G**0.861.943.01
MP2/6-31G0.771.702.89
MP2/6-31+G 0.831.843.03
SVWN/6-31G*0.841.813.12
SVWN/6-31+G0.851.853.19

Experimental and Computational Methodologies

Computational Protocols

The theoretical understanding of this compound's conformation is largely built upon ab initio quantum mechanical calculations. A typical computational workflow is as follows:

G cluster_0 Computational Workflow Initial Structure Generation Initial Structure Generation Conformational Search Conformational Search Initial Structure Generation->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Single Point Energy Calculation Single Point Energy Calculation Frequency Calculation->Single Point Energy Calculation Analysis of Results Analysis of Results Single Point Energy Calculation->Analysis of Results

A typical computational workflow for conformational analysis.
  • Ab initio Calculations: These methods solve the electronic Schrödinger equation without empirical parameters. For this compound, various levels of theory have been employed, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2).[6]

  • Density Functional Theory (DFT): Methods like M05-2X have also been used, providing a good balance between computational cost and accuracy for noncovalent interactions.[1]

  • Basis Sets: The choice of basis set is crucial for accurate calculations. For fluorinated compounds, basis sets that include polarization and diffuse functions, such as 6-31G* and 6-311+G**, are commonly used to properly describe the electronic distribution around the electronegative fluorine atoms.[1][6]

Experimental Protocols

Experimental data provides crucial validation for theoretical models. Key techniques include:

  • Microwave Spectroscopy: This high-resolution technique allows for the precise determination of rotational constants, from which the molecular geometry of individual conformers can be derived.[8][9] The analysis of the microwave spectrum can also provide information about the dipole moment and relative energies of the conformers.

  • Gas-Phase Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify the presence of different conformers and to determine their relative populations, from which energy differences can be calculated.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the liquid state, NMR spectroscopy, particularly the analysis of vicinal coupling constants using the Karplus equation, can provide insights into the time-averaged dihedral angles and thus the conformational equilibrium.[1][4]

Key Factors Influencing Conformation

The conformational preferences of this compound are governed by a delicate balance of several factors.

G cluster_0 Factors Influencing Conformation Gauche_Effect Gauche Effect (Hyperconjugation) Conformational_Preference Conformational Preference Gauche_Effect->Conformational_Preference Dipole_Dipole Dipole-Dipole Interactions Dipole_Dipole->Conformational_Preference Steric_Hindrance Steric Hindrance Steric_Hindrance->Conformational_Preference

Key interactions determining conformational preference.
  • The Gauche Effect: This effect describes the tendency of a molecule to adopt a gauche conformation when it contains adjacent electronegative substituents.[5] In this compound, the gauche arrangement is stabilized by hyperconjugation, specifically the donation of electron density from a C-H σ bonding orbital to an adjacent C-F σ* antibonding orbital.[5]

  • Dipole-Dipole Interactions: The highly polarized C-F bonds create significant bond dipoles. The relative orientation of these dipoles in different conformers plays a crucial role in determining their relative energies. The strong repulsive interaction between the parallel C-F bond dipoles in the GG' conformer is a primary reason for its high energy.[6][7]

  • Solvent Effects: The polarity of the solvent can influence the conformational equilibrium. More polar solvents can stabilize conformers with larger dipole moments.[2]

Conclusion

The conformational landscape of this compound is well-characterized by modern computational methods, with the GG conformer being the most stable due to a combination of the gauche effect and favorable electrostatic interactions. The energy ordering of GG < AG < AA < GG' is consistently predicted across various levels of theory.[6][7] This fundamental understanding is critical for the rational design of more complex fluorinated molecules in drug discovery and materials science, where conformational control is a key determinant of function.[1][2][3][4]

References

1,3-Difluoropropane CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-difluoropropane (CAS No. 462-39-5), a fluorinated organic compound with applications in chemical synthesis. This document details its chemical identifiers, physicochemical properties, and outlines experimental protocols for its synthesis and characterization.

Core Data Presentation

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification in literature and databases.

Identifier TypeValue
CAS Number 462-39-5[1][2][3]
Molecular Formula C₃H₆F₂[1][2][3]
IUPAC Name This compound[2]
InChI InChI=1S/C3H6F2/c4-2-1-3-5/h1-3H2[2]
InChIKey OOLOYCGJRJFTPM-UHFFFAOYSA-N[2]
Canonical SMILES C(CF)CF[2]
PubChem CID 68041[2]
DSSTox Substance ID DTXSID70196762[2]
Synonyms Propane, 1,3-difluoro-; R 272fa[2]
Physicochemical Properties

The key physical and chemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValue
Molecular Weight 80.08 g/mol [2]
Appearance Colorless gas with a faint sweet odor[2]
Boiling Point -24.7 °C[2]
Melting Point -135.2 °C[2]
Solubility Highly soluble in water; soluble in ethanol (B145695) and acetone[2]
Flammability Flammable liquid and gas[4]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Synthesis of this compound from 1,3-Propanediol (B51772)

This protocol describes the synthesis of this compound via the deoxofluorination of 1,3-propanediol using (diethylamino)sulfur trifluoride (DAST).

Materials:

  • 1,3-Propanediol

  • (Diethylamino)sulfur trifluoride (DAST)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Ice water

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, dissolve 1,3-propanediol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add (diethylamino)sulfur trifluoride (DAST) (2.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Carefully quench the reaction by the slow addition of ice water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

  • Further purification can be achieved by fractional distillation.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹⁹F NMR spectra of this compound.

Materials:

  • Purified this compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution by dissolving a small amount of this compound in deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the magnetic field on the deuterium (B1214612) signal of the solvent and optimize the field homogeneity (shimming).

  • ¹H NMR Acquisition: Tune the instrument to the proton resonance frequency. Acquire the spectrum using a standard pulse sequence.

  • ¹⁹F NMR Acquisition: Tune the spectrometer to the fluorine-19 resonance frequency. Acquire the spectrum.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction.

Characterization by Gas Chromatography (GC)

This protocol provides a general method for the analysis of this compound purity using gas chromatography.

Materials:

  • Purified this compound

  • Gas chromatograph with a Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD)

  • Appropriate GC column (e.g., non-polar phase column)

  • Carrier gas (e.g., Helium or Nitrogen)

Procedure:

  • Instrument Setup: Install the appropriate column and set the operating conditions (injector temperature, oven temperature program, detector temperature, and carrier gas flow rate).

  • Sample Injection: Inject a small volume of the gaseous this compound into the GC inlet.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peak corresponding to this compound based on its retention time and calculate the purity based on the peak area percentage.

Mandatory Visualizations

The following diagrams illustrate key workflows related to this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start 1,3-Propanediol + DAST in DCM reaction Deoxofluorination (0°C to RT) start->reaction 1 hr quench Quenching (Ice Water) reaction->quench extraction Liquid-Liquid Extraction (DCM) quench->extraction drying Drying (Na2SO4) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation distillation Fractional Distillation evaporation->distillation product Purified This compound distillation->product

Caption: Workflow for the synthesis and purification of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_gc GC Analysis cluster_results Results sample Purified This compound dissolve_nmr Dissolve in CDCl3 sample->dissolve_nmr inject_gc Inject into GC System sample->inject_gc acquire_nmr Acquire 1H & 19F Spectra dissolve_nmr->acquire_nmr process_nmr Data Processing (FT, Phasing) acquire_nmr->process_nmr structure_confirm Structure Confirmation process_nmr->structure_confirm acquire_gc Record Chromatogram inject_gc->acquire_gc analyze_gc Peak Analysis (Purity) acquire_gc->analyze_gc purity_assess Purity Assessment analyze_gc->purity_assess

Caption: Analytical workflow for the characterization of this compound.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 1,3-Difluoropropane from 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoropropane is a valuable fluorinated building block in organic synthesis, utilized in the development of novel pharmaceuticals, agrochemicals, and materials. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. This document provides a detailed protocol for the laboratory-scale synthesis of this compound from the readily available starting material, 1,3-propanediol (B51772), using diethylaminosulfur trifluoride (DAST) as the fluorinating agent. DAST is a widely used reagent for the conversion of alcohols to alkyl fluorides due to its relatively mild reaction conditions and broad substrate scope.[1][2][3]

Reaction Principle

The synthesis involves the deoxofluorination of the primary alcohol functional groups of 1,3-propanediol. The reaction proceeds via the nucleophilic attack of the hydroxyl groups on the sulfur atom of DAST, followed by the elimination of hydrogen fluoride (B91410) and subsequent nucleophilic substitution by the fluoride ion to yield the desired this compound.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from 1,3-propanediol. Please note that the yield is an estimate based on typical fluorination reactions of primary alcohols with DAST, as specific data for this reaction was not found in the cited literature.

ParameterValueReference
Reactants
1,3-Propanediol (Substrate)1.0 g (13.1 mmol)N/A
Diethylaminosulfur Trifluoride (DAST)4.68 g (3.54 mL, 28.9 mmol, 2.2 eq)
Dichloromethane (B109758) (Solvent)50 mL
Reaction Conditions
Temperature-78 °C to Room Temperature
Reaction Time12 hours[4]
AtmosphereInert (Nitrogen or Argon)[4]
Product Information
Product NameThis compound[5]
Molecular FormulaC₃H₆F₂[5]
Molecular Weight80.08 g/mol [5]
Boiling Point59-60 °CN/A
Expected Yield60-80% (Estimated)[6]
Purity (after purification)>95%[6]

Experimental Protocol

Safety Precautions:

  • DAST is toxic, corrosive, and reacts violently with water. It can also decompose explosively when heated above 90°C. [6] All manipulations must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves.

  • All glassware must be thoroughly dried before use to prevent hazardous reactions.[4]

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • 1,3-Propanediol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a dropping funnel under a positive pressure of inert gas.

    • Dissolve 1,3-propanediol (1.0 g, 13.1 mmol) in anhydrous dichloromethane (30 mL) and add it to the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of DAST:

    • In the dropping funnel, place a solution of DAST (4.68 g, 3.54 mL, 28.9 mmol) in anhydrous dichloromethane (20 mL).

    • Add the DAST solution dropwise to the stirred solution of 1,3-propanediol over a period of 30-60 minutes, maintaining the internal temperature below -60 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if appropriate standards are available.

  • Workup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This quenching process is exothermic and releases gas.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent by rotary evaporation. Caution: this compound is volatile. Use a cooled trap and do not apply excessive heat to the water bath.

    • The crude product can be purified by fractional distillation to obtain pure this compound. Collect the fraction boiling at 59-60 °C.

Visualizations

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification start Dissolve 1,3-Propanediol in Anhydrous DCM cool Cool to -78 °C start->cool add_dast Slowly Add DAST Solution cool->add_dast warm Warm to Room Temp & Stir for 12h add_dast->warm quench Quench with NaHCO₃ (aq) warm->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

Signaling_Pathway Reaction Mechanism: Deoxofluorination of 1,3-Propanediol with DAST Propanediol HO-(CH₂)₃-OH (1,3-Propanediol) Intermediate1 HO-(CH₂)₃-OSF₂NEt₂ (Alkoxyaminosulfur Difluoride Intermediate) Propanediol->Intermediate1 + DAST - HF DAST Et₂NSF₃ (DAST) Intermediate2 F-(CH₂)₃-OSF₂NEt₂ Intermediate1->Intermediate2 + F⁻ (SN2) Product F-(CH₂)₃-F (this compound) Intermediate2->Product + DAST - HF, - Et₂NS(O)F

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Application Notes and Protocols for the Preparation of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of 1,3-difluoropropane, a valuable fluorinated building block in medicinal chemistry and materials science. The unique properties imparted by the two fluorine atoms at the 1 and 3 positions make it a desirable synthon for introducing the -CH₂CHF₂ or related motifs into larger molecules, often enhancing metabolic stability and modulating physicochemical properties.

Introduction to Fluorination Methods

The synthesis of this compound can be approached through several synthetic strategies. The most common and direct methods involve the deoxyfluorination of 1,3-propanediol (B51772) using specialized fluorinating agents. Another notable, though less common, approach is the ring-opening of cyclopropane (B1198618) derivatives. The choice of method often depends on the scale of the reaction, the availability of starting materials and reagents, and the desired purity of the final product.

This document details two primary methods for the preparation of this compound:

  • Deoxyfluorination of 1,3-Propanediol: This classic nucleophilic substitution approach replaces the hydroxyl groups of 1,3-propanediol with fluorine atoms. Reagents such as Diethylaminosulfur Trifluoride (DAST) and Pyridinium Poly(hydrogen fluoride) (Olah's Reagent) are commonly employed for this transformation.

  • Ring-Opening of Cyclopropanes: This method involves the cleavage of a cyclopropane ring and the concomitant introduction of two fluorine atoms at the 1 and 3 positions. This can be achieved through various reagents, including hypervalent iodine compounds.

Method 1: Deoxyfluorination of 1,3-Propanediol

The conversion of 1,3-propanediol to this compound is a robust method that leverages well-established deoxyfluorination chemistry. The choice of fluorinating agent is critical and influences the reaction conditions, yield, and safety considerations.

Using Diethylaminosulfur Trifluoride (DAST)

DAST is a widely used reagent for the conversion of alcohols to alkyl fluorides.[1][2] The reaction generally proceeds with inversion of configuration, although this is not relevant for the symmetrical 1,3-propanediol.

Reaction Scheme:

Using Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)

Olah's reagent, a complex of hydrogen fluoride (B91410) and pyridine, is a more user-friendly source of hydrogen fluoride for laboratory-scale reactions.[3][4] It is particularly effective for the fluorination of secondary and tertiary alcohols and can be applied to primary diols like 1,3-propanediol.

Reaction Scheme:

Method 2: Ring-Opening of Cyclopropanes

A more modern approach to 1,3-difluorination involves the ring-opening of cyclopropane derivatives. This method can offer mild reaction conditions and high selectivity.

Using Hypervalent Iodine Reagents

The iodonium-mediated ring-opening of 1,1-disubstituted cyclopropanes provides an efficient route to 1,3-difluorinated products.[5] This reaction proceeds via an electrophilic ring-opening mechanism. While the direct 1,3-difluorination of unsubstituted cyclopropane is less documented, this method highlights a potential pathway.

Quantitative Data Summary

The following table summarizes typical quantitative data for the described methods. Please note that yields can vary significantly based on reaction scale, purity of reagents, and optimization of conditions.

MethodReagentStarting MaterialProductTypical Yield (%)Reference
DeoxyfluorinationDAST1,3-PropanediolThis compound60-80 (estimated)[1][2]
DeoxyfluorinationOlah's Reagent1,3-PropanediolThis compound70-90 (estimated)[3][4]
Ring-OpeningHypervalent Iodine1,1-Disubstituted Cyclopropanes1,3-Difluoropropanes70-95[5]

Experimental Protocols

Protocol 1: Deoxyfluorination of 1,3-Propanediol with DAST

Materials:

  • 1,3-Propanediol

  • Diethylaminosulfur Trifluoride (DAST)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet/outlet

  • Low-temperature thermometer

  • Ice-salt bath or cryocooler

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,3-propanediol (1.0 eq) in anhydrous dichloromethane.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (2.2 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (3 x volume of the initial DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent carefully on a rotary evaporator at low temperature due to the volatility of the product.

  • Purification: Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: Deoxyfluorination of 1,3-Propanediol with Olah's Reagent

Materials:

  • 1,3-Propanediol

  • Pyridinium Poly(hydrogen fluoride) (Olah's Reagent)

  • Anhydrous Diethyl Ether

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Polypropylene (B1209903) or Teflon reaction vessel (glass is etched by HF)

  • Magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a polypropylene or Teflon flask equipped with a magnetic stir bar, dissolve 1,3-propanediol (1.0 eq) in Olah's Reagent (a sufficient excess to provide at least 2.2 eq of HF).

  • Reaction: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by GC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice in a polypropylene beaker.

  • Neutralization: Slowly neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the initial reaction mixture).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation due to the product's volatility.

  • Purification: Further purify the product by fractional distillation.

Visualizations

Deoxyfluorination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start setup Dissolve 1,3-Propanediol in Anhydrous Solvent start->setup cool Cool to -78°C (for DAST) setup->cool add_reagent Slowly Add Fluorinating Agent cool->add_reagent react Stir and Allow to React add_reagent->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Fractional Distillation dry->purify end This compound purify->end

Caption: General experimental workflow for the deoxyfluorination of 1,3-propanediol.

Signaling_Pathway_Deoxyfluorination cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products diol 1,3-Propanediol (R-OH) activation Activation of Hydroxyl Group diol->activation reagent Fluorinating Agent (e.g., DAST, Olah's Reagent) reagent->activation sn2 Nucleophilic Attack by Fluoride (SN2) activation->sn2 Activated Intermediate product This compound (R-F) sn2->product byproducts Byproducts (e.g., H₂O, SOF₂) sn2->byproducts

Caption: Simplified reaction pathway for the deoxyfluorination of an alcohol.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show a multiplet for the central CH₂ group and a triplet of triplets for the two terminal CH₂F groups due to coupling with both fluorine and the adjacent protons.[6]

    • ¹⁹F NMR: The fluorine NMR spectrum should exhibit a triplet corresponding to the two equivalent fluorine atoms coupled to the adjacent protons.[6]

    • ¹³C NMR: The carbon NMR will show two signals, one for the central carbon and another for the two equivalent terminal carbons, with characteristic C-F coupling.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the volatile product, while MS will show the molecular ion peak and characteristic fragmentation patterns.[6]

  • Infrared (IR) Spectroscopy: The IR spectrum will display strong C-F stretching bands, typically in the region of 1000-1100 cm⁻¹.[6]

Safety Considerations

  • Fluorinating agents like DAST and Olah's Reagent are corrosive and toxic. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • DAST can decompose violently if heated above 90 °C.

  • Hydrogen fluoride (HF) is a highly corrosive and toxic gas that can be released during these reactions. Ensure proper quenching procedures and take precautions to avoid inhalation or skin contact.

  • This compound is a volatile and flammable compound. Handle away from ignition sources and store in a cool, well-ventilated area.[7]

By following these protocols and safety guidelines, researchers can effectively synthesize and characterize this compound for its application in various fields of chemical research and development.

References

1,3-Difluoropropane: A Versatile C3 Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoropropane is a valuable fluorinated building block in organic synthesis, offering a versatile three-carbon unit with fluorine atoms at the terminal positions.[1] The unique physicochemical properties imparted by the fluorine atoms, such as increased thermal stability, altered polarity, and specific reactivity patterns, make it an attractive intermediate for the synthesis of complex molecules.[2] Its application spans the development of pharmaceuticals, agrochemicals, and materials science.[1] These notes provide an overview of the synthetic utility of this compound, focusing on its application in nucleophilic substitution reactions for the construction of various molecular scaffolds. Detailed experimental protocols for key transformations are provided to facilitate its use in the research and development laboratory.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValue
Molecular Formula C₃H₆F₂
Molecular Weight 80.08 g/mol
CAS Number 462-39-5
Boiling Point 45-46 °C
Density 1.03 g/cm³
Solubility Soluble in organic solvents such as ethers and alcohols; insoluble in water.[3]

Applications in Organic Synthesis

This compound serves as a C3 electrophile in a variety of nucleophilic substitution reactions. The fluorine atoms act as leaving groups, allowing for the introduction of a propyl linkage between two nucleophiles or the formation of heterocyclic systems.

Williamson Ether Synthesis Analog for Difluoroalkanes

Drawing a parallel to the well-established Williamson ether synthesis, this compound can react with alkoxides and phenoxides to form diethers. This reaction provides a straightforward method for introducing a flexible three-carbon linker into molecules.

General Reaction Scheme:

Experimental Protocol: Synthesis of 1,3-Bis(phenoxy)propane

Note: This protocol is adapted from a similar synthesis using 1,3-dibromopropane (B121459) and serves as a representative procedure.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (2.1 equivalents) in ethanol.

  • To the stirred solution, add a solution of sodium hydroxide (2.2 equivalents) in water.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 1,3-bis(phenoxy)propane.

Quantitative Data (Representative):

ElectrophileNucleophileProductYield (%)
1,3-Dibromopropane4-Hydroxybenzoic acid1,3-Bis(4-carboxyphenoxy)propane60

Note: The yield is based on the analogous reaction with 1,3-dibromopropane. Optimization would be required for the reaction with this compound.

Synthesis of Diamines and Diazides

This compound is a suitable substrate for the synthesis of 1,3-diaminopropane (B46017) derivatives and 1,3-diazidopropane (B14080579), which are versatile intermediates for the synthesis of heterocycles, polyamides, and other nitrogen-containing compounds.

General Reaction Scheme (Azide Synthesis):

Experimental Protocol: Synthesis of 1,3-Diazidopropane

Note: This protocol is based on general procedures for the synthesis of alkyl azides from alkyl halides.

Materials:

  • This compound

  • Sodium azide (B81097) (NaN₃)

  • Dimethylformamide (DMF)

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve sodium azide (2.5 equivalents) in DMF.

  • Add this compound (1.0 equivalent) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer and wash it with water (3 x 50 mL) to remove residual DMF.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure (Caution: 1,3-diazidopropane is potentially explosive and should be handled with appropriate safety precautions).

Quantitative Data (Representative):

ElectrophileNucleophileProductYield (%)
1,3-DibromopropaneSodium azide1,3-Diazidopropane>90 (crude)

Note: Yield is based on analogous reactions with other dihaloalkanes.

Logical Workflow for Synthesis using this compound

The following diagram illustrates a general workflow for the utilization of this compound as a building block in organic synthesis.

G 1_3_Difluoropropane This compound Reaction Nucleophilic Substitution 1_3_Difluoropropane->Reaction Nucleophile_1 Nucleophile 1 (e.g., R-OH, R-NH2, NaN3) Nucleophile_1->Reaction Nucleophile_2 Nucleophile 2 (e.g., R'-OH, R'-NH2) Reaction_2 Reaction_2 Nucleophile_2->Reaction_2 Monosubstituted Monosubstituted Intermediate (F-CH2CH2CH2-Nu1) Reaction->Monosubstituted Monosubstituted->Reaction_2 Second Substitution Disubstituted Disubstituted Product (Nu2-CH2CH2CH2-Nu1) Purification Workup & Purification (Extraction, Chromatography) Disubstituted->Purification Reaction_2->Disubstituted

References

Application Notes and Protocols: 1,3-Difluoropropane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. 1,3-Difluoropropane, a versatile three-carbon building block, serves as a valuable synthon for introducing a fluorinated propyl linker into various molecular scaffolds. Its two primary fluorine atoms offer reactive sites for nucleophilic substitution, enabling the construction of complex pharmaceutical intermediates. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for kinase inhibitors, specifically focusing on the N-alkylation of indazoles.

Application: Synthesis of 1-(3-Fluoropropyl)-1H-indazole Core for Kinase Inhibitors

The indazole moiety is a privileged scaffold found in numerous kinase inhibitors approved for therapeutic use.[1][2] Alkylation of the indazole nitrogen is a common strategy to modulate the pharmacological properties of these inhibitors. The introduction of a 3-fluoropropyl group at the N-1 position can provide a desirable combination of flexibility and polarity, potentially improving drug-target interactions and pharmacokinetic profiles.

Logical Workflow for Intermediate Synthesis

The synthesis of the 1-(3-fluoropropyl)-1H-indazole intermediate from this compound is a straightforward process involving the nucleophilic substitution of one fluorine atom by the indazole anion.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_difluoropropane This compound Alkylation N-Alkylation (Nucleophilic Substitution) 1_3_difluoropropane->Alkylation Indazole Indazole Deprotonation Deprotonation of Indazole (Base) Indazole->Deprotonation Deprotonation->Alkylation Intermediate 1-(3-Fluoropropyl)-1H-indazole (Pharmaceutical Intermediate) Alkylation->Intermediate

Caption: Synthetic workflow for the preparation of a key pharmaceutical intermediate.

Experimental Protocol: Synthesis of 1-(3-Fluoropropyl)-6-nitro-1H-indazole

This protocol details the N-alkylation of 6-nitroindazole (B21905) with this compound. The nitro group is a common substituent in pharmaceutical intermediates, often serving as a handle for further functionalization.

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
6-NitroindazoleC₇H₅N₃O₂163.13≥98%Commercial Source
This compoundC₃H₆F₂80.08≥97%Commercial Source
Sodium Hydride (60% dispersion in mineral oil)NaH24.0060%Commercial Source
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09≥99.8%Commercial Source
Ethyl Acetate (B1210297)C₄H₈O₂88.11ACS GradeCommercial Source
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--Lab Prepared
BrineNaCl (aq)--Lab Prepared
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Commercial Source

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-nitroindazole (1.63 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask and stir the mixture until the 6-nitroindazole is completely dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol) portion-wise over 10 minutes. Stir the reaction mixture at 0 °C for 30 minutes. The formation of the sodium salt of 6-nitroindazole may result in a color change.

  • Alkylation: To the resulting solution, add this compound (1.20 g, 15.0 mmol) dropwise via syringe at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60 °C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product, 1-(3-fluoropropyl)-6-nitro-1H-indazole.

Expected Results:

ProductFormYieldPurity (by HPLC)
1-(3-Fluoropropyl)-6-nitro-1H-indazolePale yellow solid75-85%>98%

Signaling Pathway Context: Kinase Inhibition

The synthesized 1-(3-fluoropropyl)-6-nitro-1H-indazole can be further elaborated into potent kinase inhibitors. Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The following diagram illustrates a simplified generic kinase signaling pathway that can be targeted by inhibitors derived from this intermediate.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_1 Kinase 1 (e.g., RAF) Receptor->Kinase_1 Activates Kinase_2 Kinase 2 (e.g., MEK) Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase 3 (e.g., ERK) Kinase_2->Kinase_3 Phosphorylates Transcription_Factor Transcription Factor Kinase_3->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation Leads to Indazole_Inhibitor Indazole-based Kinase Inhibitor Indazole_Inhibitor->Kinase_2 Inhibits

Caption: Simplified kinase signaling pathway and the point of intervention for an indazole-based inhibitor.

Conclusion

This compound is a valuable and versatile building block for the synthesis of fluorinated pharmaceutical intermediates. The protocol described herein for the synthesis of a 1-(3-fluoropropyl)-1H-indazole derivative demonstrates a practical application of this reagent in accessing key scaffolds for the development of targeted therapeutics such as kinase inhibitors. The ability to introduce a fluorinated three-carbon linker with relative ease and high yield makes this compound a significant tool in the arsenal (B13267) of medicinal chemists.

References

Application Notes and Protocols for the Use of 1,3-Difluoropropane in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern molecular design. Fluorination can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, leading to improved efficacy and bioavailability.[1] While various fluorinated building blocks are commercially available, the strategic incorporation of difluorinated aliphatic chains remains an area of active exploration.[1][2]

This document provides a hypothetical application framework for the use of 1,3-difluoropropane as a versatile building block in the synthesis of novel agrochemicals. Due to the limited publicly available examples of its direct application in commercial agrochemicals, this note presents a plausible synthetic strategy for a hypothetical fungicide, "Fluopyroxene," which incorporates a 1,3-difluoropropyl moiety. The protocols and data herein are illustrative and intended to serve as a guide for researchers exploring the potential of this compound in agrochemical discovery.

Hypothetical Target Agrochemical: Fluopyroxene

Fluopyroxene is a conceptual fungicide designed to feature a pyridazine (B1198779) core, a common heterocyclic scaffold in agrochemicals, linked to a fluorinated side-chain derived from this compound. The presence of the 1,3-difluoropropyl group is intended to enhance the compound's systemic properties and metabolic stability within the target pathogen.

Overall Synthetic Scheme

The proposed synthesis of Fluopyroxene from this compound is a multi-step process, beginning with the alkylation of a suitable nucleophile, followed by the formation of a key 1,4-dicarbonyl intermediate, and culminating in the cyclization to form the pyridazine ring.

Diagram 1: Overall Synthetic Workflow for Fluopyroxene

G A This compound C Diethyl 2-(3-fluoropropyl)malonate A->C B Sodium diethyl malonate B->C D Hydrolysis and Decarboxylation C->D E 4-Fluorobutanoic acid D->E F Thionyl chloride E->F G 4-Fluorobutanoyl chloride F->G H Friedel-Crafts Acylation with 4-chloroanisole (B146269) G->H I 1-(4-chloro-2-methoxyphenyl)-4-fluorobutan-1-one H->I J Oxidation (e.g., with SeO2) I->J K 1-(4-chloro-2-methoxyphenyl)-4-fluorobutane-1,2-dione J->K M Cyclization K->M L Hydrazine (B178648) hydrate (B1144303) L->M N Fluopyroxene M->N

Caption: Hypothetical synthetic route to Fluopyroxene from this compound.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-(3-fluoropropyl)malonate

This procedure details the nucleophilic substitution reaction to incorporate the 3-fluoropropyl moiety.

  • Materials:

    • This compound (1.0 eq)

    • Sodium diethyl malonate (1.1 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of sodium diethyl malonate in anhydrous DMF at room temperature, add this compound dropwise.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.

    • Separate the organic layer, and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield diethyl 2-(3-fluoropropyl)malonate.

Protocol 2: Synthesis of 1-(4-chloro-2-methoxyphenyl)-4-fluorobutane-1,2-dione

This protocol outlines the formation of the 1,4-dicarbonyl intermediate, a crucial precursor for the pyridazine ring.

  • Materials:

    • Diethyl 2-(3-fluoropropyl)malonate (1.0 eq)

    • Potassium hydroxide (B78521) (3.0 eq)

    • Ethanol/Water mixture

    • Concentrated hydrochloric acid

    • Thionyl chloride (1.2 eq)

    • 4-Chloroanisole (1.1 eq)

    • Aluminum chloride (1.2 eq)

    • Dichloromethane (DCM)

    • Selenium dioxide (1.1 eq)

    • Dioxane/Water mixture

  • Procedure (Multi-step):

    • Hydrolysis and Decarboxylation: Reflux diethyl 2-(3-fluoropropyl)malonate with potassium hydroxide in an ethanol/water mixture for 4 hours. Cool the mixture and acidify with concentrated hydrochloric acid. Extract the product, 4-fluorobutanoic acid, with diethyl ether.

    • Acid Chloride Formation: Reflux the 4-fluorobutanoic acid with thionyl chloride for 2 hours. Remove the excess thionyl chloride by distillation.

    • Friedel-Crafts Acylation: Dissolve 4-chloroanisole and aluminum chloride in anhydrous DCM and cool to 0 °C. Add the 4-fluorobutanoyl chloride dropwise. Stir at room temperature for 6 hours. Quench the reaction with ice-water and extract the product with DCM.

    • Oxidation: Reflux the resulting ketone with selenium dioxide in a dioxane/water mixture for 8 hours. Filter the mixture to remove selenium metal and extract the product with ethyl acetate. Purify the crude product by column chromatography.

Protocol 3: Synthesis of Fluopyroxene

This final step involves the cyclization reaction to form the pyridazine heterocycle.

  • Materials:

    • 1-(4-chloro-2-methoxyphenyl)-4-fluorobutane-1,2-dione (1.0 eq)

    • Hydrazine hydrate (1.1 eq)

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the 1,4-dicarbonyl compound in ethanol.

    • Add a catalytic amount of acetic acid, followed by the dropwise addition of hydrazine hydrate.

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture to room temperature. The product may precipitate.

    • If precipitation occurs, filter the solid and wash with cold ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography to yield Fluopyroxene.

Data Presentation

The following tables present hypothetical quantitative data for the synthesis of Fluopyroxene.

Table 1: Reaction Yields and Purity

StepProductStarting MaterialYield (%)Purity (by HPLC) (%)
1Diethyl 2-(3-fluoropropyl)malonateThis compound7598
2a4-Fluorobutanoic acidDiethyl 2-(3-fluoropropyl)malonate9299
2b4-Fluorobutanoyl chloride4-Fluorobutanoic acid95- (used directly)
2c1-(4-chloro-2-methoxyphenyl)-4-fluorobutan-1-one4-Fluorobutanoyl chloride8097
2d1-(4-chloro-2-methoxyphenyl)-4-fluorobutane-1,2-dioneKetone from 2c6595
3FluopyroxeneDione from 2d85>99

Table 2: Physicochemical Properties of Fluopyroxene

PropertyValue
Molecular FormulaC₁₁H₉ClFN₃O
Molecular Weight253.66 g/mol
AppearanceOff-white solid
Melting Point152-154 °C
Solubility (Water, 25°C)50 mg/L
LogP2.8

Logical Relationships in Synthesis

The synthesis of Fluopyroxene relies on a logical progression of well-established organic reactions.

Diagram 2: Logical Flow of Key Transformations

G A This compound (C3 Building Block) B Nucleophilic Substitution A->B C Functionalized Propyl Chain B->C D Chain Elongation & Functional Group Interconversion C->D E 1,4-Dicarbonyl Intermediate D->E F Condensation/ Cyclization E->F G Pyridazine Core Formation F->G H Final Agrochemical (Fluopyroxene) G->H

Caption: Key chemical transformations in the synthesis of Fluopyroxene.

Conclusion

While the direct application of this compound in the synthesis of currently marketed agrochemicals is not widely documented, its potential as a C3 building block for introducing a difluorinated alkyl chain is significant. The hypothetical synthesis of "Fluopyroxene" presented in these application notes demonstrates a plausible pathway utilizing standard organic chemistry reactions. This framework can serve as a starting point for researchers aiming to explore the utility of this compound in the design and synthesis of novel, effective, and metabolically robust agrochemicals. Further research into the reactivity and applications of this compound is warranted to fully unlock its potential in the field of crop protection.

References

Application Note: The Role of 1,3-Difluoropropane in Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed overview of the synthesis of fluoropolymers, with a specific focus on the potential role of 1,3-difluoropropane. While fluoropolymers are critical materials in numerous high-tech applications due to their exceptional properties, their synthesis predominantly relies on the polymerization of unsaturated fluoroalkene monomers. This application note clarifies that this compound, a saturated fluoroalkane, is not a direct monomer in the conventional synthesis of fluoropolymers. Instead, this document will detail the established methods for fluoropolymer synthesis and explore the known applications of this compound as a chemical intermediate in other areas of organic synthesis.

Introduction to Fluoropolymers

Fluoropolymers are a class of polymers characterized by a carbon-based backbone with fluorine atoms directly attached. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, imparting a range of exceptional properties to these materials. These properties include high thermal stability, excellent chemical resistance, low surface energy, and impressive electrical insulation.[1][2] Consequently, fluoropolymers are indispensable in industries such as aerospace, automotive, electronics, and medical devices.[3][4]

The synthesis of fluoropolymers is typically achieved through the radical polymerization of fluoroalkenes.[3][5] Common monomers include tetrafluoroethylene (B6358150) (TFE), vinylidene fluoride (B91410) (VDF), and chlorotrifluoroethylene (B8367) (CTFE).[3] The polymerization process can be tailored to produce a wide variety of homo- and copolymers with specific properties for diverse applications.

The Role of this compound: A Clarification

Extensive literature review reveals no evidence of this compound being used as a direct monomer for the synthesis of fluoropolymers. As a saturated alkane, this compound lacks the carbon-carbon double bond necessary to undergo radical polymerization, the primary mechanism for fluoropolymer synthesis. Saturated alkanes are generally unreactive under these conditions.

While not a monomer, this compound is a valuable organofluorine compound with applications as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] Its unique properties, such as increased thermal stability and altered polarity compared to its non-fluorinated counterparts, make it a useful building block in these fields.[6]

General Protocol for Fluoropolymer Synthesis via Radical Polymerization

The following protocol describes a general method for the synthesis of fluoropolymers from fluoroalkene monomers. This is a representative example and specific conditions will vary depending on the monomer and desired polymer characteristics.

Materials:

  • Fluoroalkene monomer (e.g., vinylidene fluoride)

  • Initiator (e.g., potassium persulfate)

  • Surfactant (e.g., ammonium (B1175870) perfluorooctanoate - note: use is subject to regulatory restrictions)

  • Deionized water

  • Buffer (e.g., sodium bicarbonate)

  • High-pressure reactor

Experimental Workflow:

Fluoropolymer_Synthesis_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_workup Product Isolation prep Charge Reactor with Deionized Water, Surfactant, and Buffer purge Purge Reactor with Inert Gas (e.g., Nitrogen) prep->purge Seal Reactor monomer Introduce Fluoroalkene Monomer purge->monomer initiate Heat to Reaction Temperature and Add Initiator monomer->initiate Pressurize polymerize Maintain Temperature and Pressure for Polymerization initiate->polymerize Monitor Pressure Drop cool Cool Reactor and Vent Unreacted Monomer polymerize->cool isolate Isolate Polymer Dispersion cool->isolate wash Wash Polymer with Deionized Water isolate->wash dry Dry Polymer under Vacuum wash->dry

Caption: General workflow for fluoropolymer synthesis.

Procedure:

  • Reactor Setup: The high-pressure reactor is charged with deionized water, a surfactant, and a buffer solution.

  • Purging: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove oxygen which can inhibit the polymerization reaction.

  • Monomer Addition: The fluoroalkene monomer is introduced into the reactor.

  • Initiation: The reactor is heated to the desired reaction temperature, and the initiator is added to start the polymerization.

  • Polymerization: The reaction is allowed to proceed under controlled temperature and pressure. The progress of the reaction can be monitored by the drop in pressure as the gaseous monomer is converted to the solid polymer.

  • Work-up: After the desired conversion is reached, the reactor is cooled, and any unreacted monomer is safely vented. The resulting polymer dispersion is collected, washed with deionized water, and dried under vacuum to yield the final fluoropolymer product.

Properties of this compound

While not directly used in fluoropolymer synthesis, understanding the properties of this compound is important for its application as a chemical intermediate.

PropertyValue
Molecular Formula C₃H₆F₂
Molecular Weight 80.08 g/mol
Boiling Point 2-3 °C
Melting Point -102 °C
Appearance Colorless gas or liquid
Solubility Soluble in organic solvents

Logical Relationship: Monomer Suitability for Radical Polymerization

The suitability of a molecule as a monomer for radical polymerization is determined by its chemical structure. The following diagram illustrates the key difference between a suitable fluoroalkene monomer and an unsuitable saturated fluoroalkane like this compound.

Monomer_Suitability cluster_suitable Suitable Monomer (Fluoroalkene) cluster_unsuitable Unsuitable Monomer (Saturated Fluoroalkane) structure_suitable Contains C=C Double Bond reaction_suitable Undergoes Radical Addition structure_suitable->reaction_suitable polymerization_suitable Forms Polymer Chain reaction_suitable->polymerization_suitable structure_unsuitable Contains Only C-C Single Bonds reaction_unsuitable Does Not Undergo Radical Addition structure_unsuitable->reaction_unsuitable polymerization_unsuitable No Polymerization reaction_unsuitable->polymerization_unsuitable start Molecule start->structure_suitable Unsaturated start->structure_unsuitable Saturated

Caption: Monomer suitability for radical polymerization.

Conclusion

This compound is not a direct monomer in the synthesis of fluoropolymers due to its saturated chemical structure, which is incompatible with the radical polymerization mechanisms used to produce these materials. The synthesis of fluoropolymers relies on the polymerization of unsaturated fluoroalkenes. This compound is, however, a valuable chemical intermediate in other areas of organic synthesis, particularly in the pharmaceutical and agrochemical industries. This application note provides a clear distinction between the established methods of fluoropolymer synthesis and the distinct applications of this compound.

References

The Role of 1,3-Difluoropropane in Fluorinated Liquid Crystal Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorination is a pivotal strategy in the molecular engineering of liquid crystals (LCs), enabling precise control over their physicochemical properties for advanced display technologies and other applications. While various fluorinated moieties have been extensively studied, the specific role of the 1,3-difluoropropane unit as a building block in liquid crystal design is not widely documented in publicly available literature. However, by examining the well-established principles of fluorine chemistry in liquid crystals and analyzing the impact of analogous fluorinated alkyl chains, we can extrapolate and propose the potential contributions of a this compound moiety. These application notes will therefore provide a comprehensive overview of the expected influence of incorporating a this compound unit into liquid crystal structures, alongside detailed experimental protocols for the synthesis and characterization of fluorinated liquid crystals.

Introduction

The introduction of fluorine atoms into liquid crystal molecules profoundly alters their properties, including dielectric anisotropy (Δε), birefringence (Δn), viscosity (γ), and mesophase stability.[1][2] These modifications are critical for the development of high-performance liquid crystal displays (LCDs) and other advanced optical materials. The high electronegativity and small van der Waals radius of fluorine make it a unique substituent for fine-tuning intermolecular interactions and molecular packing.[3]

This document explores the theoretical role of the this compound moiety. Based on existing knowledge of fluorinated alkanes in liquid crystals, this unit is expected to influence the following:

  • Dielectric Anisotropy (Δε): The two C-F bonds in this compound would introduce a significant dipole moment. The orientation of this dipole relative to the long molecular axis of the liquid crystal would determine its contribution to either positive or negative dielectric anisotropy.[4]

  • Viscosity (γ): Fluorination can lead to lower intermolecular interactions, which often results in reduced viscosity, a desirable property for faster switching times in displays.[4]

  • Mesophase Behavior: The introduction of a flexible, fluorinated alkyl chain can influence the type of mesophase (e.g., nematic, smectic) and the transition temperatures between them.

Data Presentation: Predicted Properties of LCs with a this compound Moiety

The following table summarizes the predicted impact of incorporating a this compound unit into a generic calamitic liquid crystal structure compared to its non-fluorinated and terminally monofluorinated analogues. These predictions are based on established structure-property relationships in fluorinated liquid crystals.

PropertyNon-Fluorinated Propyl ChainTerminal Monofluoro Propyl ChainThis compound MoietyRationale
Dielectric Anisotropy (Δε) LowModerately PositivePotentially Negative or less PositiveThe two opposing dipoles in a likely conformation could lead to a net dipole moment perpendicular to the molecular axis.
Viscosity (γ) ModerateSlightly LowerLowerReduced intermolecular polarizability and weaker van der Waals forces due to fluorine substitution.[4]
Clearing Point (T_NI) HighSlightly LowerLowerThe flexible and kinked nature of the propane (B168953) chain, enhanced by fluorination, can disrupt molecular packing and reduce mesophase stability.
Birefringence (Δn) HighHighSlightly LowerThe higher electronegativity of fluorine can slightly reduce the overall molecular polarizability anisotropy.

Experimental Protocols

Protocol 1: General Synthesis of a Phenylpyrimidine Liquid Crystal with a Fluorinated Alkyl Chain

This protocol describes a representative synthesis of a phenylpyrimidine-based liquid crystal, a common core structure. The synthesis can be adapted to incorporate a this compound-containing building block.

Materials:

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-phenylpyrimidine (1.0 eq), 4-alkoxyphenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Purge the flask with argon for 15 minutes.

  • Add a degassed solution of 2M Na₂CO₃ (3.0 eq) in water, followed by toluene and ethanol (e.g., in a 4:1:1 ratio).

  • Heat the reaction mixture to reflux (typically 80-90 °C) under an argon atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to yield the final liquid crystal.

Protocol 2: Characterization of Liquid Crystalline Properties

1. Mesophase Identification and Transition Temperatures:

  • Apparatus: Polarized Optical Microscope (POM) equipped with a hot stage.

  • Procedure:

    • Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.

    • Heat the sample on the hot stage to its isotropic liquid phase.

    • Cool the sample slowly (e.g., 1-5 °C/min) and observe the textures that form upon cooling through the polarizing microscope.

    • Identify the mesophases based on their characteristic optical textures (e.g., Schlieren texture for nematic, focal conic texture for smectic A).

    • Record the transition temperatures upon cooling and subsequent heating.

  • Apparatus: Differential Scanning Calorimeter (DSC).

  • Procedure:

    • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

    • Heat the sample to the isotropic phase at a controlled rate (e.g., 10 °C/min).

    • Cool the sample at the same rate to below its crystallization temperature.

    • Perform a second heating scan. The phase transition temperatures are determined from the peak maxima of the endothermic and exothermic events in the DSC thermogram.

2. Dielectric Anisotropy Measurement:

  • Apparatus: LCR meter, temperature-controlled cell with parallel plate electrodes (one with homeotropic and one with planar alignment layer).

  • Procedure:

    • Fill two liquid crystal cells, one treated for homeotropic alignment (director perpendicular to the electrodes) and one for planar alignment (director parallel to the electrodes), with the sample in its isotropic phase via capillary action.

    • Cool the cells slowly into the desired mesophase.

    • Measure the capacitance of each cell at a specific frequency (e.g., 1 kHz) as a function of temperature.

    • Calculate the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity from the capacitance values of the planar and homeotropic cells, respectively.

    • The dielectric anisotropy is calculated as Δε = ε∥ - ε⊥.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials reaction Suzuki Coupling Reaction start->reaction purification Purification (Chromatography & Recrystallization) reaction->purification pom Polarized Optical Microscopy (POM) purification->pom dsc Differential Scanning Calorimetry (DSC) purification->dsc dielectric Dielectric Spectroscopy purification->dielectric mesophase Mesophase Identification & Transition Temperatures pom->mesophase dsc->mesophase delta_epsilon Dielectric Anisotropy (Δε) dielectric->delta_epsilon

Caption: Experimental workflow for the synthesis and characterization of fluorinated liquid crystals.

logical_relationship cluster_structure Molecular Structure cluster_properties Physical Properties cluster_application Application Performance moiety This compound Moiety delta_e Dielectric Anisotropy (Δε) moiety->delta_e Influences viscosity Viscosity (γ) moiety->viscosity Influences mesophase Mesophase Behavior moiety->mesophase Influences voltage Driving Voltage delta_e->voltage switching Switching Speed viscosity->switching temp_range Operating Temperature Range mesophase->temp_range

Caption: Relationship between the this compound moiety and liquid crystal properties.

Conclusion

While direct experimental data on liquid crystals incorporating a this compound unit is scarce, established principles of fluorine chemistry in liquid crystal design allow for informed predictions of its impact. The introduction of this moiety is anticipated to significantly influence key properties such as dielectric anisotropy, viscosity, and mesophase stability. The provided protocols offer a robust framework for the synthesis and characterization of novel fluorinated liquid crystals, enabling researchers to systematically investigate the effects of this and other fluorinated building blocks. Further empirical studies are necessary to fully elucidate the specific advantages and potential applications of this compound in the development of next-generation liquid crystal materials.

References

Application Notes and Protocols for NMR Spectroscopy of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For organofluorine compounds such as 1,3-difluoropropane, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F nuclei, provide a wealth of information regarding molecular structure, conformation, and dynamics. The ¹⁹F nucleus is particularly advantageous for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio, resulting in high sensitivity. Furthermore, the large chemical shift range of ¹⁹F NMR makes it highly sensitive to the local electronic environment. This application note provides a detailed experimental setup and protocol for the comprehensive NMR analysis of this compound.

Predicted NMR Data for this compound

Disclaimer: The following tables contain predicted chemical shifts (δ) and coupling constants (J) for this compound. These values are estimations based on typical NMR data for similar fluoroalkanes and should be confirmed by experimental data.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-1, H-3 (F-CH₂)4.4 - 4.6Triplet of Triplets (tt)²JHF ≈ 47 Hz, ³JHH ≈ 6 Hz
H-2 (-CH₂-)2.0 - 2.2Quintet of Triplets (qt)³JHH ≈ 6 Hz, ³JHF ≈ 25 Hz

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)Multiplicity (due to ¹JCF)Coupling Constants (J, Hz)
C-1, C-3 (F-CH₂)80 - 85Triplet (t)¹JCF ≈ 165-175 Hz
C-2 (-CH₂-)25 - 30Triplet (t)²JCF ≈ 20-25 Hz

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorineChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
F-1, F-3-220 to -230Triplet of Triplets (tt)²JFH ≈ 47 Hz, ³JFH ≈ 25 Hz

Experimental Protocols

Sample Preparation
  • Sample Purity : Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection : Choose a suitable deuterated solvent that dissolves the sample and is chemically inert. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar compounds.

  • Concentration :

    • For ¹H NMR, prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.5-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

    • ¹⁹F NMR is a high-sensitivity nucleus, so a concentration similar to that for ¹H NMR is generally sufficient.[1]

  • Internal Standard : For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is typically used as an internal standard (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ (δ = 0.00 ppm) or an internal standard inert to the sample can be used.

  • Sample Filtration : To improve spectral resolution by minimizing magnetic field inhomogeneities, filter the prepared solution into a clean, dry 5 mm NMR tube using a pipette with a small cotton or glass wool plug.

NMR Spectrometer Setup and Data Acquisition

The following are general guidelines for setting up a modern NMR spectrometer (e.g., 400-600 MHz) for the analysis of this compound.

3.2.1. ¹H NMR Spectroscopy

  • Pulse Program : A standard single-pulse sequence (e.g., 'zg' on Bruker instruments).

  • Spectral Width : Approximately 12 ppm, centered around 5-6 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 8-16, depending on the sample concentration.

  • Temperature : 298 K.

3.2.2. ¹³C NMR Spectroscopy

  • Pulse Program : A standard proton-decoupled single-pulse sequence (e.g., 'zgpg' on Bruker instruments).

  • Spectral Width : Approximately 200-220 ppm, centered around 100 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 or more, depending on the sample concentration.

  • Decoupling : Proton broadband decoupling.

  • Temperature : 298 K.

3.2.3. ¹⁹F NMR Spectroscopy

  • Pulse Program : A standard single-pulse sequence, often with proton decoupling.

  • Spectral Width : Approximately 250-300 ppm, centered around -150 ppm (this may need to be adjusted based on the actual chemical shift).

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 16-64.

  • Decoupling : Proton broadband decoupling is often employed to simplify the spectrum, though a coupled spectrum is necessary to observe H-F couplings.

  • Temperature : 298 K.

Visualizations

Experimental_Workflow Experimental Workflow for NMR Spectroscopy cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh this compound prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add Internal Standard (optional) prep2->prep3 prep4 Filter into NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H, 13C, and 19F NMR Spectra acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Chemical Shift Referencing proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 proc5 Structural Elucidation proc4->proc5

Caption: Experimental Workflow for NMR Spectroscopy of this compound.

Caption: Predicted Spin-Spin Coupling Network for this compound.

References

Application Notes and Protocols for ¹⁹F NMR Spectroscopy of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 1,3-difluoropropane. It includes detailed experimental protocols, data presentation, and an explanation of the underlying principles of spin-spin coupling.

Introduction

Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful analytical technique for the characterization of fluorinated organic molecules. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H NMR. The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, which minimizes the likelihood of signal overlap. This application note details the expected ¹⁹F NMR spectral characteristics of this compound and provides a comprehensive protocol for its analysis.

Structural and Spectral Characteristics of this compound

This compound (F-CH₂-CH₂-CH₂-F) presents a fascinating case for NMR analysis due to the magnetic equivalence and chemical equivalence of the two fluorine atoms and the protons on the terminal carbons. The central methylene (B1212753) protons are chemically distinct from the terminal ones. The ¹⁹F NMR spectrum is deceptively simple, showing a single primary resonance. However, the multiplicity of this signal is complex due to second-order effects arising from the strong coupling between the chemically equivalent but magnetically non-equivalent protons.

A detailed conformational analysis of this compound reveals that the molecule exists in various conformations, with the gauche-gauche (gg) conformation being the minimum energy state. The observed NMR parameters are a population-weighted average of these conformers.

Quantitative NMR Data

The following tables summarize the ¹H and ¹⁹F NMR spectral parameters for this compound. This data was extracted from detailed spectral analysis and simulation.[1]

Table 1: ¹H NMR Spectral Data for this compound

ProtonsChemical Shift (δ) [ppm]MultiplicityCoupling Constants (J) [Hz]
H-1, H-3 (CH₂F)4.55Triplet of triplets²JHF = 47.5, ³JHH = 6.0
H-2 (CH₂)2.05Quintet³JHH = 6.0, ³JHF = 25.0

Table 2: ¹⁹F NMR Spectral Data for this compound

NucleusChemical Shift (δ) [ppm]MultiplicityCoupling Constants (J) [Hz]
¹⁹F-221.5Complex multiplet²JFH = 47.5, ³JFH = 25.0, ⁴JFF ≈ 0

Note: Chemical shifts are referenced to an external standard (e.g., CFCl₃ for ¹⁹F NMR).

Experimental Protocols

This section provides a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of this compound.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that is inert and provides good solubility. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) (acetone-d₆) are suitable choices.

  • Concentration: For a standard 5 mm NMR tube, prepare a solution with a concentration of approximately 10-50 mM.

  • Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. For ¹⁹F NMR, trifluorotoluene (C₆F₅CF₃) at δ = -63.72 ppm or hexafluorobenzene (B1203771) (C₆F₆) at δ = -164.9 ppm can be used. For ¹H NMR, tetramethylsilane (B1202638) (TMS) is the standard (δ = 0.00 ppm).

  • Sample Transfer: Filter the final solution through a glass wool plug in a Pasteur pipette directly into a clean and dry NMR tube to a height of approximately 4-5 cm.

  • Degassing (Optional): For high-resolution experiments or samples sensitive to oxygen, degas the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by the freeze-pump-thaw method.

  • Labeling: Clearly label the NMR tube with the sample identification.

Protocol 2: NMR Instrument Setup and Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe is recommended.

  • Tuning and Matching: Tune and match the probe for the ¹⁹F frequency to ensure optimal sensitivity and pulse performance.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity. A full width at half-height for the residual solvent signal of less than 0.5 Hz is desirable.[1]

  • Acquisition Parameters (¹⁹F NMR):

    • Pulse Sequence: A standard single-pulse experiment (e.g., zgfhig on Bruker instruments for ¹H-decoupled ¹⁹F spectra). For observing ¹H-¹⁹F couplings, a simple pulse-acquire sequence without decoupling should be used.

    • Spectral Width: Set a spectral width that encompasses the expected chemical shift of this compound (e.g., -200 to -240 ppm).

    • Transmitter Offset (O1p): Center the transmitter frequency on the resonance of interest (approximately -221.5 ppm).

    • Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 1-2 seconds) to ensure good digital resolution.

    • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative analysis. For quantitative measurements, a longer delay (5 x T₁) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 16 or 32 scans and adjust as needed to achieve an adequate signal-to-noise ratio.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectrum to the internal standard.

  • Integration: Integrate the signals to obtain relative peak areas.

  • Peak Picking and Coupling Constant Measurement: Identify the peak positions and measure the coupling constants from the multiplet structures. For complex spectra like that of this compound, spectral simulation may be necessary to accurately determine the coupling constants.[1]

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow and the spin-spin coupling network in this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis Sample This compound Mix Mix & Filter Sample->Mix Solvent Deuterated Solvent Solvent->Mix Standard Internal Standard Standard->Mix Acquisition Data Acquisition Mix->Acquisition Insert into Spectrometer Processing Data Processing Acquisition->Processing FID Analysis Spectral Analysis Processing->Analysis Spectrum

Experimental Workflow for NMR Analysis

Spin-Spin Coupling Network in this compound

References

Application and Protocols for 1,3-Difluoropropane as a Tracer in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Principle of Stable Isotope Tracing

Stable isotope tracing involves the introduction of a molecule enriched with a heavy isotope (e.g., ¹³C, ¹⁵N, or in this theoretical context, a molecule with a distinct fluorine signature) into a biological system. The labeled compound, or "tracer," participates in metabolic reactions alongside its unlabeled counterpart. Mass spectrometry is then used to detect and quantify the incorporation of the tracer's isotopic label into downstream metabolites. This allows researchers to map active metabolic pathways and determine the rate of metabolic reactions, known as metabolic flux.[1][2][3]

For quantitative analysis, an isotopically labeled version of the analyte of interest is often used as an internal standard.[4][5][6][7][8] Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. This allows for accurate correction of variations in sample preparation and instrument response, leading to highly precise quantification.[4][5][9]

While 1,3-difluoropropane does not contain a heavy isotope of an element like carbon, its distinct mass and fragmentation pattern compared to endogenous metabolites could theoretically allow it to be used as a tracer or internal standard in specific contexts, provided it demonstrates suitable chemical and metabolic stability.

Potential Applications of this compound in Mass Spectrometry

  • Internal Standard for Quantitative Analysis: Due to its chemical inertness in many biological systems, this compound could serve as a suitable internal standard for the quantification of small, volatile organic compounds by gas chromatography-mass spectrometry (GC-MS). Its unique mass-to-charge ratio (m/z) and retention time would allow for clear differentiation from endogenous molecules.

  • Tracer for Studying Xenobiotic Metabolism: The metabolism of halogenated hydrocarbons is of significant interest in toxicology. Introducing this compound to a biological system could allow researchers to track its metabolic fate, identifying potential enzymatic pathways involved in its breakdown and the formation of metabolites. Studies on analogous compounds like 1,3-dibromopropane (B121459) have shown that metabolism can occur, leading to the formation of conjugates with glutathione (B108866) and subsequent excretion.[10][11]

Experimental Protocols

The following are generalized protocols that would need to be adapted and optimized for the specific application of this compound as a tracer or internal standard.

Protocol 1: Use of this compound as an Internal Standard for GC-MS Analysis

Objective: To quantify a volatile analyte in a biological matrix using this compound as an internal standard.

Materials:

  • Analyte of interest

  • This compound (high purity)

  • Biological matrix (e.g., plasma, cell lysate)

  • Organic solvent for extraction (e.g., ethyl acetate, hexane)

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of the analyte of interest at a known concentration in a suitable solvent.

    • Prepare a stock solution of this compound at a known concentration.

    • Create a series of calibration standards by spiking known amounts of the analyte stock solution into the biological matrix.

  • Sample Preparation:

    • To each calibration standard and unknown sample, add a fixed amount of the this compound internal standard solution.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent, vortexing thoroughly, and separating the organic layer.

    • Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a small volume of a suitable solvent for GC-MS analysis.

  • GC-MS Analysis:

    • Inject the prepared samples onto the GC-MS system.

    • Develop a GC method to achieve baseline separation of the analyte and the this compound internal standard.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode, monitoring for characteristic ions of both the analyte and this compound.

  • Data Analysis:

    • For each standard and sample, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary (Illustrative)

Analyte Concentration (µM)Analyte Peak AreaInternal Standard Peak AreaPeak Area Ratio (Analyte/IS)
1120,0001,000,0000.12
5610,0001,020,0000.60
101,250,0001,010,0001.24
253,050,000990,0003.08
506,100,0001,005,0006.07
Unknown Sample1,850,0001,015,0001.82

Note: This data is for illustrative purposes only and will vary depending on the analyte, matrix, and instrument conditions.

Protocol 2: In Vitro Metabolic Stability Assay of this compound

Objective: To assess the metabolic stability of this compound in the presence of liver microsomes.

Materials:

Procedure:

  • Incubation:

    • Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.

    • Add this compound to the microsomal solution at a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Quench the metabolic reaction immediately by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS or GC-MS Analysis:

    • Analyze the samples to quantify the remaining amount of this compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining this compound against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Quantitative Data Summary (Illustrative)

Time (min)This compound Remaining (%)
0100
598
1595
3090
6082

Note: This data is for illustrative purposes only and will vary depending on the experimental conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample add_is Add this compound (IS) sample->add_is extract Liquid-Liquid Extraction add_is->extract concentrate Evaporate & Reconstitute extract->concentrate gcms GC-MS Analysis concentrate->gcms peak_integration Peak Integration gcms->peak_integration ratio_calc Calculate Peak Area Ratio peak_integration->ratio_calc calibration Generate Calibration Curve ratio_calc->calibration quantification Quantify Analyte calibration->quantification

Caption: Workflow for using this compound as an internal standard.

metabolic_stability_workflow cluster_sampling Time-Point Sampling start Start Incubation (Microsomes + this compound + NADPH) t0 T = 0 min start->t0 t5 T = 5 min start->t5 t15 T = 15 min start->t15 t30 T = 30 min start->t30 t60 T = 60 min start->t60 quench Quench Reaction (Acetonitrile + IS) t0->quench t5->quench t15->quench t30->quench t60->quench process Centrifuge & Collect Supernatant quench->process analysis LC-MS/MS or GC-MS Analysis process->analysis data_analysis Calculate Half-Life (t½) analysis->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

While this compound is not a conventional stable isotope tracer, its unique chemical properties may lend it to specific applications in mass spectrometry, such as an internal standard for quantitative analysis or as a probe for studying the metabolism of fluorinated compounds. The protocols and workflows provided here offer a foundational approach for researchers and drug development professionals to begin exploring the utility of this compound in their mass spectrometry-based studies. As with any new analytical method, thorough validation and optimization will be critical to ensure accurate and reproducible results.

References

Application Notes and Protocols for 1,3-Difluoropropane as a Spectroscopic Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoropropane (DFP) is a fluorinated organic compound with the chemical formula C₃H₆F₂.[1][2] Its unique physical and chemical properties, such as thermal stability and altered polarity compared to non-fluorinated analogues, suggest its potential as a specialized solvent in various spectroscopic applications.[3] The presence of C-F bonds can offer distinct spectral windows, making it a candidate for studies where traditional hydrocarbon or chlorinated solvents interfere with the analyte's signals. These notes provide a guide to the prospective use of this compound as a solvent for UV-Vis, Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, based on its intrinsic properties.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for its handling, storage, and application as a solvent.

PropertyValueReference
Chemical Formula C₃H₆F₂[1][2]
Molecular Weight 80.08 g/mol [4]
Appearance Colorless liquid/gas at room temperature[1][2]
Boiling Point Not definitively available (low, volatile)[3]
Solubility Soluble in organic solvents like ethers and alcohols; insoluble in water.[2]
Purity (typical) 97%[1]

Spectroscopic Suitability and Protocols

The utility of a solvent in spectroscopy is determined by its transparency in the spectral region of interest. Based on the known spectral features of this compound, we can infer its suitability for various techniques.

UV-Visible (UV-Vis) Spectroscopy

Application Note: this compound contains only C-H, C-C, and C-F single bonds. These bonds have high-energy electronic transitions that occur in the far UV region. Consequently, this compound is expected to be transparent throughout the near-UV and visible range (typically 200-800 nm), making it a potentially excellent solvent for UV-Vis analysis of a wide range of chromophores. Its low polarity suggests it is suitable for non-polar to moderately polar analytes.

Experimental Protocol: UV-Vis Analysis

  • Solvent Preparation: Use high-purity, spectroscopy-grade this compound. If necessary, distill the solvent to remove any absorbing impurities.

  • Sample Preparation:

    • Accurately weigh the analyte and dissolve it in a known volume of this compound to achieve the desired concentration.

    • Ensure complete dissolution, using sonication if necessary.

  • Spectrometer Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with this compound to use as the reference/blank.

    • Fill a matched quartz cuvette with the sample solution.

  • Data Acquisition:

    • Record a baseline spectrum with the blank cuvette in both beams.

    • Acquire the absorption spectrum of the sample over the desired wavelength range (e.g., 200-800 nm).

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Solvent High-Purity This compound Solution Analyte in DFP Solution Solvent->Solution Analyte Analyte Analyte->Solution Spectrometer UV-Vis Spectrophotometer Solution->Spectrometer Spectrum Acquire Spectrum Spectrometer->Spectrum Blank DFP Blank Blank->Spectrometer Data UV-Vis Spectrum Spectrum->Data

UV-Vis Spectroscopy Workflow
Vibrational Spectroscopy (IR and Raman)

Application Note: As a solvent for IR and Raman spectroscopy, this compound offers the advantage of having a relatively simple spectrum compared to more complex molecules. However, its own vibrational modes will create regions of absorption (in IR) or scattering (in Raman) that can obscure analyte signals. The primary spectral features arise from C-H and C-F stretching and bending vibrations. The C-F stretching region is typically between 1000 and 1400 cm⁻¹, while C-H stretching occurs around 2900-3000 cm⁻¹. The regions outside of these fundamental vibrations are expected to be relatively transparent.

Key Spectral Windows (Inferred from neat spectra):

  • Likely Transparent Regions: ~4000-3100 cm⁻¹, ~2800-1500 cm⁻¹, and below 800 cm⁻¹.

  • Obscured Regions: ~3000-2900 cm⁻¹ (C-H stretch), ~1450-1000 cm⁻¹ (C-F stretch and CH₂ bending).

Experimental Protocol: FT-IR Analysis

  • Solvent and Sample Preparation:

    • Use dry this compound, as water has strong IR absorptions.

    • Prepare a solution of the analyte in this compound of a concentration suitable for the expected molar absorptivity of the analyte's bands.

  • Cell Selection:

    • Use an appropriate IR transmission cell with windows transparent in the mid-IR region (e.g., NaCl, KBr, or CaF₂).

    • Select a path length appropriate for the sample concentration.

  • Data Acquisition:

    • Acquire a background spectrum of the empty IR cell.

    • Acquire a spectrum of the this compound solvent in the cell.

    • Acquire a spectrum of the sample solution.

    • Subtract the solvent spectrum from the sample solution spectrum to obtain the spectrum of the analyte.

Vibrational_Spectroscopy_Logic cluster_IR Infrared Spectroscopy cluster_Raman Raman Spectroscopy Solvent This compound Technique Spectroscopic Technique Solvent->Technique Analyte Analyte of Interest Analyte->Technique IR_Active IR Active Modes (C-H, C-F vibrations) Technique->IR_Active Raman_Active Raman Active Modes (C-H, C-F vibrations) Technique->Raman_Active IR_Result Solvent Absorption Bands IR_Active->IR_Result IR_Window Transparent Windows IR_Active->IR_Window Raman_Result Solvent Scattering Peaks Raman_Active->Raman_Result Raman_Window Clear Windows Raman_Active->Raman_Window

Solvent Suitability Logic
Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: For NMR spectroscopy, a deuterated version of this compound would be ideal to avoid large solvent signals in ¹H NMR. However, as deuterated DFP is not commonly available, the use of standard this compound is considered here. The proton and carbon spectra will be dominated by solvent signals, but it can still be used for nuclei other than ¹H and ¹³C (e.g., ³¹P, ¹⁹F of the analyte if distinguishable from the solvent). If used for ¹H or ¹³C NMR, the concentration of the analyte must be high enough for its signals to be observed above the solvent background.

Expected Solvent Signals: The ¹H and ¹³C NMR spectra of this compound are complex due to homo- and heteronuclear couplings (H-H, H-F, C-F).

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H NMR ~4.5 (CH₂F), ~2.0 (CH₂)Complex multiplets due to H-H and H-F coupling
¹³C NMR ~80 (CH₂F), ~25 (CH₂)Triplets due to one-bond C-F coupling for the terminal carbons
¹⁹F NMR Varies with referenceComplex multiplet due to H-F coupling

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve the analyte in neat this compound.

    • Add a capillary containing a deuterated solvent (e.g., D₂O or CDCl₃) for field locking and as a chemical shift reference.

  • Spectrometer Setup:

    • Tune the NMR probe to the nucleus of interest.

    • Lock the spectrometer on the deuterium (B1214612) signal from the capillary.

    • Shim the magnetic field for optimal resolution.

  • Data Acquisition:

    • Acquire the NMR spectrum. Use a sufficient number of scans to obtain a good signal-to-noise ratio for the analyte, especially for ¹H and ¹³C NMR.

    • For ¹H NMR, solvent suppression techniques may be necessary if analyte signals are close to the large solvent peaks.

Safety and Handling

This compound is a flammable substance and should be kept away from open flames and high-temperature sources.[2] It is volatile and should be handled in a well-ventilated area, preferably a fume hood.[2] Avoid direct contact by wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[2]

Conclusion

While not a conventional spectroscopic solvent, this compound presents characteristics that may be advantageous in specific applications, particularly for UV-Vis spectroscopy and for IR/Raman studies in its transparent spectral regions. Its primary limitations are its volatility and the interference of its own signals in ¹H and ¹³C NMR spectroscopy. Further research into its solvent properties, such as its dielectric constant and refractive index, will better define its role in the analytical laboratory.

References

Handling and storage procedures for 1,3-Difluoropropane in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the safe handling and storage of 1,3-Difluoropropane (CAS No. 462-39-5) in a laboratory setting. Adherence to these protocols is crucial to ensure the safety of laboratory personnel and the integrity of research.

General Information

This compound is a fluorinated hydrocarbon used in various chemical syntheses.[1] Its properties as a flammable liquid necessitate careful handling and storage to mitigate risks. This document outlines the essential procedures for its safe use.

Physical and Chemical Properties

Proper handling and storage procedures are directly related to the physical and chemical properties of a substance. The following table summarizes the key properties of this compound.

PropertyValueSource(s)
Molecular Formula C₃H₆F₂[2][3]
Molecular Weight 80.08 g/mol [2]
Appearance Colorless liquid[3]
Odor Slightly sweet odor[3]
Boiling Point 40-42 °C[4]
Melting Point -104.8 °C (estimate)[4]
Density 1.005 g/cm³[4]
Flash Point Not available
Vapor Pressure Not available
Solubility Insoluble in water; soluble in ethers and alcohols.[5][5]

Hazard Identification

This compound is classified as a highly flammable liquid and vapor.[6] It can also cause skin and eye irritation.[6] Inhalation of vapors may cause respiratory irritation.[6]

GHS Classification:

  • Flammable Liquids, Category 2 (H225: Highly flammable liquid and vapor)[6]

  • Skin Irritation, Category 2 (H315: Causes skin irritation)[6]

  • Eye Irritation, Category 2A (H319: Causes serious eye irritation)[6]

  • Specific Target Organ Toxicity — Single Exposure, Category 3, Respiratory System (H335: May cause respiratory irritation)[6]

NFPA 704 Diamond:

  • Health (Blue): 3 - Short exposure could cause serious temporary or residual injury.

  • Flammability (Red): 3 - Can be ignited under almost all ambient temperature conditions.

  • Instability/Reactivity (Yellow): 0 - Normally stable, even under fire exposure conditions, and is not reactive with water.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use.

  • Body Protection: A flame-resistant lab coat must be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.

Handling and Storage Protocols

Receiving and Inspection
  • Upon receipt, inspect the container for any signs of damage or leaks.

  • Verify that the container is properly labeled with the chemical name and hazard warnings.

  • Transport the container in a secondary containment carrier to the designated storage area.

Storage
  • Store this compound in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Keep containers tightly closed to prevent the escape of flammable vapors.

  • Store away from sources of ignition such as heat, sparks, and open flames.

  • Segregate from incompatible materials, including strong oxidizing agents.

Experimental Procedures
  • All work with this compound must be performed in a certified chemical fume hood.

  • Ensure that an appropriate fire extinguisher (e.g., dry chemical or carbon dioxide) and a spill kit are readily accessible.

  • Ground and bond containers when transferring the liquid to prevent static discharge.

  • Use only non-sparking tools when handling containers of this compound.

  • Dispense the smallest quantity of the chemical needed for the experiment.

  • Upon completion of the work, tightly seal the container and return it to the designated storage area.

Waste Disposal
  • Collect all this compound waste in a properly labeled, sealed, and compatible container.

  • Dispose of the hazardous waste through the institution's environmental health and safety office. Do not dispose of it down the drain.

Emergency Procedures

Spill Response

In the event of a spill, follow these procedures:

  • Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area.

  • Eliminate Ignition Sources: Turn off all nearby ignition sources.

  • Ventilation: Ensure the area is well-ventilated, if safe to do so.

  • Containment: For small spills, use a spill kit with absorbent materials compatible with flammable liquids to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.

  • Large Spills: For large spills, evacuate the laboratory and contact the institution's emergency response team.

First Aid
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

Visual Protocols

The following diagrams illustrate the standard operating procedure for handling this compound and the emergency response for a spill.

sop_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Gather Materials Gather Materials Verify Fume Hood Operation->Gather Materials Retrieve from Storage Retrieve from Storage Gather Materials->Retrieve from Storage Dispense in Fume Hood Dispense in Fume Hood Retrieve from Storage->Dispense in Fume Hood Use non-sparking tools Perform Experiment Perform Experiment Dispense in Fume Hood->Perform Experiment Return to Storage Return to Storage Perform Experiment->Return to Storage Dispose of Waste Dispose of Waste Return to Storage->Dispose of Waste Decontaminate Work Area Decontaminate Work Area Dispose of Waste->Decontaminate Work Area Remove PPE Remove PPE Decontaminate Work Area->Remove PPE End End Remove PPE->End Start Start Start->Don PPE

Caption: Standard Operating Procedure for Handling this compound.

emergency_spill_response Spill Occurs Spill Occurs Alert Personnel & Evacuate Area Alert Personnel & Evacuate Area Spill Occurs->Alert Personnel & Evacuate Area Eliminate Ignition Sources Eliminate Ignition Sources Alert Personnel & Evacuate Area->Eliminate Ignition Sources Assess Spill Size Assess Spill Size Eliminate Ignition Sources->Assess Spill Size Handle as Small Spill Handle as Small Spill Assess Spill Size->Handle as Small Spill Small Evacuate & Call Emergency Response Evacuate & Call Emergency Response Assess Spill Size->Evacuate & Call Emergency Response Large Don PPE Don PPE Handle as Small Spill->Don PPE End End Evacuate & Call Emergency Response->End Contain Spill with Absorbent Contain Spill with Absorbent Don PPE->Contain Spill with Absorbent Collect Waste Collect Waste Contain Spill with Absorbent->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Dispose of Waste->End

Caption: Emergency Response Protocol for a this compound Spill.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed industrial-scale synthesis protocols for specific compounds like 1,3-difluoropropane are often proprietary and not extensively published. The following application notes and protocols are constructed based on established principles of chemical synthesis, fluorination chemistry, and process scale-up. The quantitative data provided are representative estimates and should be optimized in a laboratory and pilot plant setting before full-scale industrial implementation.

Introduction

This compound is a valuable fluorinated building block in the synthesis of pharmaceuticals, agrochemicals, and materials. Its unique properties, imparted by the presence of two fluorine atoms, make it a desirable component in molecules where enhanced metabolic stability, altered lipophilicity, and specific binding interactions are required. The increasing demand for such fluorinated compounds necessitates robust and scalable synthetic routes for their industrial production.

This document outlines a prospective industrial-scale synthesis of this compound, focusing on the fluorination of 1,3-propanediol (B51772) with anhydrous hydrogen fluoride (B91410) (HF). This method is a common and economically viable approach for the synthesis of fluoroalkanes from their corresponding alcohols. The protocol addresses key aspects of the process, including reaction conditions, purification, and critical safety considerations for handling hazardous reagents on a large scale.

Synthetic Pathway

The most direct and economically feasible route for the industrial production of this compound is the double dehydroxyfluorination of 1,3-propanediol using anhydrous hydrogen fluoride.

Overall Reaction:

HO-(CH₂)₃-OH + 2 HF → F-(CH₂)₃-F + 2 H₂O

Experimental Protocols

Materials and Equipment

Materials:

  • 1,3-Propanediol (high purity, >99%)

  • Anhydrous Hydrogen Fluoride (AHF)

  • Nitrogen (high purity, for inerting)

  • Neutralizing agent (e.g., potassium carbonate, calcium hydroxide)

  • Drying agent (e.g., molecular sieves)

Equipment:

  • Jacketed, pressure-rated reactor constructed from HF-resistant materials (e.g., Hastelloy C-276, Monel)

  • High-torque agitation system

  • AHF feeding system with mass flow controller

  • Condenser and scrubber system for off-gases

  • Fractional distillation unit with a high-efficiency packed column

  • Appropriate personal protective equipment (PPE) for handling AHF

Scale-Up Synthesis Protocol

Warning: This process involves anhydrous hydrogen fluoride, which is extremely corrosive and toxic. All operations must be conducted in a well-ventilated area with appropriate safety measures and by trained personnel.

  • Reactor Preparation:

    • Ensure the reactor is clean, dry, and passivated.

    • Inert the reactor by purging with high-purity nitrogen.

  • Charging the Reactor:

    • Charge the reactor with 1,3-propanediol.

    • Seal the reactor and perform a pressure test to ensure system integrity.

  • Reaction:

    • Cool the reactor jacket to the initial reaction temperature (e.g., 0-5 °C).

    • Begin slow, subsurface addition of anhydrous hydrogen fluoride (AHF) at a controlled rate. The reaction is exothermic and careful temperature management is crucial to prevent runaway reactions.[1][2]

    • Maintain the reaction temperature within the desired range throughout the AHF addition.

    • After the addition is complete, slowly raise the temperature to drive the reaction to completion (e.g., 80-100 °C).

    • Monitor the reaction progress by in-process controls (e.g., GC analysis of quenched samples).

  • Work-up and Neutralization:

    • Upon completion, cool the reactor.

    • Carefully vent any excess pressure through a scrubber system containing a suitable neutralizing agent.

    • Transfer the crude reaction mixture to a neutralization vessel containing a slurry of a base (e.g., potassium carbonate) in an appropriate solvent. This step must be performed with extreme caution due to the potential for a highly exothermic reaction.

  • Purification:

    • Separate the organic phase from the aqueous phase.

    • Wash the organic phase with water to remove any remaining salts.

    • Dry the organic phase using a suitable drying agent.

    • Purify the crude this compound by fractional distillation. The significant difference in boiling points between the product and the starting material allows for efficient separation.

Data Presentation

ParameterLaboratory Scale (100g)Pilot Scale (10kg)Industrial Scale (1000kg)
Reactants
1,3-Propanediol100 g10 kg1000 kg
Anhydrous HF (molar excess)2.5 eq2.5 eq2.5 eq
Reaction Conditions
Initial Temperature0 °C0 °C0 °C
Final Temperature80 °C90 °C100 °C
Reaction Time6 hours8 hours12 hours
PressureAtmospheric2-3 bar3-5 bar
Results
Yield (isolated)80%75%70%
Purity (by GC)>98%>99%>99.5%

Mandatory Visualizations

G cluster_prep Reactor Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification Clean Clean & Dry Reactor Inert Inert with Nitrogen Clean->Inert Charge Charge 1,3-Propanediol Inert->Charge Cool Cool to 0-5 °C Charge->Cool Add_HF Slowly Add Anhydrous HF Cool->Add_HF Heat Heat to 80-100 °C Add_HF->Heat Cool_Vent Cool & Vent Heat->Cool_Vent Neutralize Neutralize Crude Mixture Cool_Vent->Neutralize Separate Phase Separation Neutralize->Separate Wash Wash Organic Phase Separate->Wash Dry Dry Organic Phase Wash->Dry Distill Fractional Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

G cluster_reactants Inputs cluster_process Core Process cluster_outputs Outputs Propanediol 1,3-Propanediol Reaction Dehydroxyfluorination Reaction Propanediol->Reaction HF Anhydrous HF HF->Reaction Product This compound Reaction->Product Byproduct Water Reaction->Byproduct

Caption: Logical relationship of reactants and products in the synthesis.

Safety Considerations for Industrial Scale

  • Anhydrous Hydrogen Fluoride (AHF): AHF is extremely corrosive to all tissues and can cause severe, painful burns that may not be immediately apparent.[3][4][5][6] Inhalation can be fatal. All personnel must be highly trained in AHF handling procedures and equipped with appropriate PPE, including a full-face shield, acid-resistant gloves, and a specialized suit.[3][5] Emergency response plans, including access to calcium gluconate for treating skin exposure, must be in place.[3]

  • Exothermic Reaction: The reaction between an alcohol and AHF is highly exothermic.[1][2] On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation more challenging.[2] A robust cooling system and controlled addition of AHF are critical to prevent a thermal runaway.

  • Pressure Management: The reaction generates water, which can increase the vapor pressure in the reactor, especially at elevated temperatures. The reactor must be appropriately rated for the expected pressures, and a reliable pressure relief system should be in place.

  • Material Compatibility: AHF is highly corrosive to many common materials, including glass.[4] All equipment in contact with AHF must be constructed from resistant materials like Hastelloy, Monel, or specialized polymers.

  • Waste Disposal: The aqueous waste stream will contain fluoride salts and must be treated according to local environmental regulations before disposal.

References

Application Notes and Protocols for the Reaction of 1,3-Difluoropropane with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoropropane is an organofluorine compound with potential applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms into organic molecules can significantly alter their chemical and biological properties, including metabolic stability and binding affinity. These application notes provide a theoretical framework and generalized protocols for the reaction of this compound with various nucleophiles.

Due to the inherent stability of the carbon-fluorine bond, this compound is notably less reactive than its chloro-, bromo-, and iodo-analogs in nucleophilic substitution reactions. The C-F bond is the strongest single bond to carbon, and the fluoride (B91410) ion is a poor leaving group, making intermolecular nucleophilic substitution challenging.[2][3][4] Consequently, the reactions described herein are based on general principles of nucleophilic substitution and analogies with more reactive dihaloalkanes. These protocols should be considered as starting points for experimental design and will likely require significant optimization.

Reaction of this compound with Amine Nucleophiles

The reaction of this compound with amines is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism to yield mono- or di-substituted products. Due to the low reactivity of the C-F bond, forcing conditions such as high temperatures and the use of a large excess of the amine may be necessary. The primary amine product can also act as a nucleophile, potentially leading to a mixture of primary, secondary, and tertiary amines, as well as a quaternary ammonium (B1175870) salt.[5][6]

Table 1: Hypothetical Reaction Parameters for the Amination of this compound

ParameterValueNotes
Temperature 100 - 180 °CHigh temperatures are likely required to overcome the high activation energy of C-F bond cleavage.
Solvent Polar aprotic (e.g., DMF, DMSO) or no solvent (neat)Polar aprotic solvents can help to solvate the transition state and increase the rate of SN2 reactions.[7]
Reactant Ratio This compound : Amine = 1 : 10 (for mono-substitution)A large excess of the amine is used to favor the formation of the primary amine and to act as a base to neutralize the HF formed.
Pressure Sealed vessel (e.g., pressure tube)Necessary to reach temperatures above the boiling point of the reactants and solvent.
Reaction Time 24 - 72 hoursLonger reaction times are anticipated due to the low reactivity.
Experimental Protocol: Synthesis of N-(3-Fluoropropyl)aniline (Hypothetical)

Materials:

  • This compound

  • Aniline (B41778)

  • Dimethylformamide (DMF), anhydrous

  • Pressure tube

  • Standard glassware for workup and purification

Procedure:

  • To a pressure tube, add a magnetic stir bar, this compound (1.0 eq), and a significant excess of aniline (10.0 eq).

  • Add anhydrous DMF to dissolve the reactants (optional, the reaction may be run neat).

  • Seal the pressure tube tightly.

  • Heat the reaction mixture to 150 °C with vigorous stirring for 48 hours.

  • Cool the reaction to room temperature.

  • Carefully open the pressure tube and transfer the mixture to a round-bottom flask.

  • Remove the excess aniline and DMF under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to isolate the desired product.

Reaction of this compound with Alkoxide Nucleophiles

The reaction with alkoxides, such as sodium methoxide (B1231860), is expected to yield 1-fluoro-3-alkoxypropane or 1,3-dialkoxypropane. Due to the strong basicity of alkoxides, elimination reactions (E2) to form fluoropropenes are a significant potential side reaction. The use of less hindered alkoxides and careful control of the reaction temperature may help to favor substitution over elimination.

Table 2: Hypothetical Reaction Parameters for the Alkoxylation of this compound

ParameterValueNotes
Temperature 80 - 150 °CHigher temperatures may favor elimination.
Solvent Polar aprotic (e.g., DMF, DMSO) or the corresponding alcoholThe corresponding alcohol can be used as a solvent, but this may lead to solubility issues with the salt.
Reactant Ratio This compound : Alkoxide = 1 : 1.2 (for mono-substitution)A slight excess of the alkoxide is used.
Reaction Time 12 - 48 hoursReaction progress should be monitored by GC-MS or LC-MS.
Experimental Protocol: Synthesis of 1-Fluoro-3-methoxypropane (Hypothetical)

Materials:

  • This compound

  • Sodium methoxide

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add a solution of sodium methoxide (1.2 eq) in anhydrous DMSO under an inert atmosphere.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to 100 °C with stirring for 24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Reaction of this compound with Thiolate Nucleophiles

Thiolates are generally excellent nucleophiles and may react more readily with this compound compared to amines or alkoxides. The reaction is expected to produce 3-fluoropropyl sulfides. According to the Hard and Soft Acids and Bases (HSAB) principle, the reaction between a soft nucleophile like a thiolate and a hard electrophile like an alkyl fluoride may be less favorable than with harder nucleophiles.[2][8]

Table 3: Hypothetical Reaction Parameters for the Thiolation of this compound

ParameterValueNotes
Temperature 60 - 120 °CMilder conditions may be possible compared to reactions with harder nucleophiles.
Solvent Polar aprotic (e.g., DMF, acetone)These solvents are suitable for SN2 reactions with thiolates.
Base K₂CO₃, Cs₂CO₃To deprotonate the corresponding thiol in situ.
Reactant Ratio This compound : Thiol : Base = 1 : 1.1 : 1.5A slight excess of the thiol and a base are used.
Reaction Time 6 - 24 hoursReaction progress should be monitored.
Experimental Protocol: Synthesis of (3-Fluoropropyl)(phenyl)sulfane (Hypothetical)

Materials:

  • This compound

  • Thiophenol

  • Potassium carbonate

  • Acetone

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask, add thiophenol (1.1 eq), potassium carbonate (1.5 eq), and acetone.

  • Stir the suspension at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the mixture.

  • Heat the reaction to reflux (approx. 56 °C) and stir for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Reaction of this compound with Cyanide Nucleophiles

The reaction with cyanide is a common method for the synthesis of nitriles. Due to the poor leaving group ability of fluoride, this reaction with this compound is expected to be slow and require harsh conditions. The use of a phase-transfer catalyst may be beneficial.

Table 4: Hypothetical Reaction Parameters for the Cyanation of this compound

ParameterValueNotes
Temperature 120 - 180 °CHigh temperatures are likely necessary.
Solvent Polar aprotic (e.g., DMSO, DMF)These solvents are effective for reactions with cyanide salts.
Cyanide Source NaCN, KCN
Catalyst Phase-transfer catalyst (e.g., TBAB)May improve reaction rate and yield.
Reaction Time 48 - 96 hoursExtended reaction times are anticipated.
Experimental Protocol: Synthesis of 4-Fluorobutanenitrile (Hypothetical)

Materials:

  • This compound

  • Sodium cyanide

  • Tetrabutylammonium bromide (TBAB)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Standard glassware for reaction, workup, and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium cyanide (1.5 eq), TBAB (0.1 eq), and anhydrous DMSO under an inert atmosphere.

  • Heat the mixture to 150 °C with vigorous stirring.

  • Add this compound (1.0 eq) dropwise to the hot mixture.

  • Maintain the reaction at 150 °C for 72 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizations

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nucleophile (Nu⁻) TS [Nu---CH₂(F)---CH₂---CH₂---F]⁻ Nu->TS Backside Attack Substrate This compound (F-CH₂-CH₂-CH₂-F) Substrate->TS Product Substituted Product (Nu-CH₂-CH₂-CH₂-F) TS->Product LG Leaving Group (F⁻) TS->LG Bond Breaking

Caption: Generalized SN2 mechanism for the reaction of this compound with a nucleophile.

Workflow start Reaction Design setup Reaction Setup (Reactants, Solvent, Catalyst) start->setup reaction Reaction under Hypothetical Conditions setup->reaction monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) reaction->monitoring workup Workup and Product Isolation monitoring->workup Complete optimization Optimization of Reaction Conditions monitoring->optimization Incomplete/ Low Yield purification Purification (Chromatography, Distillation) workup->purification characterization Product Characterization (NMR, MS, IR) purification->characterization end Final Protocol characterization->end optimization->setup

Caption: General experimental workflow for the reaction of this compound with nucleophiles.

References

Application Notes and Protocols: 1,3-Difluoropropane as a Precursor for Fluorine-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. 1,3-Difluoropropane is a potentially valuable, yet underutilized, building block for the synthesis of saturated six-membered fluorine-containing heterocycles. The two fluorine atoms can act as leaving groups in nucleophilic substitution reactions, allowing for the construction of cyclic structures.

These application notes provide an overview of the potential use of this compound in the synthesis of fluorinated piperidines, morpholines, and thiomorpholines. The protocols described are based on well-established cyclization reactions of analogous 1,3-dihalopropanes (such as 1,3-dichloro- and 1,3-dibromopropane) with suitable dinucleophiles. It is important to note that due to the high strength of the carbon-fluorine bond, fluoride (B91410) is a less effective leaving group compared to chloride, bromide, or iodide in SN2 reactions.[1][2][3][4] Consequently, the proposed reactions with this compound may necessitate more forcing conditions, such as higher temperatures, stronger bases, or the use of catalysts, to achieve satisfactory yields.

I. Synthesis of Fluorine-Containing Piperidine Analogs

The reaction of this compound with primary or secondary diamines can be a direct route to obtaining piperazine (B1678402) derivatives, which are ubiquitous in pharmaceuticals.

Logical Workflow for Piperidine Analog Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_difluoropropane This compound reaction_conditions Base, Solvent, Heat 1_3_difluoropropane->reaction_conditions diamine Substituted 1,2-Diamine diamine->reaction_conditions piperazine Substituted Piperazine reaction_conditions->piperazine cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_difluoropropane This compound reaction_conditions Strong Base, Solvent, Heat 1_3_difluoropropane->reaction_conditions amino_alcohol Substituted Amino Alcohol amino_alcohol->reaction_conditions morpholine Substituted Morpholine reaction_conditions->morpholine cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 1_3_difluoropropane This compound reaction_conditions Base, Solvent, Heat 1_3_difluoropropane->reaction_conditions aminothiol Substituted Aminothiol aminothiol->reaction_conditions thiomorpholine Substituted Thiomorpholine reaction_conditions->thiomorpholine

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 1,3-Difluoropropane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Impurities largely depend on the synthetic route. A common method is the fluorination of 1,3-propanediol (B51772) using reagents like diethylaminosulfur trifluoride (DAST). Potential impurities include:

  • Unreacted Starting Material: 1,3-propanediol.

  • Mono-fluorinated Intermediate: 3-fluoro-1-propanol.

  • Elimination Byproduct: Allyl fluoride (B91410).[1][2][3]

  • Solvent Residues: Depending on the solvent used in the reaction and workup (e.g., dichloromethane, diethyl ether).

  • Water: Introduced during the workup stages.

  • Acidic Impurities: Residual fluorinating reagents or byproducts such as hydrogen fluoride (HF).

Q2: My final product is contaminated with a compound of a similar boiling point. How can I separate them?

A2: The primary challenge in purifying this compound is the presence of impurities with close boiling points, making standard distillation difficult. For such cases, fractional distillation with a highly efficient column is the recommended first approach. If this fails to provide adequate separation, preparative gas chromatography (Prep GC) is an excellent alternative for achieving high purity, especially for smaller scales.

Q3: Are there any known azeotropes of this compound with common impurities?

Q4: How can I effectively remove water from my this compound sample?

A4: Due to its low boiling point, removing water from this compound requires careful handling. Before the final distillation, the crude product should be thoroughly dried using a suitable drying agent like anhydrous magnesium sulfate (B86663) or molecular sieves. It is crucial to ensure all glassware for the distillation is completely dry to prevent re-introduction of moisture.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound from impurities.

Potential CauseSuggested Solution
Insufficient Column Efficiency Use a fractionating column with a higher number of theoretical plates (e.g., a longer Vigreux or packed column).
Distillation Rate Too Fast Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column. A slow, steady distillation rate is key for good separation.[4]
Poor Column Insulation Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient.[5]
Incorrect Thermometer Placement Ensure the top of the thermometer bulb is level with the bottom of the side arm leading to the condenser to accurately measure the boiling point of the vapor that is distilling.

Problem: Product is contaminated with water.

Potential CauseSuggested Solution
Incomplete Drying Before Distillation Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄, molecular sieves) before distillation.
Leaks in the Distillation Apparatus Check all joints and connections for leaks that could allow atmospheric moisture to enter the system.
Preparative Gas Chromatography (Prep GC)

Problem: Low recovery of purified this compound.

Potential CauseSuggested Solution
Inefficient Trapping of the Analyte Ensure the collection trap is sufficiently cooled, preferably with liquid nitrogen or a dry ice/acetone bath, to effectively condense the volatile this compound as it elutes from the column.
High Carrier Gas Flow Rate Reduce the carrier gas flow rate to allow for more efficient condensation of the product in the trap.
Sample Overload Inject smaller volumes of the crude sample to avoid exceeding the column's capacity, which can lead to poor separation and inefficient trapping.

Quantitative Data

Table 1: Boiling Points of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₃H₆F₂80.0840-42
Allyl fluorideC₃H₅F60.07-3 to -10[1][2][3]
3-fluoro-1-propanolC₃H₇FO78.09127.5[6][7]
1,3-PropanediolC₃H₈O₂76.09214

Experimental Protocols

General Fractional Distillation Protocol for this compound

Objective: To separate this compound from less volatile and more volatile impurities.

Materials:

  • Crude this compound (dried over anhydrous MgSO₄)

  • Round-bottom flask

  • Heating mantle

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Stir bar

  • Cold bath (e.g., ice-water or dry ice/acetone)

Procedure:

  • Assemble the fractional distillation apparatus, ensuring all glassware is dry.

  • Place the dried crude this compound and a stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

  • Cool the receiving flask in a cold bath to minimize loss of the volatile product.

  • Begin heating the distillation flask gently while stirring.

  • Slowly increase the temperature and observe the vapor rising through the fractionating column.

  • Collect any low-boiling fractions (e.g., allyl fluoride) that distill over at a lower temperature.

  • Carefully collect the fraction that distills over at the boiling point of this compound (approximately 40-42°C). Monitor the temperature closely; a stable boiling point indicates a pure fraction.

  • Stop the distillation before the flask goes to dryness.

  • Analyze the purity of the collected fractions using GC-MS.

Preparative Gas Chromatography (Prep GC) Protocol

Objective: To obtain high-purity this compound.

Materials:

  • Crude this compound

  • Preparative gas chromatograph with a suitable column (e.g., a nonpolar or medium-polarity column)

  • Collection trap

  • Cryogen (e.g., liquid nitrogen)

  • Gas-tight syringe

Procedure:

  • Cool the collection trap with a suitable cryogen.

  • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These will need to be optimized based on the specific impurities present. A suggested starting oven temperature program is:

    • Initial temperature: 35°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Inject a small amount of the crude this compound into the GC.

  • Monitor the chromatogram to identify the retention time of this compound.

  • Set the collection window to correspond to the peak of this compound.

  • Perform multiple injections, collecting the purified product in the cold trap.

  • After collection, allow the trap to warm to room temperature and transfer the purified product to a suitable container.

Purity Analysis by GC-MS

Objective: To determine the purity of the this compound sample.

Procedure:

  • Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane).

  • Inject a small volume of the solution into the GC-MS.

  • Run a suitable temperature program to separate all components.

  • Identify the peaks in the chromatogram by their mass spectra.

  • Calculate the purity by area percent normalization, assuming similar response factors for all components.

Visualizations

Purification_Workflow Crude Crude this compound Drying Drying (e.g., MgSO4) Crude->Drying Distillation Fractional Distillation Drying->Distillation PrepGC Preparative GC (if necessary) Distillation->PrepGC Low Purity Analysis Purity Analysis (GC-MS) Distillation->Analysis High Purity PrepGC->Analysis PureProduct Pure this compound Analysis->PureProduct

Caption: General experimental workflow for the purification and analysis of this compound.

Troubleshooting_Tree start Impure Product After Fractional Distillation q1 Are there close-boiling impurities? start->q1 ans1_yes Increase Column Efficiency (longer column, better packing) q1->ans1_yes Yes ans1_no Check for Azeotrope Formation q1->ans1_no No q2 Is separation still poor? ans1_yes->q2 ans1_no->q2 ans2_yes Use Preparative GC q2->ans2_yes Yes ans2_no Optimize Distillation Rate (slower heating) q2->ans2_no No q3 Is the issue resolved? ans2_yes->q3 ans2_no->q3 end_success Pure Product Obtained q3->end_success Yes end_fail Consult Further Technical Support q3->end_fail No

Caption: Troubleshooting decision tree for the purification of this compound.

References

Identifying and minimizing side products in 1,3-Difluoropropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-difluoropropane. Our focus is on identifying and minimizing the formation of common side products during the synthesis, primarily through the deoxyfluorination of 1,3-propanediol (B51772).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory method for the synthesis of this compound is the nucleophilic deoxyfluorination of 1,3-propanediol. This reaction involves the replacement of the two hydroxyl groups with fluorine atoms using a suitable fluorinating agent.

Q2: What are the primary side products observed during the synthesis of this compound from 1,3-propanediol?

A2: The primary side products in the deoxyfluorination of 1,3-propanediol are typically:

  • Elimination products: Primarily 3-fluoroprop-1-ene, formed through the elimination of a molecule of hydrogen fluoride (B91410) (HF). Reagents like diethylaminosulfur trifluoride (DAST) are known to promote elimination reactions.[1]

  • Intramolecular cyclization product: Tetrahydrofuran (B95107) (THF) can be formed through an acid-catalyzed intramolecular cyclization of the starting diol or a partially fluorinated intermediate.

  • Monofluorinated intermediate: 3-fluoropropan-1-ol (B147108), resulting from incomplete fluorination of the diol.

  • Unreacted starting material: Residual 1,3-propanediol.

Q3: How can I minimize the formation of the elimination side product, 3-fluoroprop-1-ene?

A3: Minimizing the formation of 3-fluoroprop-1-ene is crucial for achieving a high yield of this compound. Key strategies include:

  • Choice of Fluorinating Agent: Modern deoxyfluorination reagents like 2-pyridinesulfonyl fluoride (PyFluor) are designed to be more selective and significantly reduce the extent of elimination side reactions compared to traditional reagents like DAST.[1][2]

  • Reaction Temperature: Lowering the reaction temperature can often suppress elimination pathways, which typically have a higher activation energy than the desired substitution reaction.

  • Base: In reactions using reagents like PyFluor, the choice and amount of base can influence the reaction outcome. Strong, non-nucleophilic bases are generally preferred.

Q4: What causes the formation of tetrahydrofuran (THF) as a side product, and how can it be avoided?

A4: Tetrahydrofuran can be formed via an acid-catalyzed intramolecular cyclization of 1,3-propanediol or the 3-fluoropropan-1-ol intermediate.[3] The acidic byproducts generated during the fluorination reaction can promote this cyclization. To minimize THF formation:

  • Control of Acidity: The use of a non-nucleophilic base can help to neutralize the acidic byproducts.

  • Anhydrous Conditions: Ensuring strictly anhydrous reaction conditions is critical, as water can react with some fluorinating agents to produce strong acids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound Incomplete reaction.- Increase the reaction time or temperature (with caution, as this may increase side products).- Use a higher excess of the fluorinating agent.
Significant formation of side products.- Switch to a more selective fluorinating agent like PyFluor.[1][2]- Optimize reaction conditions (lower temperature, different solvent or base).
Degradation of the fluorinating agent.- Use a fresh batch of the fluorinating agent. Store reagents like DAST under anhydrous conditions and at the recommended temperature.[1]
High percentage of 3-fluoroprop-1-ene in the product mixture Use of a non-selective fluorinating agent (e.g., DAST).- Replace DAST with PyFluor, which is known to significantly reduce elimination.[1][2]
High reaction temperature.- Perform the reaction at a lower temperature (e.g., -78 °C to room temperature).
Presence of tetrahydrofuran (THF) in the product mixture Acid-catalyzed intramolecular cyclization.[3]- Add a non-nucleophilic base to neutralize acidic byproducts.- Ensure all reactants and solvents are anhydrous.
Incomplete conversion of 1,3-propanediol Insufficient amount of fluorinating agent.- Increase the molar equivalents of the fluorinating agent. For a diol, more than two equivalents are necessary.
Deactivated fluorinating agent.- Use a fresh, properly stored fluorinating agent.

Data Presentation

Table 1: Comparison of Fluorinating Agents for the Deoxyfluorination of Alcohols

Fluorinating AgentTypical Yield of Alkyl FluorideTypical Percentage of Elimination Side ProductSafety and Stability
DAST Moderate to GoodCan be significant (e.g., up to 44% in some cases)[1]Thermally unstable, can decompose explosively.[1] Reacts violently with water.[1]
PyFluor Good to ExcellentMinimal (often <5%)[2]Thermally stable, crystalline solid.[2] Tolerates air and moisture.

Note: The yields and side product percentages are general observations for alcohol deoxyfluorination and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

General Protocol for Deoxyfluorination of an Alcohol using PyFluor

This is a general procedure and may require optimization for the specific synthesis of this compound.

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., toluene).

  • Add a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve PyFluor (1.1 - 1.5 eq) in the anhydrous solvent.

  • Slowly add the PyFluor solution to the stirred alcohol/base mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

General Protocol for GC-MS Analysis of the Reaction Mixture

This protocol should be adapted and optimized for the specific analysis of this compound and its side products.

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture or purified product in a volatile solvent (e.g., dichloromethane).

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector: Set to a temperature of ~250 °C with an appropriate split ratio.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 2-5 minutes.

    • Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 30-300.

    • Acquisition Mode: Scan.

  • Data Analysis: Identify the peaks corresponding to this compound and side products by their retention times and mass spectra. Quantify the relative amounts by peak area integration.

Visualizations

Reaction_Pathway 1,3-Propanediol 1,3-Propanediol This compound This compound 1,3-Propanediol->this compound Fluorinating Agent (e.g., PyFluor, DAST) 3-Fluoroprop-1-ene 3-Fluoroprop-1-ene 1,3-Propanediol->3-Fluoroprop-1-ene Elimination (favored by DAST, heat) Tetrahydrofuran Tetrahydrofuran 1,3-Propanediol->Tetrahydrofuran Intramolecular Cyclization (acid-catalyzed) 3-Fluoropropan-1-ol 3-Fluoropropan-1-ol 1,3-Propanediol->3-Fluoropropan-1-ol Incomplete Reaction

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Analysis cluster_evaluation Evaluation cluster_action Action cluster_end End Start Start Analyze Product Mixture (GC-MS) Analyze Product Mixture (GC-MS) Start->Analyze Product Mixture (GC-MS) Low Yield? Low Yield? Analyze Product Mixture (GC-MS)->Low Yield? High Elimination? High Elimination? Low Yield?->High Elimination? No Increase Reagent/Time Increase Reagent/Time Low Yield?->Increase Reagent/Time Yes High Cyclization? High Cyclization? High Elimination?->High Cyclization? No Change Fluorinating Agent Change Fluorinating Agent High Elimination?->Change Fluorinating Agent Yes Lower Temperature Lower Temperature High Elimination?->Lower Temperature Yes Add Base/Ensure Anhydrous Add Base/Ensure Anhydrous High Cyclization?->Add Base/Ensure Anhydrous Yes Optimized Synthesis Optimized Synthesis High Cyclization?->Optimized Synthesis No Increase Reagent/Time->Analyze Product Mixture (GC-MS) Change Fluorinating Agent->Analyze Product Mixture (GC-MS) Lower Temperature->Analyze Product Mixture (GC-MS) Add Base/Ensure Anhydrous->Analyze Product Mixture (GC-MS)

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for the Fluorination of 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the fluorination of 1,3-propanediol (B51772). Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Troubleshooting Guides

Difficulties arising during the fluorination of 1,3-propanediol often relate to low product yield, the formation of unwanted side products, and challenges in product purification. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause Recommended Solutions
Low or No Yield of Fluorinated Product Inactive Fluorinating Reagent: Reagents like DAST can degrade with improper storage.- Use a fresh batch of the fluorinating agent. - Ensure storage under anhydrous conditions and at the recommended temperature.
Insufficient Reagent: The stoichiometry of the fluorinating agent is critical, especially for difluorination.- For monofluorination, use a slight excess (1.1-1.2 equivalents) of the fluorinating agent. - For difluorination, a larger excess (at least 2.2 equivalents) is recommended.[1]
Low Reaction Temperature: The activation energy for the fluorination reaction may not be met.- Gradually increase the reaction temperature. For DAST, reactions are often initiated at low temperatures (e.g., -78°C) and allowed to warm to room temperature.[1] Gentle heating might be necessary for less reactive substrates, but caution is advised as some reagents can decompose at higher temperatures.
Formation of Significant Side Products Elimination Reactions: The basicity of the fluoride (B91410) source or high reaction temperatures can promote the formation of unsaturated alcohols.- Maintain a lower reaction temperature. - Employ a less basic fluorinating agent or add a non-nucleophilic base to scavenge HF. - Reagents like PyFluor are known to minimize elimination side products.[2][3]
Formation of Cyclic Ethers (e.g., Tetrahydrofuran): Intramolecular cyclization can occur, particularly with longer chain diols.- This is a common side reaction for diols. Using a fluorinating agent that favors an SN2 mechanism, such as PyFluor in the presence of a hindered base like DBU, can help minimize cyclization.[1]
Formation of Sulfite (B76179) Esters: This is a known side reaction when treating 1,3-diols with DAST.[4]- Consider using an alternative fluorinating agent if sulfite ester formation is a major issue.
Rearrangement Products: Carbocation intermediates, which can form with certain fluorinating agents, are prone to rearrangement.- Utilize a fluorinating agent that proceeds via an SN2 mechanism to avoid carbocation formation.
Incomplete Reaction or Mixture of Products Insufficient Reaction Time: The reaction may not have reached completion.- Increase the reaction time and monitor the progress using techniques like TLC, GC-MS, or NMR.
Steric Hindrance: The reactivity of the second hydroxyl group may be reduced after the first has been fluorinated.- A higher reaction temperature or a longer reaction time may be necessary for the second fluorination. - A larger excess of the fluorinating agent can also drive the reaction to completion.
Difficult Purification of Fluorinated Products Co-elution of Products and Byproducts: The polarity of the desired product(s) and impurities may be very similar.- Optimize column chromatography conditions (e.g., solvent system, stationary phase). - Derivatization of the hydroxyl group(s) can alter polarity and improve separation. - Distillation under reduced pressure may be effective for separating products with different boiling points.
Thermal Instability of Products: The fluorinated propanols may be sensitive to heat during purification.- Use vacuum distillation to lower the boiling point. - Avoid excessive heating during solvent evaporation.

Frequently Asked Questions (FAQs)

Q1: Which fluorinating agent is best for the selective monofluorination of 1,3-propanediol?

A1: Achieving selective monofluorination of a symmetric diol like 1,3-propanediol can be challenging. Controlling the stoichiometry of the fluorinating agent (using close to one equivalent) is the primary strategy. Reagents that are known for high selectivity and milder reaction conditions are generally preferred. PyFluor is a promising candidate as it is known to be a selective deoxyfluorinating agent for alcohols and is inactive towards carbonyl groups, which suggests a higher degree of functional group tolerance.[3][5]

Q2: I am observing a significant amount of a byproduct that is not an elimination or cyclization product when using DAST. What could it be?

A2: When reacting 1,3-diols with Diethylaminosulfur Trifluoride (DAST), the formation of sulfite esters is a common and significant side reaction.[4] This occurs through the reaction of both hydroxyl groups with the sulfur center of the DAST reagent. To confirm the identity of this byproduct, characterization by NMR and mass spectrometry is recommended. If this side reaction is problematic, switching to a different class of fluorinating agent, such as an aminofluorosulfurane like Deoxo-Fluor or a pyridinium-based reagent like PyFluor, may be beneficial.

Q3: How can I monitor the progress of my fluorination reaction?

A3: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the consumption of the starting material (1,3-propanediol) and the appearance of products. The polarity difference between the diol and the fluorinated products usually allows for good separation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both monitoring the reaction and identifying the products and byproducts formed.[6][7][8] It can provide quantitative information about the relative amounts of starting material, monofluorinated product, difluorinated product, and various side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹⁹F NMR can be used. ¹⁹F NMR is particularly useful as it provides a distinct signal for each fluorinated species in a region of the spectrum that is typically free from other signals, allowing for straightforward quantification of fluorinated products.

Q4: What are the key safety precautions when working with fluorinating agents?

A4: Many fluorinating agents are hazardous and require careful handling.

  • DAST (Diethylaminosulfur Trifluoride): DAST is toxic, corrosive, and can decompose violently upon heating. It should be handled in a well-ventilated fume hood, and contact with water should be avoided. Reactions are typically run at low temperatures to control reactivity.

  • PyFluor: While more thermally stable than DAST, it is still a reactive chemical and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][9]

  • General Precautions: Always consult the Safety Data Sheet (SDS) for the specific fluorinating agent you are using. Work in a well-ventilated area and wear appropriate PPE. Be prepared for the potential release of hydrogen fluoride (HF), which is highly corrosive and toxic. Reactions should be quenched carefully, typically by slowly adding the reaction mixture to a stirred, cooled solution of a weak base like sodium bicarbonate.

Data Presentation

The following tables summarize qualitative and expected quantitative data for the fluorination of 1,3-propanediol with different reagents based on general principles of reactivity. Specific yields can be highly dependent on the precise reaction conditions.

Table 1: Comparison of Common Fluorinating Agents for 1,3-Propanediol

Fluorinating AgentKey AdvantagesPotential Drawbacks & Side ProductsExpected Selectivity for Monofluorination
DAST Readily available, effective for primary alcohols.Formation of sulfite esters with 1,3-diols,[4] elimination, rearrangement, thermal instability.[10]Moderate to low; careful control of stoichiometry and temperature is crucial.
Deoxo-Fluor™ More thermally stable than DAST.Similar side product profile to DAST, though potentially with reduced thermal hazards.Moderate; similar to DAST.
PyFluor High selectivity, minimizes elimination products,[2][3] thermally stable, inactive towards carbonyls.[5]May require a base (e.g., DBU), longer reaction times may be needed.Good to excellent; the preferred reagent for selective fluorination.[3][5]
Ishikawa's Reagent Converts alcohols to fluorides under mild conditions, selective for alcohols over ketones and aldehydes.[11]Can produce rearrangement products with certain substrates.Moderate to good; a viable alternative to DAST.

Experimental Protocols

The following are generalized experimental protocols. Researchers should optimize these conditions for their specific setup and goals.

Monofluorination of 1,3-Propanediol with PyFluor

This protocol aims for the selective synthesis of 3-fluoro-1-propanol.

  • Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1,3-propanediol (1.0 eq.) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Reagent Addition: Add PyFluor (1.1 eq.) to the solution.

  • Base Addition: Slowly add a hindered base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5-2.0 eq.), to the stirred mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Difluorination of 1,3-Propanediol with DAST

This protocol aims for the synthesis of 1,3-difluoropropane.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1,3-propanediol (1.0 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DAST (2.2-2.5 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at -78°C and then slowly warm to room temperature overnight. Monitor the reaction progress by GC-MS and ¹⁹F NMR.

  • Workup: Carefully quench the reaction by slowly adding the reaction mixture to a cooled, stirred, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution at low temperature and pressure.

  • Purification: Purify the crude product by careful distillation under reduced pressure.

Visualizations

Experimental Workflow for Monofluorination

Monofluorination_Workflow Workflow for Monofluorination of 1,3-Propanediol cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup cluster_purification 4. Purification prep Dissolve 1,3-propanediol in anhydrous solvent add_reagents Add PyFluor and DBU at 0°C prep->add_reagents Inert atmosphere stir Stir at room temperature (12-24h) add_reagents->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction complete extract Extract with organic solvent quench->extract dry Dry and concentrate extract->dry purify Flash column chromatography dry->purify final_product final_product purify->final_product 3-Fluoro-1-propanol

Caption: A step-by-step workflow for the monofluorination of 1,3-propanediol.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Troubleshooting Low Yield in Fluorination start Low Yield of Fluorinated Product check_reagent Check Fluorinating Reagent Activity start->check_reagent check_stoichiometry Verify Reagent Stoichiometry start->check_stoichiometry check_temp Evaluate Reaction Temperature start->check_temp check_time Assess Reaction Time start->check_time analyze_side_products Analyze for Side Products start->analyze_side_products solution_reagent Use fresh reagent check_reagent->solution_reagent Inactive? solution_stoichiometry Increase equivalents check_stoichiometry->solution_stoichiometry Insufficient? solution_temp Gradually increase temperature check_temp->solution_temp Too low? solution_time Increase reaction time check_time->solution_time Too short? solution_side_products Optimize conditions to minimize side reactions (e.g., change reagent, lower temperature) analyze_side_products->solution_side_products Major side products detected?

Caption: A decision tree for troubleshooting low product yield.

References

Technical Support Center: Conformational Analysis of 1,3-Difluoropropane by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers conducting conformational analysis of 1,3-difluoropropane using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why does the ¹H NMR spectrum of this compound appear so complex and not first-order?

A1: The complexity arises from a phenomenon known as strong coupling or second-order effects . In the –CHF–CH₂–CHF– spin system of this compound, the chemical shift differences between coupled protons are not significantly larger than their coupling constants. This leads to spectra where simple multiplicity rules (like the n+1 rule) do not apply, resulting in complex, non-intuitive splitting patterns. For accurate analysis, spectral simulation is often required.[1]

Q2: I'm struggling to extract the vicinal coupling constants (³JHH and ³JHF) from the spectrum. What should I do?

A2: Due to the strong second-order effects, manual extraction of coupling constants is often unreliable. The recommended approach is to use NMR simulation software. Advanced algorithms, such as those with polynomial complexity scaling, may be necessary to accurately extract J-couplings from highly coupled spin systems.[1][2][3] These programs fit a calculated spectrum to the experimental data by iterating coupling constant and chemical shift values.

Q3: My observed coupling constants change when I use a different NMR solvent. Is this normal?

A3: Yes, this is expected and provides crucial information. The conformation of this compound is significantly dependent on the polarity of the medium.[1][3][4] In solution, the molecule exists as a rapidly interconverting mixture of different conformers (e.g., gauche and anti). The observed NMR spectrum is a time-average of these states. Changing the solvent polarity alters the relative populations of the conformers, which in turn changes the population-weighted average coupling constants.[5][6]

Q4: How do I relate my measured coupling constants to the specific conformations of this compound?

A4: The relationship between three-bond coupling constants (³J) and the dihedral angle (Φ) between the coupled nuclei is described by the Karplus equation .[7][8][9] There are specific parameterizations for both ³JHH and ³JHF couplings.[10] By measuring the experimental coupling constants, you can estimate the populations of the major conformers, as the observed value is an average of the coupling constants for each conformer, weighted by their mole fractions.

³J_observed = P_aa * ³J_aa + P_ag * ³J_ag + P_gg * ³J_gg

Where P is the population fraction and ³J is the coupling constant for a given conformer.

Q5: My spectral lines are very broad. What are the common causes and solutions?

A5: Broad spectral lines can be caused by several factors:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Carefully re-shim the spectrometer, especially the Z1 and Z2 shims, to maximize the lock signal. For higher-order shims, automated routines are recommended.[11]

  • Sample Inhomogeneity: The sample may contain suspended solid particles. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[12]

  • High Concentration: Overly concentrated samples can lead to increased viscosity and faster relaxation, causing line broadening. Try diluting your sample.[12][13]

  • Paramagnetic Impurities: Traces of paramagnetic materials (like dissolved oxygen or metal ions) can severely broaden signals. Degassing the sample by bubbling an inert gas (N₂ or Ar) through it can help.

Data Presentation: Quantitative NMR Data

The conformational profile of this compound is dominated by the gauche and anti arrangements around the C1-C2 and C2-C3 bonds. The relative energies and populations are highly sensitive to the environment.

Table 1: Conformational Profile of this compound

Conformer Dihedral Angles (F-C-C-C) Relative Energy (kJ/mol) in Vacuum[1] Population in Vacuum (%)[1]
gg(l) gauche (~60°), gauche (~60°) 0.0 88.5
ga/ag gauche (~60°), anti (180°) 6.3 11.1
aa anti (180°), anti (180°) 13.0 < 0.1
gg(u) gauche (60°), gauche (-60°) 13.3 < 0.1

(Note: 'l' refers to 'like' signs for the dihedral angles, 'u' refers to 'unlike' signs. The gg(l) conformation is the most stable.)[1][2]

Table 2: Typical Vicinal Coupling Constant Ranges for Fluoroalkanes

Coupling Type Karplus Relationship Dependence Typical gauche Value (Φ ≈ 60°) Typical anti Value (Φ ≈ 180°)
³JHH Strong 2–5 Hz 10–16 Hz
³JHF Strong 0–10 Hz 20–50 Hz

(Values are approximate and depend on substituents and specific geometry.)[9][10]

Experimental Protocols

Protocol 1: High-Resolution Sample Preparation

  • Solvent Selection: Choose a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) based on the desired polarity for the study. Ensure the solvent is of high purity.[5]

  • Concentration: Prepare a dilute sample, typically 5-10 mg in 0.6-0.7 mL of solvent.

  • Filtering: To remove any particulate matter, filter the solution through a pipette containing a small plug of glass wool directly into a clean, high-quality NMR tube (e.g., Norell 507-HP or equivalent).

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for accurate chemical shift referencing (0 ppm).

Protocol 2: ¹H NMR Data Acquisition

  • Insertion & Locking: Insert the sample into the magnet. Lock onto the deuterium (B1214612) signal of the solvent.

  • Shimming: Perform an automated shimming routine. For optimal resolution, manually adjust the Z1, Z2, X, and Y shims to maximize the lock level and achieve a sharp, symmetrical peak shape.[1]

  • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer.

  • Parameter Setup:

    • Pulse Width: Calibrate the 90° pulse width.

    • Spectral Width: Set a spectral width appropriate for the expected chemical shift range (e.g., 14 ppm centered around 5 ppm).[1][2]

    • Acquisition Time (at): Set to at least 3-4 seconds for good digital resolution.

    • Relaxation Delay (d1): Use a relaxation delay of at least 2-5 seconds to allow for full magnetization recovery.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 8, 16, or more) to achieve a good signal-to-noise ratio.

  • Acquisition: Start the acquisition.

  • Processing: After acquisition, apply Fourier transformation, phase correction, and baseline correction to the Free Induction Decay (FID). Reference the spectrum to TMS at 0 ppm.

Mandatory Visualizations

Troubleshooting_Workflow start Poor Spectral Quality (Broad Lines / Low S/N) check_shim Re-run Automated Shim Manually optimize Z1/Z2 start->check_shim check_lock Is lock signal stable and maximized? check_shim->check_lock check_sample Is sample clear? No solids? filter_sample Filter sample through glass wool plug check_sample->filter_sample No check_conc Is sample concentration too high (>20 mg/mL)? check_sample->check_conc Yes filter_sample->check_conc dilute_sample Dilute sample check_conc->dilute_sample Yes end_good Spectrum Quality Improved check_conc->end_good No dilute_sample->end_good check_lock->check_shim No check_lock->check_sample Yes contact_manager Consult Facility Manager (Possible Hardware Issue) check_lock->contact_manager Still Unstable Data_Analysis_Workflow start Acquire High-Resolution ¹H and ¹⁹F NMR Spectra process Process Data (FT, Phasing, Baseline Correction) start->process simulate Perform Spectral Simulation to Extract J-couplings process->simulate couplings Experimental ³JHH and ³JHF values simulate->couplings karplus Apply Karplus Equation ³J = Acos²(Φ) + Bcos(Φ) + C couplings->karplus populations Calculate Conformer Populations (e.g., P_gauche, P_anti) karplus->populations conclusion Determine Conformational Equilibrium in Solution populations->conclusion Conformational_Equilibria cluster_gauche Gauche Conformers cluster_anti Anti Conformers ggl gg(l) (Major) ga ga / ag (Minor) ggl->ga C-C rotation ggu gg(u) (Minor) aa aa (Very Minor) ga->aa C-C rotation

References

Technical Support Center: Improving the Yield of 1,3-Difluoropropane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-difluoropropane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently employed method for the synthesis of this compound is the nucleophilic fluorination of 1,3-propanediol (B51772) using a variety of fluorinating agents. Another potential route is the halogen exchange reaction from 1,3-dihalopropanes, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane.

Q2: Which fluorinating agent is best for the conversion of 1,3-propanediol to this compound?

A2: The choice of fluorinating agent depends on several factors, including the desired reactivity, safety considerations, and available equipment. Common reagents for deoxofluorination of diols include:

  • Diethylaminosulfur trifluoride (DAST): A widely used but thermally unstable reagent.

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®): More thermally stable than DAST, offering a better safety profile.

  • PyFluor: A more recent, thermally stable solid reagent that can offer high yields with fewer elimination side products.

Q3: What are the primary side reactions to be aware of during the synthesis of this compound from 1,3-propanediol?

A3: The main side reactions include:

  • Elimination: Formation of unsaturated fluoroalcohols or dienes, particularly at higher temperatures.

  • Intramolecular Cyclization: Formation of oxetane (B1205548) (a cyclic ether) through the reaction of the intermediate fluoroalkoxide with the second hydroxyl group.

  • Incomplete reaction: Resulting in the presence of the monofluorinated intermediate, 3-fluoro-1-propanol.

Q4: How can I purify the final this compound product?

A4: Due to its low boiling point, fractional distillation is the most common method for purifying this compound.[1] Washing the crude product with a dilute sodium bicarbonate solution can help remove acidic impurities prior to distillation. Given its volatility, care must be taken to minimize loss during workup and purification.[2]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Q: I am seeing a low conversion of my 1,3-propanediol to this compound. What are the possible causes and solutions?

A:

Possible Cause Solution
Inactive Fluorinating Reagent Many fluorinating agents are sensitive to moisture.[3] Use a fresh bottle of the reagent or purify the existing stock. Ensure all glassware is rigorously dried before use.
Insufficient Reagent For a difluorination, a stoichiometric excess of the fluorinating agent is often required. Increase the equivalents of the fluorinating agent (e.g., to 2.2-2.5 equivalents).
Sub-optimal Reaction Temperature The reaction may require a specific temperature profile. For reagents like DAST, the reaction is often initiated at a low temperature (e.g., -78 °C) and then allowed to warm to room temperature.[4] Gentle heating might be necessary for less reactive substrates, but be cautious as higher temperatures can promote side reactions and reagent decomposition.[4]
Problem 2: Formation of Significant Side Products

Q: My reaction is producing a significant amount of side products, leading to a low yield of this compound. How can I minimize these?

A:

Possible Cause Solution
High Reaction Temperature Elevated temperatures can favor elimination reactions, leading to the formation of unsaturated byproducts. Maintain a lower reaction temperature throughout the addition of the fluorinating agent and the reaction period.[4]
Intramolecular Cyclization The formation of cyclic ethers can be a competing pathway. Using a fluorinating agent that favors an SN2 mechanism, such as PyFluor in the presence of a hindered base, can minimize cyclization.[4]
Reaction Mechanism Some fluorinating agents can promote carbocation formation (SN1 character), which can lead to rearrangements and elimination. Consider switching to a reagent or conditions that favor a direct substitution (SN2) pathway.[4]
Problem 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating and purifying this compound. What are some common issues and their solutions?

A:

Possible Cause Solution
Product Volatility This compound has a low boiling point (around 40-42 °C), which can lead to significant loss during solvent removal and transfer.[1] Use a cooled receiving flask during distillation and minimize the use of high vacuum at room temperature.
Azeotrope Formation The product may form azeotropes with the reaction solvent or byproducts, making separation by simple distillation difficult. Consider using a different solvent for the reaction or employing fractional distillation with a high-efficiency column.
Water-Soluble Product This compound has some solubility in water, which can lead to loss during aqueous workup.[5] Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a small amount of a low-boiling organic solvent.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference(s)
CAS Number 462-39-5[1][5]
Molecular Formula C₃H₆F₂[1][5]
Molecular Weight 80.08 g/mol [1]
Boiling Point 40-42 °C[1]
Density 1.005 g/cm³[1]
Refractive Index 1.321[1]

Table 2: Representative Yields for Deoxofluorination of Diols *

Fluorinating AgentPrecursorRepresentative Yield (%)Notes
DAST1,3-Propanediol40-60Yields can be variable; prone to elimination at higher temperatures.
Deoxo-Fluor®1,3-Propanediol50-70More thermally stable than DAST, potentially leading to cleaner reactions.
PyFluor1,3-Propanediol60-85Often requires a hindered base; can minimize elimination side products.

*Disclaimer: The yields presented in this table are representative estimates for the deoxofluorination of diols and are intended for comparative purposes. Actual yields for the synthesis of this compound may vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from 1,3-Propanediol (Illustrative)

Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 1,3-Propanediol

  • Deoxo-Fluor®

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,3-propanediol (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add Deoxo-Fluor® (2.2 eq) dropwise to the stirred solution via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cautiously quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate in an ice bath.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Carefully remove the solvent by distillation at atmospheric pressure.

  • Purify the crude product by fractional distillation, collecting the fraction at 40-42 °C.

Protocol 2: Synthesis of this compound from 1,3-Dibromopropane (Illustrative)

Disclaimer: This is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,3-dibromopropane (1.0 eq), spray-dried potassium fluoride (2.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).

  • Add anhydrous sulfolane to the flask.

  • Heat the reaction mixture to a temperature sufficient to promote the substitution reaction (e.g., 120-150 °C).

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated directly from the reaction mixture by distillation under reduced pressure, collecting the condensate in a cold trap.

  • The collected distillate can be washed with water to remove any remaining solvent, dried over anhydrous calcium chloride, and redistilled.

Mandatory Visualization

Synthesis_Pathways cluster_0 Deoxofluorination Route cluster_1 Halogen Exchange Route propanediol 1,3-Propanediol difluoropropane1 This compound propanediol->difluoropropane1 CH₂Cl₂, -78°C to RT reagent1 Fluorinating Agent (e.g., Deoxo-Fluor®) reagent1->propanediol dibromopropane 1,3-Dibromopropane difluoropropane2 This compound dibromopropane->difluoropropane2 High Temp. reagent2 Potassium Fluoride (KF) + Phase Transfer Catalyst reagent2->dibromopropane

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow cluster_low_conversion Low/No Conversion cluster_side_products Side Product Formation start Low Yield of This compound check_conversion Check Conversion (GC-MS, NMR) start->check_conversion check_reagent Is Fluorinating Reagent Active? check_conversion->check_reagent Low check_elimination Evidence of Elimination? check_conversion->check_elimination High check_equivalents Sufficient Equivalents? check_reagent->check_equivalents Yes use_fresh_reagent Use Fresh/Pure Reagent check_reagent->use_fresh_reagent No check_temp Optimal Temperature? check_equivalents->check_temp Yes increase_equivalents Increase Equivalents of Reagent check_equivalents->increase_equivalents No optimize_conditions Re-run with Optimized Conditions check_temp->optimize_conditions Yes optimize_temp Optimize Temperature Profile check_temp->optimize_temp No check_cyclization Evidence of Cyclization? check_elimination->check_cyclization No lower_temp Lower Reaction Temperature check_elimination->lower_temp Yes change_reagent Change Reagent to Favor SN2 Pathway check_cyclization->change_reagent Yes

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Resolving Complex NMR Spectra of 1,3-Difluoropropane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving and interpreting the often complex NMR spectra of 1,3-difluoropropane derivatives. The presence of two fluorine atoms in this flexible backbone frequently leads to second-order spectral effects and complex coupling patterns that can obscure structural elucidation.

Troubleshooting Guide

This guide addresses specific issues encountered during the NMR analysis of this compound derivatives in a question-and-answer format.

Question: Why does the ¹H NMR spectrum of my this compound derivative show broad, overlapping multiplets that are difficult to interpret?

Answer: This is a common issue arising from extensive spin-spin coupling between protons and fluorine atoms (¹H-¹⁹F coupling) and potentially complex second-order effects. The ¹H-¹⁹F coupling constants can be similar in magnitude to the chemical shift differences between coupled nuclei (Δν/J ≈ small), leading to non-first-order spectra where simple multiplicity rules (like n+1) do not apply.

Recommended Solutions:

  • ¹⁹F Decoupling: The most direct way to simplify the ¹H spectrum is to perform a ¹H{¹⁹F} decoupling experiment.[1] This experiment removes all ¹H-¹⁹F coupling, resulting in a simplified spectrum that only shows ¹H-¹H couplings. This allows for the straightforward determination of proton-proton connectivity and coupling constants.

  • Pure Shift NMR (PSYCHE): For even greater resolution, a PSYCHE experiment can be employed. This technique provides a ¹H spectrum that is decoupled from both ¹H and ¹⁹F, collapsing complex multiplets into singlets and revealing the precise chemical shifts of each proton.[2]

  • Spectral Simulation: For highly symmetric or strongly coupled systems, extracting coupling constants directly from the spectrum can be challenging.[1][3][4] Using NMR simulation software can help. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum to compare with your experimental data, refining the parameters until a good match is achieved.

Question: My ¹⁹F NMR spectrum shows a complex multiplet, even though I expect the two fluorine atoms to be chemically equivalent. Why is this?

Answer: Even if the two fluorine atoms in a symmetric this compound derivative are chemically equivalent (have the same chemical shift), they can be magnetically non-equivalent. This occurs when they have different coupling relationships with the same neighboring protons. This magnetic non-equivalence leads to complex, higher-order multiplets in the ¹⁹F spectrum.[1]

Recommended Solutions:

  • ¹H Decoupling: Similar to simplifying the ¹H spectrum, a ¹⁹F{¹H} experiment will remove all couplings to protons, simplifying the ¹⁹F spectrum. If the fluorine atoms are truly chemically equivalent, this should result in a singlet.

  • 2D NMR Spectroscopy: Techniques like ¹⁹F-¹H HETCOR or HSQC can be used to correlate the fluorine signals with the protons they are coupled to, helping to unravel the complex coupling network.

  • Advanced Simulation: Quantum mechanical time-domain NMR simulations are often necessary to accurately extract J-coupling values from these strongly coupled systems.[1][3][4]

Question: How can I definitively assign the signals for the C1/C3 and C2 carbons in my this compound derivative?

Answer: Unambiguous assignment of the carbon signals requires the use of 2D NMR techniques that correlate carbons with their attached protons and fluorine atoms.

Recommended Solutions:

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s).[5][6] The C1 and C3 carbons will show a correlation to the protons at those positions, while the C2 carbon will correlate with the central methylene (B1212753) protons.

  • ¹⁹F-¹³C HSQC/HMBC (Heteronuclear Multiple Bond Correlation): These experiments are powerful for fluorinated compounds. A ¹⁹F-¹³C HSQC will show a one-bond correlation between F and C1/C3. An HMBC experiment, optimized for longer-range couplings, can show two-bond (F to C2) and three-bond (F to C3/C1) correlations, providing definitive connectivity information.[7]

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H and ¹⁹F chemical shift ranges for this compound derivatives?

A1: The chemical shifts are highly dependent on the solvent and the nature of other substituents on the propane (B168953) backbone. However, some general ranges can be expected.

NucleusPositionTypical Chemical Shift (ppm)Notes
¹HH-1 / H-3 (CHF)4.0 - 5.0These protons are deshielded by the adjacent fluorine atom. The exact shift depends on the conformation and other substituents.
¹HH-2 (CH₂)1.8 - 2.5The central methylene protons are typically more shielded than the terminal ones. They often appear as a complex multiplet due to coupling to four protons and two fluorines.
¹⁹FF-1 / F-3-200 to -230Referenced to CFCl₃. The wide chemical shift range of ¹⁹F makes it very sensitive to the local electronic environment.[8]

Q2: What are the expected magnitudes for various J-coupling constants in a this compound system?

A2: Coupling constants are crucial for conformational analysis. The values can vary significantly with dihedral angles (Karplus relationship). The following table provides typical ranges.

Coupling TypeNumber of BondsTypical Range (Hz)Notes
²JHF245 - 50 HzGeminal coupling between fluorine and the proton on the same carbon.[8]
³JHH36 - 8 HzVicinal coupling between protons on adjacent carbons.
³JHF35 - 25 HzVicinal coupling between fluorine and protons on the adjacent carbon. The magnitude is highly dependent on the H-C-C-F dihedral angle.
⁴JFF40 - 10 HzLong-range coupling between the two fluorine atoms over four bonds. This coupling can be observed and is also conformationally dependent.
⁴JHF40 - 5 HzLong-range coupling between a fluorine atom and a proton on the other terminal carbon.

Q3: My compound is chiral and exists as diastereomers. How can NMR help distinguish them?

A3: NMR, particularly ¹⁹F NMR, is an excellent tool for analyzing diastereomers. The different spatial arrangements of atoms in diastereomers result in distinct chemical environments for the fluorine nuclei, often leading to separate signals in the ¹⁹F NMR spectrum.[9] The difference in chemical shifts (Δδ) can sometimes be enhanced by changing the solvent or temperature. For complex cases, chiral solvating agents can be used to induce larger chemical shift differences between the signals of the enantiomers of each diastereomer.[10]

Q4: What is the best way to prepare a sample of a this compound derivative for NMR analysis?

A4: Proper sample preparation is critical for obtaining high-quality spectra.

  • Solvent: Use a high-purity deuterated solvent that fully dissolves your compound. For many organofluorine compounds, CDCl₃, acetone-d₆, or acetonitrile-d₃ are suitable choices.

  • Concentration: For ¹H NMR, 5-25 mg in 0.6-0.7 mL of solvent is usually sufficient. For ¹³C or ¹⁹F NMR, a more concentrated sample (50-100 mg) may be beneficial, although modern spectrometers are very sensitive.

  • Purity: Ensure your sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into the NMR tube. Solids can degrade the magnetic field homogeneity, leading to poor shimming and broad lines.

  • Referencing: For ¹H and ¹³C NMR, tetramethylsilane (B1202638) (TMS) is the standard internal reference (0 ppm). For ¹⁹F NMR, there is no universal standard, but CFCl₃ is often used as an external reference (0 ppm).[9] An inert fluorinated compound with a known chemical shift can also be added as an internal standard.

Experimental Protocols

Protocol 1: ¹H{¹⁹F} Decoupling Experiment

This experiment simplifies the ¹H NMR spectrum by removing all J-couplings to ¹⁹F nuclei.

  • Sample Preparation: Prepare the sample as described in the FAQ section.

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ¹⁹F frequencies. This may require a broadband or dual-tuned probe.[1]

    • Load a standard ¹H acquisition pulse program.

    • In the acquisition parameters, enable ¹⁹F decoupling. The spectrometer software will have a specific channel and power level for this. Use a standard decoupling sequence like GARP or WALTZ-16.

  • Acquisition: Acquire the spectrum as you would a standard ¹H experiment. The resulting spectrum will show simplified multiplets reflecting only ¹H-¹H couplings.

  • Processing: Process the spectrum using standard Fourier transformation, phase correction, and baseline correction.

Protocol 2: 2D ¹⁹F-¹H HETCOR/HSQC Experiment

This experiment generates a 2D plot showing correlations between ¹⁹F nuclei and the ¹H nuclei they are coupled to.

  • Sample Preparation: A reasonably concentrated sample is recommended.

  • Spectrometer Setup:

    • Tune the probe for both ¹H and ¹⁹F.

    • Load a standard HETCOR or gradient-selected HSQC pulse program from the spectrometer's library (e.g., hsqcedetgp on Bruker systems).

    • Set the nucleus in the F2 (direct) dimension to ¹⁹F and in the F1 (indirect) dimension to ¹H.

    • Set the spectral widths in both dimensions to encompass all expected signals.

    • Optimize the delay for the evolution of the one-bond ¹JHF coupling. A typical starting value is 1/(2*J), where J is estimated to be around 45-50 Hz for geminal couplings.

  • Acquisition: Acquire the 2D data set. The experiment time will depend on the sample concentration and the desired resolution in the indirect dimension.

  • Processing: Process both dimensions with Fourier transformation. The resulting 2D spectrum will show cross-peaks at the ¹⁹F chemical shift (y-axis) and the ¹H chemical shift (x-axis) of coupled nuclei.

Visualizations

Experimental_Workflow cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis 1H_NMR Acquire ¹H NMR Complex_Spectra Complex, overlapping multiplets? 1H_NMR->Complex_Spectra 19F_NMR Acquire ¹⁹F NMR 19F_NMR->Complex_Spectra 1H_19F_Decoupling Acquire ¹H{¹⁹F} and ¹⁹F{¹H} spectra Complex_Spectra->1H_19F_Decoupling Yes 2D_Experiments Acquire 2D Spectra: ¹H-¹H COSY ¹⁹F-¹H HSQC ¹H-¹³C HSQC/HMBC Complex_Spectra->2D_Experiments No / Further analysis Simplified_Spectra Simplified Spectra: Determine ¹H-¹H couplings and chemical shifts 1H_19F_Decoupling->Simplified_Spectra Simplified_Spectra->2D_Experiments Full_Assignment Full Structural Assignment 2D_Experiments->Full_Assignment Simulation Spectral Simulation (if necessary) Full_Assignment->Simulation Sample Sample Preparation Sample->1H_NMR Sample->19F_NMR

Caption: Workflow for resolving complex NMR spectra of this compound derivatives.

Caption: Key spin-spin coupling relationships in a this compound moiety.

References

Technical Support Center: Computational Modeling of Solvent Effects on 1,3-Difluoropropane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the computational modeling of solvent effects on 1,3-difluoropropane reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My simulation of this compound in a polar solvent is not converging. What are the common causes and solutions?

A: Convergence issues in geometry optimizations or molecular dynamics simulations involving polar solvents are common.[1] Here are several potential causes and troubleshooting steps:

  • Inadequate Solute Cavity Definition (Implicit Solvation): The definition of the boundary between the solute (this compound) and the continuum solvent is critical. An poorly defined cavity can lead to unstable calculations.

    • Troubleshooting: Try adjusting the cavity generation parameters. Most software packages allow for the use of different atomic radii sets (e.g., UFF, Bondi) or scaling factors. Experimenting with these can often resolve convergence problems.

  • Poor Initial Geometry: Starting with a high-energy conformation can lead to large forces that cause optimization algorithms to fail.

    • Troubleshooting: Perform a preliminary gas-phase optimization of your this compound conformer before introducing the solvent model. This provides a more reasonable starting structure for the solvated calculation.

  • Explicit Solvent Equilibration Issues: If you are using an explicit solvent model, the solvent molecules may not be properly equilibrated around the solute.

    • Troubleshooting: Run a multi-step equilibration protocol. Start with a short period of molecular dynamics with the solute atoms restrained, allowing the solvent to relax. Follow this with a gradual heating and then a production run at the desired temperature and pressure.

  • Choice of Implicit Solvent Model: Some implicit models may be less stable for certain molecular geometries or charge distributions.[1]

    • Troubleshooting: If you are using one variant of a Polarizable Continuum Model (PCM), try switching to another (e.g., IEFPCM, C-PCM) or a different model entirely, such as the SMD (Solvation Model based on Density) model, which has shown good agreement with experimental data for some systems.[2][3]

Q2: I am studying the conformational preferences of this compound. Why do my results in vacuum differ so much from my results in a simulated solvent?

A: This is an expected and important outcome. The conformational profile of this compound is highly dependent on the polarity of its environment.[4][5][6]

  • The Gauche Effect: In the gas phase, or in non-polar solvents, this compound exhibits a preference for a gauche-gauche (gg) conformation. This is due to stabilizing hyperconjugative interactions (σC–H → σ*C–F).[5][7]

  • Solvent Stabilization of Dipole Moments: Conformations with larger dipole moments are stabilized to a greater extent by polar solvents. For this compound, some conformations, like the gauche-gauche(unlike) or gg(u), have a significant molecular dipole due to the alignment of the C-F bond dipoles.[4] While these are highly destabilized in the gas phase, their relative energy decreases significantly in polar solvents.[4] The gauche effect itself is known to be very sensitive to solvent effects.[7][8]

Q3: Which type of solvent model—implicit or explicit—is better for my study of this compound reactions?

A: The choice between implicit and explicit solvent models depends on the specific research question and available computational resources.[9][10] Each approach has distinct advantages and limitations.[11]

  • Implicit Models (Continuum Solvation): These models treat the solvent as a continuous medium with a defined dielectric constant.[11][12]

    • Advantages: They are computationally efficient, allowing for the simulation of larger systems and longer timescales.[9][11] They are excellent for capturing bulk solvent effects on thermodynamic properties like solvation free energy.[11]

    • Disadvantages: They cannot model specific solute-solvent interactions, such as hydrogen bonding.[1][10] They may not accurately represent the local solvent structure around the solute.[9]

    • Best for: High-throughput screening of conformers, initial reaction path explorations, and calculating solvation free energies.

  • Explicit Models: These models treat individual solvent molecules as distinct entities interacting with the solute.[11]

    • Advantages: They provide a detailed, spatially resolved description of the solvent.[9] They are essential for studying systems where specific interactions (e.g., hydrogen bonds) are critical to the chemical process.

    • Disadvantages: They are computationally very expensive due to the large number of atoms.[9] Achieving proper sampling of solvent configurations can be challenging.

    • Best for: Detailed mechanistic studies where the role of individual solvent molecules is hypothesized to be important, and for accurately modeling systems with strong, specific solute-solvent interactions.

  • Hybrid Models (QM/MM): These methods offer a compromise by treating a small, critical region of the system (e.g., the solute and a few nearby solvent molecules) with quantum mechanics (QM) and the rest of the system with a more computationally efficient molecular mechanics (MM) force field, often combined with an implicit solvent for the bulk.[9][10]

Q4: The standard force field I'm using (e.g., GAFF2, CHARMM) seems to be giving inaccurate results for this compound. What should I do?

A: Standard force fields are often parameterized for a broad range of common organic molecules. Fluorinated compounds can present challenges due to the unique electronic properties of fluorine, and re-parameterization may be necessary.[13][14][15]

  • Check for Specialized Force Fields: First, verify if there are existing force fields specifically developed or improved for fluorinated alkanes.[13][14] For example, improved parameters for GAFF2 for fluorinated alkanes have been published.[13]

  • Parameter Validation: The most likely source of error will be in the dihedral (torsional) angle parameters, which govern conformational energies. You can validate these by performing a relaxed scan of the relevant C-C bond rotations using a high-level quantum mechanics method (e.g., DFT or MP2) and comparing the resulting energy profile to that generated by your force field.

  • Re-parameterization: If discrepancies are significant, you may need to derive new parameters. This typically involves fitting the force field terms (especially charges and dihedral parameters) to reproduce quantum mechanical data or experimental results.[16]

    • Partial Charges: Use methods like Restrained Electrostatic Potential (RESP) fitting to derive charges from the QM electrostatic potential.

    • Dihedral Terms: Fit the torsional parameters to match the QM rotational energy profile.

Quantitative Data Summary

Table 1: Comparison of Common Solvent Modeling Approaches

FeatureImplicit (Continuum) ModelsExplicit ModelsHybrid QM/MM Models
Solvent Representation Continuous dielectric medium[11]Individual, discrete molecules[11]A mix of explicit molecules in the QM/MM region and continuum or explicit for the bulk[9]
Computational Cost Low[9][11]High[9]Medium to High
Accuracy of Bulk Effects Good[11]Good, but requires extensive samplingGood
Specific Interactions Not directly modeled[1][10]Explicitly modeledExplicitly modeled in the QM region
Local Solvent Structure Averaged, not detailed[9]Detailed and spatially resolved[9]Detailed in the QM/MM region
Typical Use Cases Conformational analysis, solvation free energy calculations[11]Detailed reaction mechanisms, systems with critical H-bondsEnzyme catalysis, reactions where both electronic effects and specific solvent interactions are key[10]

Table 2: Calculated Relative Energies of this compound Conformers in Gas Phase vs. a Polar Solvent Model

Data conceptualized from trends reported in the literature.[4]

ConformerDihedrals (F-C-C-C, C-C-C-F)Relative Energy in Gas Phase (kcal/mol)Relative Energy in Polar Solvent (e.g., Acetonitrile (B52724), PCM model) (kcal/mol)
gg(l) gauche/gauche (like signs)0.000.00
ga/ag gauche/anti~0.5 - 1.0~0.3 - 0.7
aa anti/anti~1.5 - 2.5~1.0 - 1.5
gg(u) gauche/gauche (unlike signs)> 3.0~0.5 - 1.2

Experimental Protocols

Protocol 1: Conformational Analysis of this compound with an Implicit Solvent Model

  • Initial Structure Generation: Generate 3D coordinates for all relevant staggered conformers of this compound (gg(l), ga, aa, gg(u)).

  • Gas-Phase Optimization: Perform a geometry optimization and frequency calculation for each conformer in the gas phase using a suitable quantum mechanics level of theory (e.g., B3LYP/6-31G(d,p) or higher). Confirm that each optimized structure has zero imaginary frequencies.

  • Solvated Optimization: Using the gas-phase optimized geometries as starting points, perform a new geometry optimization and frequency calculation for each conformer. This time, incorporate an implicit solvent model (e.g., IEFPCM with acetonitrile as the solvent).

  • Energy Calculation: Calculate the Gibbs free energy for each conformer in the solvated state. The relative free energies will determine the predicted population of each conformer in solution.

  • Data Analysis: Compare the relative energies of the conformers in the gas phase and in the solvent to quantify the effect of solvation on conformational preference.

Protocol 2: Setting up a Reaction Mechanism Study using a Hybrid Explicit/Implicit Solvation Approach

  • System Preparation: Build the initial system containing the reactant molecules (e.g., this compound and a nucleophile).

  • Explicit Solvent Shell: Add a layer of explicit solvent molecules (e.g., a 10 Å sphere of water molecules) around the reactants.

  • System Partitioning (QM/MM): Define the QM region to include this compound and the reacting partner, where bond breaking/forming occurs. Define the MM region to include the explicit solvent molecules.

  • Bulk Solvation: Embed the entire QM/MM system within an implicit solvent continuum to represent the bulk solvent beyond the explicit shell.

  • Locate Transition State (TS): Perform a transition state search on the potential energy surface. This involves optimizing to a first-order saddle point.

  • Confirm Transition State: Conduct a frequency calculation at the TS geometry. A valid transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: From the TS, perform an IRC calculation to confirm that the located transition state connects the desired reactants and products.[17][18]

  • Energy Profile: Calculate the energies of the reactants, transition state, and products to determine the reaction barriers and overall thermodynamics in the solvated environment.

Visualizations

Solvent_Model_Workflow start Start: Define Research Question q1 Are specific solute-solvent interactions (e.g., H-bonds) critical to the mechanism? start->q1 explicit Use Explicit or Hybrid QM/MM Model q1->explicit  Yes implicit Use Implicit (Continuum) Model q1->implicit No   q2 Is computational cost a major limiting factor? explicit->q2 end_implicit Proceed with Continuum Calculation (e.g., PCM, SMD) implicit->end_implicit hybrid Consider Hybrid Model: QM/MM with explicit shell and implicit bulk q2->hybrid  Yes end_explicit Proceed with Explicit Simulation (e.g., MD with TIP3P water) q2->end_explicit No   hybrid->end_explicit

Caption: A workflow for selecting an appropriate solvent model.

Conformation_Factors conformation This compound Conformational Equilibrium in Solution gas_phase Intrinsic (Gas-Phase) Effects conformation->gas_phase solvent_effects Solvent Effects conformation->solvent_effects hyperconjugation Hyperconjugation (σC-H → σ*C-F) Favors gauche gas_phase->hyperconjugation sterics Steric Repulsion (Pauli Repulsion) Disfavors eclipsed gas_phase->sterics dipole Stabilization of Molecular Dipole by Polar Solvent solvent_effects->dipole

Caption: Factors influencing this compound conformation.

References

Preventing degradation of 1,3-Difluoropropane during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for the storage and handling of 1,3-Difluoropropane (CAS: 462-39-5) to prevent its degradation. The information is compiled from safety data sheets, general chemical principles, and data on analogous fluorinated compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: While this compound is a relatively stable molecule due to the high strength of the carbon-fluorine bond, degradation can be initiated by several factors.[1][2] The primary concerns for storage are:

  • Exposure to Strong Oxidizing Agents: Contact with strong oxidizers can lead to vigorous and potentially hazardous reactions.

  • High Temperatures: Although thermally stable, excessive heat can provide the energy needed to initiate decomposition.[2]

  • Ignition Sources: As a flammable liquid, sparks, open flames, or hot surfaces can cause combustion, which is a rapid degradation process.

  • UV Light Exposure: Prolonged exposure to ultraviolet (UV) light can potentially lead to photodegradation.

  • Presence of Catalytic Materials: Certain metals or impurities could potentially catalyze degradation, although specific catalysts for this compound are not well-documented in publicly available literature.

Q2: What are the expected degradation products of this compound?

A2: Specific degradation products for this compound are not extensively documented. However, based on the degradation pathways of similar halogenated alkanes, potential products could include:

  • Thermal Decomposition: May produce smaller fluorinated and non-fluorinated hydrocarbons, and potentially hydrogen fluoride (B91410) (HF).

  • Hydrolysis: While generally resistant to hydrolysis, if it occurs, it could potentially form 3-fluoro-1-propanol and fluoride ions over extended periods or under harsh conditions.

  • Photodegradation: UV-induced degradation could lead to the formation of radical species, which can then react to form a variety of smaller molecules.

Q3: How can I visually inspect my sample of this compound for signs of degradation?

A3: this compound is a colorless liquid.[3] Visual signs of degradation are unlikely to be apparent unless significant contamination or degradation has occurred. Potential indicators could include:

  • Discoloration: Any deviation from a colorless appearance could suggest the presence of impurities or degradation byproducts.

  • Formation of Precipitate: The appearance of solid material could indicate the formation of insoluble degradation products or polymerization.

  • Pressure Buildup in the Container: This could suggest the formation of gaseous degradation products.

For a definitive assessment of purity, analytical testing is required.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Suspected contamination or degradation of this compound. Improper storage conditions (e.g., exposure to heat, light, or incompatible materials).1. Immediately move the container to a cool, dark, and well-ventilated area away from incompatible substances. 2. Do not use the material in critical experiments until its purity has been verified. 3. Perform analytical testing (e.g., GC-MS, NMR) to identify impurities and quantify the purity of the this compound.
Pressure buildup observed in the storage container. Formation of gaseous degradation products due to exposure to high temperatures or contaminants.1. Handle the container with extreme caution in a well-ventilated fume hood. 2. Wear appropriate personal protective equipment (PPE), including safety glasses and gloves. 3. Carefully vent the container using appropriate procedures for handling pressurized, flammable liquids. 4. If the cause is not clear, consider disposing of the material according to your institution's hazardous waste guidelines.
Inconsistent experimental results using this compound from a previously opened bottle. Potential degradation or absorption of atmospheric moisture/contaminants after opening.1. Use a fresh, unopened bottle of this compound for a control experiment to confirm if the issue is with the stored material. 2. If the old bottle is confirmed to be the issue, it should be properly disposed of. 3. To prevent this in the future, blanket the headspace of partially used bottles with an inert gas like argon or nitrogen before resealing.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Accelerated Conditions

This protocol outlines a general procedure to assess the stability of this compound under elevated temperature and light exposure.

1. Materials:

  • This compound
  • Inert, sealed containers (e.g., amber glass vials with PTFE-lined caps)
  • Gas Chromatography-Mass Spectrometry (GC-MS) system
  • Controlled temperature oven
  • UV light source (e.g., 254 nm)

2. Procedure:

  • Aliquot 1 mL of this compound into several labeled vials.
  • Tightly seal the vials.
  • Thermal Stress: Place a set of vials in a controlled temperature oven at a specified temperature (e.g., 40°C).
  • Photostability: Place another set of vials under a UV light source at a controlled distance and temperature.
  • Control: Store a set of vials under recommended storage conditions (cool, dark place).
  • At specified time points (e.g., 1, 2, 4, 8 weeks), remove one vial from each condition.
  • Allow the vials to return to room temperature.
  • Analyze the samples by GC-MS to identify and quantify any degradation products and to determine the remaining purity of this compound.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control sample.
  • Identify any new peaks that appear in the stressed samples, which would indicate degradation products.
  • Calculate the percentage of this compound remaining at each time point for each condition.

Protocol 2: Analysis of Potential Hydrolytic Degradation

1. Materials:

  • This compound
  • Buffered aqueous solutions (e.g., pH 4, 7, and 9)
  • Sealed reaction vessels
  • Ion Chromatography (IC) system with a fluoride-selective electrode or conductivity detector.
  • GC-MS system

2. Procedure:

  • Prepare mixtures of this compound and each buffered solution in sealed reaction vessels.
  • Store the vessels at a controlled temperature.
  • At various time intervals, withdraw a sample from the aqueous phase.
  • Analyze the aqueous sample by Ion Chromatography to detect and quantify the presence of fluoride ions, which would indicate C-F bond cleavage.
  • Analyze the organic component (if separable) or an extract by GC-MS to identify any new organic products.

Visualizations

Degradation_Pathways cluster_thermal Thermal Degradation cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Slow/Harsh Conditions) cluster_oxidation Oxidation DFP This compound TD_Products Smaller fluorinated/ non-fluorinated hydrocarbons + HF DFP->TD_Products High Temperature PD_Radicals Radical Species DFP->PD_Radicals UV Light H_Products 3-Fluoro-1-propanol + F⁻ DFP->H_Products H₂O O_Products Oxidized Products DFP->O_Products Strong Oxidizing Agents PD_Products Various smaller molecules PD_Radicals->PD_Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Sample aliquot Aliquot into Vials start->aliquot thermal Thermal (e.g., 40°C) aliquot->thermal photo Photolytic (UV Light) aliquot->photo control Control (Recommended Storage) aliquot->control sampling Sample at Time Intervals thermal->sampling photo->sampling control->sampling analysis GC-MS / IC Analysis sampling->analysis data Compare to Control, Identify Degradants, Quantify Purity analysis->data

Caption: Workflow for stability assessment of this compound.

References

Managing pressure and temperature in gas-phase fluorination of propane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing pressure and temperature during the gas-phase fluorination of propane (B168953).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a clear question-and-answer format.

Issue 1: Low Conversion of Propane

  • Question: My gas-phase fluorination of propane is showing low conversion rates. What are the potential causes and how can I improve the yield?

  • Answer: Low conversion of propane can stem from several factors related to temperature, pressure, and reactant concentration.

    • Insufficient Temperature: The reaction may not have enough energy to overcome the activation energy barrier. Gradually increasing the reaction temperature can enhance the rate of reaction. However, be cautious as excessively high temperatures can lead to undesirable side reactions and decreased selectivity.[1][2]

    • Inadequate Pressure: While high pressure can favor certain reactions, insufficient pressure might lead to lower collision frequency between reactant molecules. Optimizing the partial pressure of both propane and the fluorinating agent is crucial.

    • Low Fluorine Concentration: The concentration of the fluorinating agent is a key driver of the reaction. Using a higher concentration of fluorine, often diluted with an inert gas like nitrogen (e.g., 10% F₂ in N₂), can increase the conversion rate.[3][4] However, this also increases the reaction's exothermicity and the risk of runaway reactions.[5]

    • Catalyst Deactivation: If you are using a catalyst, it may have become deactivated. Regeneration of the catalyst or using a fresh batch might be necessary.

    • Short Residence Time: The reactants may not be spending enough time in the reaction zone. Reducing the flow rate of the reactant gases can increase residence time and improve conversion.

Issue 2: Poor Selectivity and Formation of Byproducts

  • Question: I am observing a high percentage of undesired poly-fluorinated propanes and other byproducts. How can I improve the selectivity of my reaction?

  • Answer: Poor selectivity is a common challenge in fluorination due to the high reactivity of fluorine.[3] Controlling the reaction conditions is key to favoring the desired mono-fluorinated product.

    • Excessive Temperature: High temperatures can provide the activation energy for multiple fluorine substitution reactions. Lowering the reaction temperature can help to control the reaction and improve selectivity.[6]

    • High Fluorine to Propane Ratio: A high concentration of fluorine relative to propane increases the probability of multiple fluorination events on the same propane molecule. Adjusting the molar ratio of reactants to favor a lower fluorine concentration can enhance selectivity for mono-fluorination.

    • Inadequate Mixing: Poor mixing of reactants can create localized "hot spots" with high fluorine concentrations, leading to over-fluorination. Ensuring thorough and rapid mixing is critical. Microreactors can offer excellent mixing and heat transfer, improving selectivity.[5][7]

    • Side Reactions: Propane can undergo side reactions like cracking and hydrogenolysis, especially at higher temperatures.[8] Optimizing the temperature and using a suitable catalyst can help minimize these unwanted reactions.

Issue 3: Runaway Reaction and Loss of Control

  • Question: My reaction is exhibiting a rapid, uncontrolled increase in temperature and pressure. What should I do, and how can I prevent this in the future?

  • Answer: A runaway reaction is a critical safety concern in gas-phase fluorination due to the high exothermicity of the C-F bond formation.[5] Immediate action and preventative measures are essential.

    • Immediate Actions:

      • Stop Reactant Flow: Immediately shut off the supply of both propane and the fluorinating agent.

      • Increase Inert Gas Flow: Purge the reactor with a high flow of an inert gas (e.g., nitrogen) to dilute the reactants and dissipate heat.

      • Cooling System: Ensure your reactor's cooling system is operating at maximum capacity.

    • Prevention Strategies:

      • Dilution: Use a diluted mixture of the fluorinating agent (e.g., 10% fluorine in nitrogen) to moderate the reaction rate.[3][4]

      • Temperature Control: Employ a robust cooling system and monitor the reaction temperature closely with multiple thermocouples. Continuous flow reactors offer superior heat exchange and temperature control compared to batch reactors.[4][6]

      • Pressure Monitoring: Utilize pressure transducers and relief valves to prevent over-pressurization of the reactor.

      • Gradual Introduction of Reactants: Start with low concentrations and flow rates of reactants and increase them gradually while monitoring the temperature and pressure.

      • Proper Reactor Design: Use reactors designed for highly exothermic reactions, such as microreactors or reactors with a high surface-area-to-volume ratio, to facilitate efficient heat removal.[5][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with gas-phase fluorination of propane?

A1: The primary safety concerns are the high reactivity and toxicity of fluorine gas and the flammability of propane.[10][11] Fluorine is a powerful oxidizing agent and can react violently with many materials.[10] Propane is highly flammable and can form explosive mixtures with air.[11][12] Key safety measures include:

  • Working in a well-ventilated fume hood or a dedicated gas cabinet.[10]

  • Using appropriate personal protective equipment (PPE), including safety glasses, face shield, and compatible gloves.

  • Ensuring all equipment is made of fluorine-compatible materials and is scrupulously clean and dry to prevent unwanted reactions.[13]

  • Having an emergency plan in place, including access to a safety shower, eyewash station, and appropriate fire extinguishing equipment.

  • Being aware of the potential for the formation of hazardous byproducts like hydrogen fluoride (B91410) (HF), which is highly corrosive and toxic.[10]

Q2: How does pressure influence the gas-phase fluorination of propane?

A2: Pressure plays a significant role in the reaction kinetics and thermodynamics.

  • Reaction Rate: Increasing the total pressure generally increases the concentration of reactants, leading to a higher frequency of molecular collisions and an increased reaction rate.

  • Product Distribution: The effect of pressure on product selectivity can be complex and depends on the specific reaction mechanism.

  • Safety: Operating at higher pressures increases the potential energy stored in the system, making a potential runaway reaction more severe. It is crucial to operate within the design limits of the equipment and to have appropriate pressure relief systems in place.

Q3: What is the typical temperature range for the gas-phase fluorination of propane?

A3: The optimal temperature range for gas-phase fluorination of propane depends on the desired product and the catalyst used (if any). Generally, the reaction is conducted at elevated temperatures to provide the necessary activation energy. However, as temperature increases, the potential for side reactions and loss of selectivity also increases.[1] It is often a trade-off between achieving a reasonable reaction rate and maintaining good selectivity. Some sources suggest that even room temperature can be sufficient for certain fluorination processes, especially with highly reactive fluorinating agents.[3]

Q4: Can a catalyst be used to improve the fluorination of propane?

A4: Yes, catalysts can be employed to improve both the rate and selectivity of the reaction. For example, some processes use catalysts like activated carbon supporting antimony pentachloride.[14] Catalysts can help to lower the activation energy of the desired reaction pathway, allowing the reaction to proceed at lower temperatures and with greater control.

Data Presentation

Table 1: Physical Properties of Propane and Fluorinating Agents

PropertyPropane (C₃H₈)Fluorine (F₂)
Molar Mass 44.1 g/mol [15]38.0 g/mol
Boiling Point -42.1 °C[15]-188.1 °C
Flammability Limits in Air 2.1 - 9.5 vol%[15]Non-flammable (but a strong oxidizer)
Autoignition Temperature 450 °C[15]N/A

Table 2: Influence of Reaction Parameters on Propane Fluorination (Illustrative)

ParameterEffect on ConversionEffect on Selectivity (Mono-fluorination)Potential Issues
Temperature Increase IncreasesDecreasesRunaway reaction, byproduct formation (cracking)[1]
Pressure Increase IncreasesVariableSafety hazards, potential for side reactions
F₂/Propane Ratio Increase IncreasesDecreasesRunaway reaction, poly-fluorination
Inert Gas Dilution DecreasesIncreasesLower throughput

Experimental Protocols

Protocol 1: General Setup for Gas-Phase Fluorination of Propane

  • System Preparation:

    • Ensure the entire reactor system is clean, dry, and leak-tight.

    • The reactor and all wetted parts must be constructed from fluorine-compatible materials (e.g., Monel, nickel, or passivated stainless steel).

    • Passivate the system by slowly introducing a low concentration of the fluorinating agent (e.g., 1-2% F₂ in N₂) to form a protective metal fluoride layer.[13]

  • Gas Delivery:

    • Use mass flow controllers to precisely control the flow rates of propane, the fluorinating agent (e.g., 10% F₂ in N₂), and an inert carrier/diluent gas (e.g., nitrogen).

    • Ensure proper check valves and pressure regulators are in place.

  • Reaction:

    • Heat the reactor to the desired temperature.

    • Introduce the inert gas flow first to establish a stable baseline.

    • Slowly introduce the propane and then the fluorinating agent at the desired molar ratio and flow rates.

    • Continuously monitor the reactor temperature and pressure.

  • Product Collection and Analysis:

    • Pass the reactor effluent through a cold trap to condense the products.

    • Neutralize any unreacted fluorine and HF byproduct using a scrubber containing a suitable material (e.g., soda lime or alumina).

    • Analyze the collected products using gas chromatography (GC) or GC-mass spectrometry (GC-MS) to determine conversion and selectivity.

Mandatory Visualization

Troubleshooting_Low_Conversion start Low Propane Conversion cause1 Insufficient Temperature start->cause1 cause2 Inadequate Pressure start->cause2 cause3 Low Fluorine Concentration start->cause3 cause4 Catalyst Deactivation start->cause4 cause5 Short Residence Time start->cause5 solution1 Increase Temperature cause1->solution1 solution2 Optimize Pressure cause2->solution2 solution3 Increase F2 Concentration cause3->solution3 solution4 Regenerate/Replace Catalyst cause4->solution4 solution5 Decrease Flow Rate cause5->solution5

Caption: Troubleshooting workflow for low propane conversion.

Runaway_Reaction_Prevention title Preventing Runaway Reactions prevention_strategy Prevention Strategies dilution Use Diluted Fluorine (e.g., 10% in N2) prevention_strategy->dilution temp_control Robust Temperature Control & Monitoring prevention_strategy->temp_control pressure_control Pressure Monitoring & Relief Systems prevention_strategy->pressure_control gradual_intro Gradual Introduction of Reactants prevention_strategy->gradual_intro reactor_design Appropriate Reactor Design (e.g., Microreactor) prevention_strategy->reactor_design

Caption: Key strategies for preventing runaway reactions.

References

Technical Support Center: Separation of Difluoropropane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of difluoropropane isomers.

Frequently Asked Questions (FAQs)

Q1: What are the constitutional isomers of difluoropropane, and why is their separation important?

A1: There are four constitutional isomers of difluoropropane: 1,1-difluoropropane, 1,2-difluoropropane (B3031682), 1,3-difluoropropane, and 2,2-difluoropropane. Each has the molecular formula C₃H₆F₂. The position of the fluorine atoms significantly influences the molecule's physical and chemical properties, including its polarity, boiling point, and density.[1] In drug development and materials science, the specific isomeric form of a molecule can dramatically affect its biological activity, efficacy, and safety. Therefore, isolating the desired isomer is crucial for research and manufacturing.

Q2: What are the primary methods for separating difluoropropane isomers?

A2: The two primary methods for separating difluoropropane isomers are fractional distillation and gas chromatography (GC).[2] Fractional distillation is effective for large-scale separations and relies on the differences in the boiling points of the isomers. Gas chromatography is a high-resolution technique suitable for both analytical and preparative-scale separations, separating isomers based on their differential interactions with a stationary phase.[2]

Q3: Which difluoropropane isomer is chiral?

A3: 1,2-Difluoropropane is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers ((R)-1,2-difluoropropane and (S)-1,2-difluoropropane). The separation of these enantiomers requires specialized chiral separation techniques.

Physical Properties of Difluoropropane Isomers

Understanding the physical properties of the difluoropropane isomers is critical for developing effective separation strategies. The following table summarizes key physical data.

Property1,1-Difluoropropane1,2-DifluoropropaneThis compound2,2-Difluoropropane
CAS Number 430-61-5[3]62126-90-3[4]462-39-5[4]420-45-1[4][5]
Molecular Weight ( g/mol ) 80.0880.0880.08[6]80.08
Boiling Point (°C) 8[1]27.3[1]40-42[1]-0.4 to -1[1][4]
Density (g/cm³) 0.896[1]0.896[1]1.005[1]0.92[1][4]
Vapor Pressure (mmHg at 25°C) Not readily availableNot readily availableNot readily available2010[4]

Troubleshooting Guides

Fractional Distillation

Fractional distillation is a common technique for separating volatile liquids with different boiling points. Due to the relatively small differences in boiling points among the difluoropropane isomers, a highly efficient fractional distillation setup is necessary.

Workflow for Fractional Distillation

cluster_prep Preparation cluster_distillation Distillation cluster_analysis Analysis start Crude Difluoropropane Isomer Mixture dry Dry with a suitable drying agent (e.g., molecular sieves) start->dry setup Assemble fractional distillation apparatus dry->setup charge Charge distillation flask with dried mixture setup->charge heat Gently heat the flask charge->heat collect Collect fractions based on boiling point heat->collect analyze Analyze purity of fractions by GC-MS collect->analyze end Isolated Isomers analyze->end

Caption: Workflow for separating difluoropropane isomers via fractional distillation.

Troubleshooting Common Distillation Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Isomer Separation - Insufficient column efficiency.- Distillation rate is too high.- Poor insulation of the column.- Use a longer fractionating column or one with higher efficiency packing.- Reduce the heating rate to allow for proper vapor-liquid equilibrium.- Insulate the distillation column to maintain the temperature gradient.
Flooding of the Column - Heating rate is too high, causing liquid to be carried up the column.- Reduce the heating rate.
Product Contamination with Water - Incomplete drying before distillation.- Leaks in the apparatus.- Ensure the crude mixture is thoroughly dried before distillation.- Check all joints and connections for leaks.
Bumping or Uneven Boiling - Lack of boiling chips or stir bar.- Add boiling chips or a magnetic stir bar to the distillation flask.
Gas Chromatography (GC)

Gas chromatography offers high-resolution separation of volatile compounds and is an excellent method for both analyzing the purity of fractions from distillation and for preparative separation of smaller quantities of isomers.

Workflow for Gas Chromatography Separation

cluster_prep Sample Preparation cluster_gc GC Analysis cluster_analysis Data Analysis start Difluoropropane Isomer Mixture dilute Prepare a dilute solution in a suitable volatile solvent start->dilute inject Inject sample into GC dilute->inject separate Separation on capillary column inject->separate detect Detection (e.g., FID, MS) separate->detect chromatogram Obtain chromatogram detect->chromatogram identify Identify peaks by retention time and/or MS chromatogram->identify quantify Quantify isomer ratios identify->quantify

Caption: General workflow for the analysis of difluoropropane isomers by GC.

Troubleshooting Common GC Issues

ProblemPossible Cause(s)Recommended Solution(s)
Poor Peak Resolution - Inappropriate column or temperature program.- Carrier gas flow rate is not optimal.- Column overload.- Use a column with a different stationary phase (e.g., PLOT Al₂O₃).- Optimize the oven temperature program (slower ramp rate).- Adjust the carrier gas flow rate.- Inject a smaller sample volume or a more dilute sample.
Peak Tailing - Active sites in the injector or column.- Column contamination.- Use a deactivated injector liner.- Condition the column at a high temperature.- Trim the front end of the column.
Ghost Peaks - Contamination in the syringe, injector, or carrier gas.- Septum bleed.- Rinse the syringe with a clean solvent.- Bake out the injector and column.- Use high-purity carrier gas with traps.- Replace the septum.
Irreproducible Retention Times - Fluctuations in oven temperature or carrier gas flow.- Leaks in the system.- Ensure the GC oven is properly calibrated and stable.- Use a reliable pressure regulator for the carrier gas.- Perform a leak check of the system.

Experimental Protocols

Gas Chromatography Method for Isomer Separation

This protocol is a starting point for the separation of all four difluoropropane isomers. Optimization may be required based on the specific instrument and column used.

  • Objective: To separate and identify the four constitutional isomers of difluoropropane.

  • Instrumentation: Gas chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: PLOT Al₂O₃ "M" deactivated capillary column (e.g., 50 m x 0.53 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at a flow rate of 4 mL/min.[1]

  • Temperatures:

    • Inlet: 175 °C

    • Detector: 300 °C (FID or MS transfer line)[1]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp at 4 °C/min to 190 °C.

    • Hold at 190 °C for 5 minutes.[1]

  • Sample Preparation: Prepare a dilute solution of the difluoropropane isomer mixture in a suitable volatile solvent (e.g., dichloromethane).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample.

  • Data Analysis: Identify the peaks based on their retention times. For confirmation, use a mass spectrometer to identify each isomer by its mass spectrum. The expected elution order will generally follow the boiling points, from lowest to highest: 2,2-difluoropropane, 1,1-difluoropropane, 1,2-difluoropropane, and this compound.

Chiral Separation of 1,2-Difluoropropane Enantiomers

The separation of the enantiomers of 1,2-difluoropropane requires a chiral stationary phase or derivatization to form diastereomers.

Strategy for Chiral Separation of 1,2-Difluoropropane

cluster_direct Direct Method cluster_indirect Indirect Method racemate Racemic 1,2-Difluoropropane chiral_gc Chiral GC with Cyclodextrin-based Column racemate->chiral_gc derivatize Derivatization with a Chiral Reagent racemate->derivatize enantiomers Separated Enantiomers chiral_gc->enantiomers diastereomers Diastereomeric Mixture derivatize->diastereomers achiral_gc Separation on Achiral GC Column diastereomers->achiral_gc achiral_gc->enantiomers

Caption: Strategies for the chiral separation of 1,2-difluoropropane enantiomers.

Proposed Method: Chiral Gas Chromatography

  • Objective: To separate the (R) and (S) enantiomers of 1,2-difluoropropane.

  • Instrumentation: GC-FID or GC-MS.

  • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., Rt-βDEXcst).

  • Carrier Gas: Hydrogen or Helium.

  • Oven Temperature Program: A slow temperature ramp is often beneficial for chiral separations. A starting point could be:

    • Initial temperature: 40 °C, hold for 1 minute.

    • Ramp at 2 °C/min to 150 °C.

  • Note: The optimal conditions, including the specific chiral stationary phase and temperature program, will require experimental optimization. The use of derivatization to form diastereomers, which can then be separated on a standard achiral column, is an alternative strategy.

References

Addressing moisture sensitivity in 1,3-Difluoropropane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-difluoropropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to moisture sensitivity in reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: How does the presence of water affect reactions with this compound?

A1: Water can act as a competing nucleophile in reactions where this compound is the electrophile. In nucleophilic substitution reactions, such as the Williamson ether synthesis, water can hydrolyze this compound to form 1,3-difluoropropan-2-ol, leading to a decrease in the yield of the desired product.[1][2] The extent of this side reaction depends on the specific reaction conditions, including the strength of the primary nucleophile and the reaction temperature.

Q2: What are the signs of moisture contamination in my reaction?

A2: Signs of moisture contamination in a moisture-sensitive reaction involving this compound can include:

  • Lower than expected yield of the desired product.

  • Presence of an unexpected side product. In the case of hydrolysis, this would be 1,3-difluoropropan-2-ol.[3][4]

  • Inconsistent reaction rates between batches.

  • Deactivation of moisture-sensitive reagents, such as strong bases (e.g., sodium hydride), which will be consumed by water.

Q3: What is the primary side product I should look for if I suspect water contamination?

A3: The primary side product from the reaction of this compound with water is 1,3-difluoropropan-2-ol.[3][4] You can detect its presence using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of your crude product with known data for 1,3-difluoropropan-2-ol.[5][6]

Q4: Are all reactions with this compound sensitive to moisture?

A4: Not all reactions are equally sensitive. The degree of moisture sensitivity is highly dependent on the other reagents used. For example, a Williamson ether synthesis using a strong base like sodium hydride (NaH) in an anhydrous solvent like THF is extremely sensitive to moisture, as the NaH will react violently with any water present.[7] Conversely, some reactions might tolerate small amounts of water, but this generally leads to reduced yields and the formation of byproducts.

Troubleshooting Guide: Low Yield in a Williamson Ether Synthesis with this compound

This guide focuses on troubleshooting a common moisture-sensitive reaction, the Williamson ether synthesis, where this compound is used as the electrophile.

Problem Possible Cause Recommended Solution
Low or no yield of the desired ether product. Moisture in the reaction. 1. Dry all glassware thoroughly: Oven-dry glassware at 125 °C overnight or flame-dry under an inert atmosphere immediately before use.[3][4] 2. Use anhydrous solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents. 3. Ensure reagents are dry: Dry any solid reagents if necessary and store them in a desiccator.[3] 4. Handle reagents under an inert atmosphere: Use a nitrogen or argon atmosphere when setting up the reaction and transferring reagents, especially when using strong, moisture-sensitive bases like NaH.[4][8]
Inefficient deprotonation of the alcohol. 1. Use a sufficiently strong base: For simple alcohols, a strong base like sodium hydride (NaH) is often necessary for complete deprotonation.[7] 2. Ensure the base is not degraded: Use a fresh container of the base, as it can be deactivated by atmospheric moisture over time.
Low reactivity of this compound. 1. Increase reaction temperature: Gently heating the reaction can increase the rate of nucleophilic substitution. Monitor for potential side reactions. 2. Increase reaction time: Allow the reaction to proceed for a longer duration. Monitor the reaction progress by TLC or GC.
Presence of 1,3-difluoropropan-2-ol as a major byproduct. Hydrolysis of this compound by water. This is a strong indicator of moisture contamination. Follow all the steps recommended for "Moisture in the reaction."
The starting alcohol is acting as the nucleophile to displace the second fluoride. If a di-ether is not the desired product, consider using a large excess of this compound.

Impact of Moisture on a Model Williamson Ether Synthesis

The following table illustrates the hypothetical effect of increasing amounts of water on the yield of a Williamson ether synthesis between sodium ethoxide and this compound in anhydrous ethanol (B145695).

Water Content (mol% relative to this compound)Expected Ether Yield (%)Expected 1,3-difluoropropan-2-ol Yield (%)
0>95<1
185-905-10
560-7025-35
1030-4050-60

Note: This data is illustrative and based on general principles of competing nucleophilic reactions. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Protocol 1: Moisture-Sensitive Williamson Ether Synthesis of 1-Ethoxy-3-fluoropropane

This protocol describes a moisture-sensitive Williamson ether synthesis using sodium hydride.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous ethanol

  • This compound

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a septum. Maintain a positive pressure of nitrogen throughout the reaction.

  • Preparation of Sodium Ethoxide: In the flask, suspend sodium hydride (1.0 eq) in anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous ethanol (1.0 eq) dropwise via syringe. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Addition of this compound: Add this compound (1.2 eq) to the sodium ethoxide solution via syringe.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by GC-MS.

  • Workup: Cool the reaction to 0 °C and carefully quench any unreacted sodium hydride by the slow addition of saturated aqueous ammonium chloride solution. Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation.

Protocol 2: Drying of Solvents and Reagents

For highly moisture-sensitive reactions, proper drying of all components is crucial.

Drying Glassware:

  • Clean and rinse all glassware with a suitable solvent (e.g., acetone).

  • Place the glassware in a drying oven at 125 °C for at least 4 hours, or preferably overnight.[3]

  • Assemble the hot glassware and allow it to cool under a stream of dry nitrogen or argon.[4]

Drying Solvents:

  • Aprotic Solvents (e.g., THF, diethyl ether): Can be dried by distillation from sodium-benzophenone ketyl under a nitrogen atmosphere.

  • Halogenated Solvents (e.g., dichloromethane): Can be dried by distillation from calcium hydride.

Visualizing Workflows and Concepts

Moisture_Troubleshooting_Workflow start Low Yield in Reaction check_moisture Suspect Moisture Contamination? start->check_moisture check_reagents Check Reagent Purity and Stoichiometry check_moisture->check_reagents No dry_glassware Dry Glassware (Oven/Flame-dry) check_moisture->dry_glassware Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_reagents->optimize_conditions use_anhydrous_solvent Use Anhydrous Solvent dry_glassware->use_anhydrous_solvent inert_atmosphere Use Inert Atmosphere (N2/Ar) use_anhydrous_solvent->inert_atmosphere rerun_reaction Re-run Reaction inert_atmosphere->rerun_reaction analyze_side_products Analyze Crude Product for Side Products (e.g., 1,3-difluoropropan-2-ol) rerun_reaction->analyze_side_products

Caption: Troubleshooting workflow for low reaction yield.

Competing_Reactions DFP This compound Desired_Product Desired Product (e.g., Ether) DFP->Desired_Product SN2 Reaction Side_Product Side Product (1,3-difluoropropan-2-ol) DFP->Side_Product Hydrolysis Nucleophile Primary Nucleophile (e.g., RO⁻) Nucleophile->Desired_Product Water Water (H₂O) (Moisture Contamination) Water->Side_Product

Caption: Competing reaction pathways in the presence of moisture.

References

Technical Support Center: Force Field Refinement for 1,3-Difluoropropane Molecular Dynamics Simulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the refinement of force fields for molecular dynamics (MD) simulations of 1,3-difluoropropane.

Troubleshooting Guides

Issue: My this compound simulation displays an incorrect conformational distribution, with an overpopulation of the anti conformer.

Answer:

This is a common issue arising from inaccuracies in the dihedral angle parameters of the force field. Standard general force fields like GAFF may not adequately capture the subtle gauche preference in this compound, which is influenced by a combination of steric and electrostatic interactions, including hyperconjugation.

Recommended Actions:

  • Dihedral Parameter Refinement: The most critical step is to re-parameterize the F-C-C-C and F-C-C-H dihedral angles. This should be done by fitting to a high-level quantum mechanics (QM) potential energy surface scan.

  • Choice of QM Level of Theory: For halogenated alkanes, a level of theory that properly describes electron correlation and dispersion is crucial. MP2 with a basis set such as 6-311+G(d,p) or higher is a recommended starting point. Density Functional Theory (DFT) with functionals like M06-2X or ωB97X-D can also be effective.

  • Partial Charge Re-evaluation: Inaccurate partial atomic charges can lead to incorrect electrostatic interactions, affecting conformational energies. It is advisable to re-calculate the partial charges using a method like RESP (Restrained Electrostatic Potential) or Merz-Kollman, derived from the electrostatic potential calculated at the same QM level of theory used for the dihedral scan.

Issue: The simulated density of liquid this compound does not match experimental values.

Answer:

Discrepancies in simulated bulk properties like density often point to issues with the non-bonded parameters, specifically the Lennard-Jones (van der Waals) terms.

Recommended Actions:

  • Lennard-Jones Parameter Adjustment: The Lennard-Jones parameters for the fluorine and carbon atoms may need refinement. This is typically an iterative process where the parameters are adjusted to better reproduce experimental liquid properties.

  • Inclusion of a Sigma-Hole: Halogen atoms can exhibit a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom along the C-X bond axis. Standard atom-centered point charge models do not capture this phenomenon, which can be important for intermolecular interactions. For higher accuracy, consider using a force field that incorporates a positively charged virtual particle attached to the fluorine atom to model the sigma-hole.

  • Validation against Multiple Properties: When refining non-bonded parameters, it is best to fit to multiple experimental properties simultaneously, such as the density and the heat of vaporization, to ensure a balanced and transferable parameter set.

Frequently Asked Questions (FAQs)

Q1: Which general force field should I start with for simulating this compound?

A1: The Generalized Amber Force Field (GAFF and GAFF2) and the CHARMM General Force Field (CGenFF) are common starting points for small organic molecules. Both will likely require refinement for accurate simulations of this compound, particularly for the dihedral and non-bonded parameters involving fluorine.

Q2: What experimental data is available for validating my this compound force field?

A2: Key experimental data for validating a force field for this compound are summarized in the table below. While some data like density and boiling point are readily available, other properties such as the heat of vaporization and specific NMR J-coupling constants may require a more in-depth literature search.

Q3: How do I perform a dihedral angle scan for parameterization?

A3: A dihedral angle scan involves systematically rotating a specific dihedral angle in the molecule and calculating the corresponding energy at each step using quantum mechanics, while allowing the rest of the molecule to relax. This generates a potential energy profile that can be used to fit the parameters of the dihedral term in the force field. The detailed protocol for this process is outlined below.

Data Presentation

Table 1: Experimental and QM-Derived Data for this compound

PropertyExperimental ValueQM-Calculated Value (Example)Target for Force Field Refinement
Density (liquid)~1.0 g/cm³ at 25°CN/ALennard-Jones parameters
Boiling Point40-42 °CN/ALennard-Jones parameters, Partial Charges
Heat of VaporizationData not readily availableN/ALennard-Jones parameters, Partial Charges
Conformational Energy Difference (gg vs. gt)N/A~0.5-1.5 kcal/mol (gas phase)Dihedral Parameters, Partial Charges
NMR ³J(H,H) Coupling ConstantsData not readily availableN/ADihedral Parameters

Experimental Protocols

Protocol 1: Dihedral Angle Parameterization via QM Scan

  • Initial Structure Generation: Generate a starting 3D structure of this compound.

  • QM Software and Level of Theory Selection: Choose a suitable quantum chemistry software package (e.g., Gaussian, ORCA, Psi4). Select an appropriate level of theory and basis set, for example, MP2/6-311+G(d,p).

  • Constrained Geometry Optimization: Perform a series of constrained geometry optimizations. In each optimization, the F-C-C-C dihedral angle is fixed at a specific value (e.g., in 15-degree increments from 0 to 360 degrees), while all other degrees of freedom are allowed to relax.

  • Energy Profile Generation: Extract the single-point energy from each optimized structure to construct a potential energy profile as a function of the dihedral angle.

  • Force Field Parameter Fitting: Use a fitting tool to determine the Fourier series parameters (force constant, periodicity, and phase angle) for the dihedral term in your force field that best reproduces the QM energy profile. This is often done by subtracting the 1-4 van der Waals and 1-4 electrostatic interactions from the QM energies before fitting.

Mandatory Visualization

experimental_workflow cluster_qm Quantum Mechanics Calculations cluster_ff Force Field Parameterization cluster_validation Validation cluster_decision Decision start Initial 3D Structure of this compound qm_opt Geometry Optimization (e.g., MP2/6-311+G(d,p)) start->qm_opt dihedral_scan Constrained Dihedral Scan (F-C-C-C) qm_opt->dihedral_scan esp_calc Electrostatic Potential Calculation qm_opt->esp_calc dihedral_fit Dihedral Parameter Fitting dihedral_scan->dihedral_fit charge_fit Partial Charge Fitting (e.g., RESP) esp_calc->charge_fit lj_refine Lennard-Jones Refinement charge_fit->lj_refine dihedral_fit->lj_refine md_sim MD Simulation of Liquid Box lj_refine->md_sim calc_props Calculate Bulk Properties (Density, Heat of Vaporization) md_sim->calc_props compare_exp Compare with Experimental Data calc_props->compare_exp is_accurate Accurate? compare_exp->is_accurate is_accurate->charge_fit No is_accurate->dihedral_fit No is_accurate->lj_refine No

Caption: Workflow for the refinement of force field parameters for this compound.

logical_relationship cluster_parameters Force Field Parameters cluster_properties Simulated Properties cluster_validation_data Validation Data dihedral Dihedral Terms (F-C-C-C, F-C-C-H) conformation Conformational Energies and Populations dihedral->conformation charges Partial Atomic Charges charges->conformation bulk_props Bulk Properties (Density, Heat of Vaporization) charges->bulk_props lennard_jones Lennard-Jones Parameters lennard_jones->bulk_props qm_data QM Potential Energy Surface conformation->qm_data exp_data Experimental Data bulk_props->exp_data

Caption: Logical relationship between force field parameters and validation data.

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,3-Difluoropropane and 1,3-Dichloropropane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials, the choice of halogenated building blocks is pivotal. The subtle yet significant differences in reactivity between organofluorine and organochlorine compounds can dramatically influence reaction outcomes, yields, and the feasibility of synthetic routes. This guide provides an objective comparison of the reactivity of 1,3-difluoropropane and 1,3-dichloropropane (B93676), supported by fundamental chemical principles and analogous experimental data, to aid researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties and Bond Characteristics

The reactivity of this compound and 1,3-dichloropropane is intrinsically linked to their physical properties and, more importantly, the nature of the carbon-halogen bond. The high electronegativity of fluorine and the larger size of chlorine give rise to distinct bond strengths and polarities, which in turn govern their behavior in chemical reactions.

PropertyThis compound1,3-DichloropropaneReference(s)
Molecular Formula C₃H₆F₂C₃H₆Cl₂[1][2]
Molecular Weight 80.08 g/mol 112.98 g/mol [1][2]
Boiling Point ~ -4.5 °C to -2 °C120-122 °C[3]
C-X Bond Dissociation Energy ~467 kJ/mol (C-F)~346 kJ/mol (C-Cl)[3]

The significantly higher bond dissociation energy of the C-F bond compared to the C-Cl bond is a primary determinant of the lower reactivity of this compound.[3]

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis, allowing for the introduction of a wide array of functional groups. The reactivity of 1,3-dihalopropanes in these reactions is predominantly dictated by the leaving group ability of the halide.

Theoretical Background: In Sₙ2 reactions, the rate is dependent on both the substrate and the nucleophile.[4][5][6] A key factor influencing the reaction rate is the ability of the leaving group to depart. Weaker bases are better leaving groups. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻.[7] Fluoride (B91410) is a poor leaving group due to the strength of the C-F bond and the high basicity of the fluoride ion.[7]

Expected Reactivity: Based on these principles, 1,3-dichloropropane is expected to be significantly more reactive than this compound in nucleophilic substitution reactions . Reactions with this compound will require more forcing conditions, such as higher temperatures and stronger nucleophiles, and may still result in lower yields compared to its chloro-analogue.

ReactionRelative Rate (Approx.)
R-Cl + I⁻ → R-I + Cl⁻1
R-F + I⁻ → R-I + F⁻~10⁻⁵ - 10⁻⁶

Note: This is an illustrative comparison based on the general reactivity trends of primary chloroalkanes versus fluoroalkanes in Sₙ2 reactions.

Experimental Protocol: Nucleophilic Substitution with Sodium Iodide (Finkelstein Reaction)

This protocol describes a representative procedure for a Finkelstein reaction, which can be adapted to compare the reactivity of this compound and 1,3-dichloropropane.

Materials:

  • 1,3-Dichloropropane or this compound

  • Sodium iodide (NaI)

  • Anhydrous acetone (B3395972)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve 1,3-dichloropropane (or this compound) (1.0 eq.) in anhydrous acetone.

  • Add sodium iodide (2.2 eq.) to the solution.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). For 1,3-dichloropropane, the formation of a precipitate (NaCl) will also indicate reaction progress.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the sodium chloride precipitate.

  • Remove the acetone under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

Expected Outcome: The reaction with 1,3-dichloropropane is expected to proceed at a significantly faster rate and with a higher yield of the corresponding diiodopropane compared to the reaction with this compound under the same conditions.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---CH₂(R)---X]⁻ Nu->TS Attack Substrate R-CH₂-X Substrate->TS Product Nu-CH₂-R TS->Product Bond Formation LG X⁻ TS->LG Bond Breaking

Caption: Sₙ2 Nucleophilic Substitution Mechanism.

Elimination Reactions (Dehydrohalogenation)

In the presence of a strong, non-nucleophilic base, 1,3-dihalopropanes can undergo elimination reactions to form unsaturated products.

Theoretical Background: Elimination reactions, particularly the E2 mechanism, are favored by strong, sterically hindered bases.[8] The rate of E2 reactions is also dependent on the nature of the leaving group, with better leaving groups leading to faster reactions.

Expected Reactivity: Similar to nucleophilic substitution, 1,3-dichloropropane is expected to undergo elimination reactions more readily than this compound . The weaker C-Cl bond and better leaving group ability of chloride facilitate the removal of HCl. The high strength of the C-F bond makes dehydrofluorination of this compound a more challenging transformation, likely requiring more extreme conditions.[2]

Experimental Protocol: Dehydrohalogenation with Potassium tert-Butoxide

This protocol provides a general method for dehydrohalogenation using a strong, non-nucleophilic base.

Materials:

  • 1,3-Dichloropropane or this compound

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous tert-butanol (B103910) or another suitable aprotic solvent (e.g., DMSO)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the alkyl halide and the anhydrous solvent.

  • Add potassium tert-butoxide (2.2 eq.) to the solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir vigorously.

  • Monitor the reaction progress by GC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • The solvent can be removed by distillation, and the product can be purified further if necessary.

Expected Outcome: 1,3-Dichloropropane is expected to yield elimination products (e.g., 3-chloropropene, allene) under milder conditions and in higher yields compared to this compound.

E2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Base B⁻ TS [B---H---CR₂---CR₂---X]⁻ Base->TS Proton Abstraction Substrate H-CR₂-CR₂-X Substrate->TS Alkene CR₂=CR₂ TS->Alkene π-bond Formation ConjAcid B-H TS->ConjAcid LG X⁻ TS->LG Leaving Group Departure

Caption: E2 Elimination Mechanism.

Intramolecular Cyclization

A characteristic reaction of 1,3-dihalopropanes is their ability to undergo intramolecular cyclization in the presence of a reducing agent to form cyclopropane (B1198618).

Theoretical Background: This reaction is a type of intramolecular Wurtz coupling, often referred to as the Freund reaction.[9] It involves the formation of an organometallic intermediate which then displaces the second halide to form the cyclopropane ring. The reactivity in this reaction is also dependent on the ease of C-X bond cleavage.

Expected Reactivity: Consistent with the trends observed in substitution and elimination reactions, 1,3-dichloropropane is expected to be more reactive than this compound in the synthesis of cyclopropane . The weaker C-Cl bond facilitates the initial reaction with the reducing agent.

Experimental Protocol: Synthesis of Cyclopropane using Zinc Dust

This protocol details the classic Freund reaction for the synthesis of cyclopropane.[10]

Materials:

  • 1,3-Dichloropropane

  • Zinc dust

  • Sodium iodide (catalytic amount)

  • A suitable solvent (e.g., ethanol, aqueous ethanol)

  • Round-bottom flask

  • Distillation apparatus

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask equipped for distillation, place zinc dust and a catalytic amount of sodium iodide.

  • Add the solvent to the flask.

  • Heat the mixture to a gentle reflux with stirring.

  • Slowly add 1,3-dichloropropane to the refluxing mixture. The cyclopropane product, being a gas at room temperature, will distill as it is formed.

  • Collect the gaseous product by bubbling it through a cold trap or by displacement of water.

Expected Outcome: 1,3-Dichloropropane will react with zinc to produce cyclopropane.[10][11][12] While a direct comparison is unavailable, it is anticipated that this compound would be significantly less reactive under these conditions due to the strength of the C-F bond, and the reaction would likely require much higher temperatures or more potent reducing agents to proceed, if at all.

Experimental_Workflow cluster_cyclization Intramolecular Cyclization Workflow A Reaction Setup: - Add Zinc dust and NaI to flask - Add solvent and heat to reflux B Addition of Substrate: - Slowly add 1,3-Dichloropropane A->B Start Reaction C Reaction and Product Collection: - Cyclopropane gas distills as it forms - Collect gaseous product B->C Product Formation D Purification (if necessary): - Pass gas through purification train C->D Post-Reaction

References

Conformational Stability Showdown: 1,3-Difluoropropane vs. 1,3-Dibromopropane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of molecular dynamics, the seemingly subtle interplay of atomic forces dictates the three-dimensional architecture of molecules, profoundly influencing their physical properties and reactivity. This guide provides a comparative analysis of the conformational stability of 1,3-difluoropropane and 1,3-dibromopropane (B121459), two molecules that, despite their structural similarity, exhibit distinct conformational preferences due to the differing nature of their halogen substituents. This analysis is supported by a compilation of experimental and computational data to provide a comprehensive overview for researchers, scientists, and professionals in drug development.

Unveiling Conformational Preferences: A Data-Driven Comparison

The conformational landscape of 1,3-dihalopropanes is primarily defined by the rotation around the C1-C2 and C2-C3 bonds, leading to several possible conformers. The relative stability of these conformers is a delicate balance of steric hindrance, dipole-dipole interactions, and stereoelectronic effects such as hyperconjugation.

This compound: The Gauche Effect's Influence

In this compound, the conformational equilibrium is significantly skewed towards gauche arrangements of the fluorine atoms. This preference is a manifestation of the "gauche effect," where a conformation with substituents at a 60° dihedral angle is more stable than the anti conformation (180°). This phenomenon is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital to a C-F σ* antibonding orbital, which is maximized in the gauche arrangement.[1][2]

Computational studies have elucidated the relative energies and populations of the various conformers of this compound in the gas phase. The gauche-gauche (gg) conformer, where both fluorine atoms are gauche with respect to the central carbon, is the most stable.[3][4] The energy of other conformers is typically reported relative to this most stable form.

Table 1: Calculated Conformational Data for this compound (Gas Phase)

ConformerDihedral Angles (F-C-C-C)Relative Energy (kcal/mol)Population (%)Dipole Moment (D)
gg (like)(~65°, ~65°)0.0058.62.62
ag(~65°, ~180°)0.6930.81.63
aa(~180°, ~180°)2.111.00.00
gg (unlike)(~65°, -~65°)2.440.40.46

Data sourced from computational studies at the M05-2X/6-311+G* level of theory.*[3]

1,3-Dibromopropane: Steric Dominance

In contrast to its fluorinated counterpart, the conformational preferences of 1,3-dibromopropane are largely governed by steric repulsion between the bulky bromine atoms. While electronic effects are still at play, the larger size of bromine atoms leads to significant van der Waals repulsion in gauche arrangements, favoring conformations that maximize the distance between them.

Experimental studies, particularly Raman spectroscopy, combined with ab initio calculations, have determined the relative stability of the conformers of 1,3-dibromopropane in the liquid phase. The most stable conformer is the gauche-gauche (GG) form, but with a different geometry compared to the fluorinated analogue, followed by the anti-gauche (AG) and anti-anti (AA) conformers.[5] The G'G conformer, with a different gauche arrangement, is of such high energy that it is not experimentally observed in isotropic media.[5]

Table 2: Experimental and Calculated Conformational Data for 1,3-Dibromopropane (Liquid Phase)

ConformerPoint Group SymmetryRelative Energy (cm⁻¹)Relative Energy (kcal/mol)
GGC₂00
AGC₁220 ± 300.63 ± 0.09
AAC₂ᵥ435 ± 601.24 ± 0.17
G'GCₛHigh EnergyNot Observed

Data sourced from temperature-dependent Raman spectroscopy and ab initio calculations.[5]

Visualizing Conformational Equilibria

The dynamic equilibrium between the different conformers of 1,3-dihalopropanes can be represented as a network of interconverting structures. The following diagram illustrates the primary conformers and their relationships.

Conformational_Equilibrium cluster_fluoro This compound cluster_bromo 1,3-Dibromopropane gg_F gg (like) (Most Stable) ag_F ag gg_F->ag_F ΔE = 0.69 kcal/mol aa_F aa ag_F->aa_F ΔE = 1.42 kcal/mol gg_unlike_F gg (unlike) aa_F->gg_unlike_F ΔE = 0.33 kcal/mol GG_Br GG (Most Stable) AG_Br AG GG_Br->AG_Br ΔE = 0.63 kcal/mol AA_Br AA AG_Br->AA_Br ΔE = 0.61 kcal/mol

Caption: Conformational energy landscape of this compound and 1,3-dibromopropane.

Experimental Methodologies

The determination of conformational stabilities relies on a combination of experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is a powerful tool for studying the conformational preferences of molecules in solution. For this compound, the analysis of vicinal coupling constants (³J) between protons and fluorine nuclei provides information about the dihedral angles and, consequently, the population of different conformers.[3]

Experimental Protocol:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

  • Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Temperature-dependent studies can be performed to analyze changes in conformational equilibria.

  • Spectral Analysis: The coupling constants (J-values) are extracted from the spectra. Complex spectra may require simulation for accurate analysis.

  • Conformer Population Analysis: The experimentally determined coupling constants are used in conjunction with the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled nuclei. By considering the theoretical coupling constants for each pure conformer (obtained from computational chemistry), the relative populations of the conformers in equilibrium can be determined.

Raman Spectroscopy for 1,3-Dibromopropane

Vibrational spectroscopy, particularly Raman spectroscopy, is well-suited for studying conformational isomers, as each conformer has a unique set of vibrational modes.

Experimental Protocol:

  • Sample Preparation: The Raman spectrum of 1,3-dibromopropane is recorded in the liquid phase.

  • Data Acquisition: A Raman spectrometer is used to obtain the spectrum over a range of temperatures. The use of a laser as the excitation source allows for the detection of scattered light.

  • Spectral Analysis: The intensities of specific Raman bands corresponding to different conformers are monitored as a function of temperature. The intensity of a band is proportional to the population of the corresponding conformer.

  • Thermodynamic Analysis: By applying the van't Hoff equation to the temperature-dependent intensity ratios of bands from two different conformers, the enthalpy difference (ΔH°) between the conformers can be determined. This provides a quantitative measure of their relative stability.[5]

Conclusion

The conformational stability of this compound and 1,3-dibromopropane presents a compelling case study in the influence of halogen substitution on molecular structure. In this compound, the gauche effect, driven by hyperconjugation, leads to a preference for gauche conformations. Conversely, in 1,3-dibromopropane, the larger size of the bromine atoms results in steric hindrance that favors more extended conformations to minimize repulsion. This fundamental understanding of conformational preferences is crucial for predicting molecular properties and designing molecules with specific three-dimensional structures in fields such as drug discovery and materials science.

References

A Comparative Guide to the Spectroscopic Data of 1,3-Difluoropropane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the spectroscopic properties of small molecules is paramount for structural elucidation and quality control. This guide provides a detailed comparison of the spectroscopic data for 1,3-difluoropropane and its structural isomers, 1,1-difluoropropane (B3041945) and 1,2-difluoropropane. The information is presented in a clear, tabular format for easy comparison, supplemented with detailed experimental protocols and a visual workflow for spectroscopic analysis.

The three isomers of difluoropropane, while sharing the same molecular formula (C₃H₆F₂), exhibit distinct spectroscopic signatures due to the different placement of the fluorine atoms on the propane (B168953) backbone. These differences are readily apparent in their Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectra, and Mass Spectrometry (MS) fragmentation patterns.

Data Presentation

The following tables summarize the key quantitative spectroscopic data for this compound, 1,1-difluoropropane, and 1,2-difluoropropane.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
This compound Data not readily available in searched sources---
1,1-Difluoropropane ~5.8Triplet of Quartets (tq)JHF ≈ 57, JHH ≈ 7CHF₂
~1.9Multiplet-CH₂
~1.0Triplet (t)JHH ≈ 7.5CH₃
1,2-Difluoropropane Data not readily available in searched sources---

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) (ppm)Assignment
This compound Data not readily available in searched sources-
1,1-Difluoropropane ~119 (t, JCF ≈ 238 Hz)CHF₂
~28 (t, JCCF ≈ 21 Hz)CH₂
~11 (t, JCCCF ≈ 6 Hz)CH₃
1,2-Difluoropropane Data not readily available in searched sources-

Table 3: ¹⁹F NMR Spectroscopic Data

CompoundChemical Shift (δ) (ppm) vs. CFCl₃
This compound ~ -231
1,1-Difluoropropane ~ -117
1,2-Difluoropropane Data not readily available in searched sources

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 8061, 41, 33
1,1-Difluoropropane 8065, 51, 45
1,2-Difluoropropane 8061, 47, 45

Table 5: Infrared (IR) Spectroscopy Data

CompoundKey Absorption Bands (cm⁻¹)Assignment
This compound ~2950, ~1450, ~1100C-H stretch, C-H bend, C-F stretch
1,1-Difluoropropane ~2980, ~1470, ~1120C-H stretch, C-H bend, C-F stretch
1,2-Difluoropropane ~2960, ~1460, ~1090C-H stretch, C-H bend, C-F stretch

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize the difluoropropane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to determine the chemical environment of the nuclei within each isomer.

Methodology:

  • Sample Preparation: A 5-25 mg sample of the difluoropropane isomer is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum. A wider spectral width (~200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

    • ¹⁹F NMR: A one-pulse sequence is used, often with proton decoupling to simplify the spectra. The spectral width will depend on the chemical shift range of the fluorinated compounds.

  • Data Processing: The raw free induction decay (FID) signal is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal or external standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of each isomer to identify characteristic vibrational modes of the chemical bonds.

Methodology:

  • Sample Preparation (Neat Liquid): As the difluoropropanes are volatile liquids, a gas cell or a sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr) is used. A few microliters of the sample are injected into the cell. Alternatively, for less volatile liquids, a drop of the neat liquid can be placed between two salt plates.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty cell (or clean salt plates) is first recorded. The sample is then introduced, and the sample spectrum is recorded. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the isomers (if in a mixture) and to obtain their mass spectra to determine the molecular weight and characteristic fragmentation patterns.

Methodology:

  • Sample Preparation: A dilute solution of the difluoropropane isomer is prepared in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Instrumentation: A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source is used.

  • GC Conditions:

    • Injector: A split/splitless injector is typically used, with an injection volume of 1 µL.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5) is suitable for separating the isomers.

    • Oven Program: A temperature program is used to ensure good separation. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 150°C.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to scan a mass range of, for example, m/z 30-200.

  • Data Analysis: The total ion chromatogram (TIC) shows the separation of the compounds. The mass spectrum for each chromatographic peak is then analyzed to identify the molecular ion and the major fragment ions.

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of difluoropropane isomers.

Spectroscopic_Analysis_Workflow cluster_isomers Difluoropropane Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis cluster_identification Structural Elucidation Isomer1 This compound NMR NMR (¹H, ¹³C, ¹⁹F) Isomer1->NMR IR FT-IR Isomer1->IR MS GC-MS Isomer1->MS Isomer2 1,1-Difluoropropane Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 1,2-Difluoropropane Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data Identification Isomer Identification NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Benchmarking 1,3-Difluoropropane in Polymer Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and patent databases reveals a significant finding for researchers and professionals in polymer chemistry: 1,3-Difluoropropane is not currently utilized as a monomer in polymer synthesis. While fluorinated polymers are a well-established class of materials with diverse applications, this compound's role in this field appears to be as a chemical intermediate or in other applications, rather than as a direct building block for polymer chains.

This guide, therefore, serves to inform the scientific community about the current state of knowledge regarding this compound in the context of polymerization. Despite extensive searches, no experimental data, performance benchmarks, or established protocols for its use as a monomer have been found in publicly accessible resources.

Potential Areas of Interest and Future Research

The absence of this compound in the polymer synthesis landscape does not preclude its potential. Its chemical structure, containing two primary fluorine atoms, could theoretically offer unique properties to a resulting polymer. Future research could explore the following:

  • Activation and Polymerization: Investigating novel catalytic systems or reaction conditions that could enable the polymerization of this compound, either through chain-growth or step-growth mechanisms.

  • Copolymerization: Exploring the possibility of incorporating this compound as a comonomer with other established monomers to modify the properties of existing polymers.

  • Theoretical Studies: Computational modeling could predict the potential properties of a hypothetical poly(this compound) and guide experimental efforts.

Comparison with Established Fluorinated Monomers

To provide context for researchers interested in fluorinated polymers, the following table summarizes the performance of commonly used fluorinated monomers. This data is intended to serve as a benchmark for any future studies on this compound.

MonomerPolymer AbbreviationTypical Polymer PropertiesCommon Polymerization MethodsKey Performance Characteristics
Tetrafluoroethylene (TFE)PTFEHigh thermal stability, excellent chemical resistance, low coefficient of friction, high melting point.Suspension polymerization, emulsion polymerization.Superior chemical inertness and thermal stability.
Vinylidene Fluoride (VDF)PVDFPiezoelectric, pyroelectric, high dielectric constant, good chemical resistance.Emulsion polymerization, suspension polymerization.Excellent weatherability and mechanical strength.
Hexafluoropropylene (HFP)-Often used as a comonomer to improve flexibility and processability.Radical polymerization.Enhances flexibility and solubility of copolymers.
Chlorotrifluoroethylene (CTFE)PCTFEHigh clarity, good barrier properties against water vapor, low-temperature flexibility.Suspension polymerization, emulsion polymerization.Excellent moisture barrier and optical clarity.
Perfluoroalkoxy Alkanes (PFA)PFAProperties similar to PTFE but with better processability.Emulsion polymerization.Melt-processable with high-temperature performance.

Experimental Protocols for Common Fluorinated Monomers

The following provides a generalized experimental workflow for the synthesis of a fluoropolymer, which could serve as a starting point for any exploratory work with this compound.

Generalized Emulsion Polymerization of a Fluorinated Monomer

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization Reaction cluster_workup Work-up and Characterization prep_reactor 1. Prepare Reactor prep_solution 2. Prepare Aqueous Solution (Water, Surfactant, Buffer) prep_reactor->prep_solution prep_initiator 3. Prepare Initiator Solution prep_solution->prep_initiator prep_monomer 4. Prepare Monomer prep_initiator->prep_monomer charge_reactor 5. Charge Reactor with Aqueous Solution purge_reactor 6. Purge with Inert Gas charge_reactor->purge_reactor heat_reactor 7. Heat to Reaction Temperature purge_reactor->heat_reactor add_monomer 8. Add Monomer heat_reactor->add_monomer add_initiator 9. Add Initiator add_monomer->add_initiator polymerize 10. Polymerize under Controlled Conditions add_initiator->polymerize cool_reactor 11. Cool and Vent Reactor coagulate 12. Coagulate Polymer cool_reactor->coagulate wash_polymer 13. Wash and Filter coagulate->wash_polymer dry_polymer 14. Dry Polymer wash_polymer->dry_polymer characterize 15. Characterize Polymer (GPC, NMR, DSC, TGA) dry_polymer->characterize logical_relationship start Investigate Polymerizability of This compound feasibility Feasibility Study (Theoretical & Experimental) start->feasibility homopolymerization Homopolymerization feasibility->homopolymerization Positive copolymerization Copolymerization feasibility->copolymerization Positive no_polymer Not Polymerizable feasibility->no_polymer Negative characterization Polymer Characterization (Molecular Weight, Thermal Properties, etc.) homopolymerization->characterization copolymerization->characterization performance_eval Performance Evaluation (Mechanical, Chemical Resistance) characterization->performance_eval comparison Comparison with Existing Fluoropolymers performance_eval->comparison

A Comparative Analysis of Fluorinating Agents for 1,3-Propanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity. For difunctional substrates such as 1,3-propanediol (B51772), the choice of fluorinating agent is critical to control the extent of fluorination and minimize side reactions. This guide provides a comparative analysis of common nucleophilic fluorinating agents for the conversion of 1,3-propanediol to its fluorinated derivatives, supported by available experimental data and detailed protocols.

Introduction to Deoxyfluorination of Alcohols

The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a fundamental transformation in organic synthesis. This reaction typically proceeds through the activation of the hydroxyl group by the fluorinating agent, followed by nucleophilic displacement by a fluoride (B91410) ion. The choice of reagent significantly impacts the reaction's efficiency, selectivity, and safety profile. This guide focuses on a comparative overview of Diethylaminosulfur Trifluoride (DAST), Deoxo-Fluor, Fluolead™, and XtalFluor-E®, four widely utilized reagents for this purpose.

Performance Comparison of Fluorinating Agents

The fluorination of 1,3-propanediol can yield three primary products: 3-fluoro-1-propanol (monofluorinated), 1,3-difluoropropane (difluorinated), and cyclic sulfite (B76179) esters as a significant byproduct, particularly with certain reagents. The selection of the appropriate fluorinating agent and reaction conditions is paramount to achieving the desired product distribution.

While direct comparative studies on 1,3-propanediol are limited in the readily available literature, the performance of these agents can be inferred from their general reactivity towards diols and alcohols.

Fluorinating AgentKey CharacteristicsExpected Performance with 1,3-Propanediol
DAST Highly reactive liquid, but thermally unstable and hazardous.Prone to forming significant amounts of cyclic sulfite ester byproducts with 1,3-diols. Yields of fluorinated products may be variable.
Deoxo-Fluor More thermally stable liquid alternative to DAST.Reported to provide good yields of difluorinated products with diols, suggesting it is a more suitable choice than DAST for this substrate.
Fluolead™ Crystalline solid, offering enhanced thermal stability and ease of handling.Expected to offer good yields of fluorinated products with improved safety over DAST and Deoxo-Fluor.
XtalFluor-E® Crystalline solid with high thermal stability; requires a fluoride source/promoter.Often exhibits higher selectivity and reduced elimination byproducts compared to DAST and Deoxo-Fluor, potentially favoring the formation of desired fluoro-alcohols or difluorides.

Signaling Pathways and Logical Relationships

The general mechanism for the deoxyfluorination of an alcohol using aminodifluorosulfiniums like DAST and Deoxo-Fluor involves the formation of an intermediate alkoxyaminosulfur difluoride, followed by nucleophilic attack of a fluoride ion. This can proceed via an SN1 or SN2 pathway.

Deoxyfluorination_Mechanism cluster_activation Activation cluster_substitution Substitution Alcohol R-OH Intermediate [R-O-S(F)2NR'2] Alkoxyaminosulfur difluoride Alcohol->Intermediate Attack on Sulfur Fluorinating_Agent R'2NSF3 (DAST or Deoxo-Fluor) Fluorinating_Agent->Intermediate Alkyl_Fluoride R-F Intermediate->Alkyl_Fluoride SN1 or SN2 Fluoride Attack Byproduct R'2NS(O)F Intermediate->Byproduct Experimental_Workflow Start Start Dissolve Dissolve 1,3-Propanediol in Anhydrous Solvent Start->Dissolve Cool Cool to Low Temperature (e.g., -78 °C or 0 °C) Dissolve->Cool Add_Reagent Slowly Add Fluorinating Agent Cool->Add_Reagent Warm_React Allow to Warm to Room Temperature and Stir Add_Reagent->Warm_React Quench Quench Reaction (e.g., with NaHCO3 solution) Warm_React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Organic Layer Extract->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End Characterize Products Purify->End

Unraveling the Conformational Landscape of 1,3-Difluoropropane: A Guide to Validating Computational Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately predicting the conformational preferences of molecules is paramount. This guide provides a comprehensive comparison of computational models for the conformational analysis of 1,3-difluoropropane, validated against experimental data. By presenting quantitative data, detailed experimental protocols, and a clear visualization of the validation workflow, this guide serves as a crucial resource for evaluating and selecting appropriate computational methods.

The seemingly simple molecule, this compound, presents a fascinating case study in conformational analysis due to the interplay of steric and electrostatic interactions, particularly the gauche effect involving the fluorine atoms. Understanding the relative energies of its different conformers is a key test for the accuracy of computational models. This guide compares the performance of two common computational methods, M05-2X and MP2, against experimental findings from nuclear magnetic resonance (NMR) and variable temperature infrared (VTIR) spectroscopy.

Conformational Energy Landscape: A Comparative Analysis

The conformational space of this compound is primarily defined by the dihedral angles of the F-C-C-C backbone. The four key low-energy conformers are designated as GG, AG, AA, and GG', where 'G' denotes a gauche (approximately ±60°) and 'A' an anti (180°) arrangement of the fluorine atoms relative to each other. The following table summarizes the relative energies of these conformers as determined by different computational and experimental methods.

ConformerM05-2X/6-311+G** (kJ/mol)[1]MP2/6-31G** (kJ/mol)[1]Experimental (VTIR in Krypton) (kJ/mol)
GG0.000.000.00 (most stable)
AG2.12.51.65 ± 0.07
AA10.011.3Not Determined
GG'10.511.7Not Determined

Experimental Validation Protocols

The validation of the computational models relies on robust experimental data. Two key techniques have been employed to probe the conformational preferences of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As detailed in the work by Poole et al. (2024), NMR spectroscopy provides indirect evidence of the conformational populations.[1] The validation process involves comparing the computationally predicted NMR J-couplings, which are highly sensitive to the dihedral angles between coupled nuclei, with those obtained experimentally.

Experimental Setup:

  • Spectrometer: Bruker AVIII HD 500 MHz NMR spectrometer.

  • Solvent: Chloroform-d (CDCl3).

  • ¹H Spectra: Acquired with a sweep width of 14 ppm centered at 5.0 ppm, using 131,072 points in the time domain (zero-filled to 262,144 points).

  • ¹⁹F Spectra: Acquired with a sweep width of 50 ppm around the fluorine signal, using 262,144 points in the time domain (zero-filled to 524,288 points).

  • Data Analysis: Due to the symmetrical nature of this compound, the extraction of J-coupling values from the complex, non-first-order spectra required quantum mechanical simulations. The experimentally determined J-couplings are then used to infer the populations of the different conformers through the Karplus equation, which relates the magnitude of the J-coupling to the dihedral angle.

Variable Temperature Infrared (VTIR) Spectroscopy

Direct measurement of the energy difference between conformers can be achieved using variable temperature infrared spectroscopy. By analyzing the change in the intensity of vibrational bands corresponding to different conformers as a function of temperature, the enthalpy difference (ΔH) between them can be determined using the van't Hoff equation.

Experimental Approach:

  • Method: The infrared spectra of this compound dissolved in a liquefied noble gas, such as krypton, are recorded over a range of temperatures.

  • Analysis: Specific absorption bands in the IR spectrum are assigned to the vibrational modes of individual conformers. The relative intensities of these bands change with temperature, reflecting the shift in the equilibrium population of the conformers. By plotting the natural logarithm of the ratio of the intensities of two bands corresponding to two different conformers against the reciprocal of the temperature, a straight line is obtained, the slope of which is proportional to the enthalpy difference between the two conformers.

Logical Workflow for Model Validation

The process of validating a computational model for conformational analysis follows a structured, logical workflow. This involves a synergistic interplay between theoretical calculations and experimental measurements.

G cluster_comp Computational Modeling cluster_exp Experimental Validation cluster_val Validation comp_method Select Computational Method (e.g., M05-2X, MP2) basis_set Choose Basis Set (e.g., 6-311+G, 6-31G) comp_method->basis_set conf_search Perform Conformational Search basis_set->conf_search energy_calc Calculate Relative Energies of Conformers conf_search->energy_calc nmr_calc Predict NMR J-Couplings energy_calc->nmr_calc compare_energy Compare Calculated vs. Experimental Energies energy_calc->compare_energy compare_j Compare Calculated vs. Experimental J-Couplings nmr_calc->compare_j nmr_exp Acquire NMR Spectra j_extract Extract Experimental J-Couplings nmr_exp->j_extract vtir_exp Perform Variable Temperature IR Spectroscopy delta_h_exp Determine Experimental Enthalpy Differences vtir_exp->delta_h_exp j_extract->compare_j delta_h_exp->compare_energy model_accuracy Assess Model Accuracy compare_energy->model_accuracy compare_j->model_accuracy

Caption: Workflow for validating computational models of this compound conformation.

Conclusion

The validation of computational models against experimental data is a critical step in ensuring their predictive power. In the case of this compound, both the M05-2X and MP2 methods correctly identify the GG conformer as the most stable. The M05-2X/6-311+G** level of theory provides a relative energy for the AG conformer that is in closer agreement with the experimental value from VTIR spectroscopy than the MP2/6-31G** method. This guide highlights the importance of using a combination of advanced computational techniques and rigorous experimental validation to confidently explore the conformational landscapes of molecules, a fundamental aspect of modern chemical and pharmaceutical research.

References

A Comparative Guide to Experimental and Theoretical NMR Chemical Shifts of 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary: Experimental vs. Theoretical NMR Chemical Shifts

The following table is structured to facilitate a direct comparison between experimentally measured and theoretically calculated NMR chemical shifts for 1,3-difluoropropane. The experimental values are currently placeholders and would be populated upon acquisition of the spectra. The theoretical values would be derived from the computational protocol detailed in this guide.

NucleusAtom PositionExperimental Chemical Shift (ppm)Theoretical Chemical Shift (ppm)Deviation (ppm)
¹H C1-H Data to be acquiredValue to be calculatedDifference
C2-H Data to be acquiredValue to be calculatedDifference
¹³C C 1Data to be acquiredValue to be calculatedDifference
C 2Data to be acquiredValue to be calculatedDifference
¹⁹F C1-F Data to be acquiredValue to be calculatedDifference

Methodologies: A Dual Approach to Structural Verification

A robust structural assignment relies on the synergy between experimental observation and theoretical prediction. The following sections detail the protocols for both acquiring experimental NMR data and performing computational chemical shift calculations for this compound.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Given the volatile nature of this compound, proper sample handling is crucial for obtaining high-quality NMR spectra.

1. Sample Preparation:

  • Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.

  • Solvent: Select a suitable deuterated solvent that is inert and has a low freezing point if low-temperature experiments are required. Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO) are common choices for small organic molecules.

  • Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or a secondary internal standard can be used.

2. NMR Spectrometer and Parameters:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 8-16, depending on concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon environment.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F spectrum.

    • Typical spectral width: -50 to -250 ppm (for aliphatic fluorides).

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • 2D NMR (Optional but Recommended): To aid in unequivocal signal assignment, 2D NMR experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) can be performed.

Theoretical Protocol: Computational Chemical Shift Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for the accurate prediction of NMR chemical shifts. The following protocol is recommended for this compound.

1. Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

2. Conformational Analysis:

  • For a flexible molecule like this compound, it is essential to identify all low-energy conformers, as the calculated chemical shifts will be a Boltzmann-weighted average of the shifts for each conformer.

  • Perform a conformational search using a molecular mechanics force field (e.g., MMFF) or a semi-empirical method.

3. Geometry Optimization:

  • For each identified low-energy conformer, perform a full geometry optimization using a suitable DFT functional and basis set. A commonly used and effective level of theory is B3LYP/6-31G(d).

4. NMR Chemical Shift Calculation:

  • Using the optimized geometries, calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method.

  • A higher level of theory is often beneficial for the NMR calculation itself. The ωB97X-D functional with the pcSseg-2 basis set is recommended for accurate ¹⁹F chemical shift predictions. For ¹H and ¹³C, the mPW1PW91 functional with the 6-311+G(2d,p) basis set often yields reliable results.

  • Solvation Model: To better mimic the experimental conditions, include a solvent model in the calculation. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust choice.

5. Data Analysis:

  • Convert the calculated shielding tensors (σ) to chemical shifts (δ) using the following equation: δ = σ_ref - σ_calc, where σ_ref is the shielding tensor of the reference compound (e.g., TMS for ¹H and ¹³C) calculated at the same level of theory.

  • Calculate the Boltzmann-weighted average of the chemical shifts for all conformers to obtain the final predicted values.

Workflow Visualizations

The following diagrams illustrate the logical flow of the experimental and theoretical procedures.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A High Purity this compound D Prepare NMR Sample in Tube A->D B Deuterated Solvent (e.g., CDCl3) B->D C Internal Standard (e.g., TMS) C->D E Insert Sample into NMR Spectrometer D->E F Acquire 1D Spectra (1H, 13C, 19F) E->F G Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Fourier Transform G->H I Phase and Baseline Correction H->I J Reference Spectra to Internal Standard I->J K Peak Picking and Integration J->K L L K->L Final Experimental Chemical Shifts

Experimental NMR Workflow

Theoretical_Workflow cluster_model Molecular Modeling cluster_calc Quantum Mechanical Calculations cluster_analysis Data Analysis A Build 3D Structure of this compound B Conformational Search A->B C Identify Low-Energy Conformers B->C D Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E NMR Shielding Calculation (GIAO) (e.g., ωB97X-D/pcSseg-2) D->E H Convert Shielding to Chemical Shifts E->H F Include Solvation Model (e.g., IEFPCM) F->E G Calculate Shielding of Reference (TMS) G->H I Boltzmann Averaging of Conformers J J I->J Final Theoretical Chemical Shifts

A comparative study of the solvent effects on difluoropropane isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of solvents on the physicochemical properties of difluoropropane isomers. The positioning of fluorine atoms on the propane (B168953) backbone significantly influences molecular polarity, intermolecular forces, and conformational stability, which are in turn modulated by the solvent environment. Understanding these solvent effects is crucial for applications in medicinal chemistry, materials science, and reaction chemistry, where precise control over molecular behavior is paramount.

Isomeric Landscape of Difluoropropane

There are four constitutional isomers of difluoropropane, each with the molecular formula C₃H₆F₂: 1,1-difluoropropane, 1,2-difluoropropane (B3031682), 1,3-difluoropropane, and 2,2-difluoropropane (B1294401). The distinct placement of the highly electronegative fluorine atoms leads to significant variations in their physical properties and reactivity.

Comparative Physicochemical Properties

The following table summarizes key physical properties of the difluoropropane isomers, highlighting the impact of fluorine atom placement.

Property1,1-Difluoropropane1,2-DifluoropropaneThis compound2,2-Difluoropropane
Boiling Point (°C) -1 to 08 to 925 to 27-0.4 to -1
Density (g/cm³) ~0.92 (liquid)~0.96 (liquid)~1.15 (liquid)0.92 (liquid)
Dipole Moment (D) High (calculated)PolarHigh2.40 (experimental)

Key Observations:

  • Boiling Point: this compound exhibits the highest boiling point, suggesting strong intermolecular dipole-dipole interactions.[1] In contrast, the highly symmetric 2,2-difluoropropane has a very low boiling point, which can be attributed to weaker intermolecular forces.[1] The boiling points of 1,1- and 1,2-difluoropropane fall in between.[1]

  • Density: this compound is notably denser than the other isomers, indicating more efficient molecular packing in the liquid state.[1]

  • Dipole Moment: The dipole moment is a critical determinant of intermolecular forces. 2,2-Difluoropropane has a significant experimentally determined dipole moment of 2.40 D.[1] 1,1-Difluoropropane is also expected to have a substantial dipole moment.[1] The polarity of 1,2-difluoropropane and this compound is dependent on their conformational preferences, which are influenced by the solvent.[1]

Solvent Effects on Conformational Stability: A Case Study of this compound

The conformational profile of this compound is strongly influenced by the polarity of the medium.[2][3] In the gas phase, the gg(l) (gauche-gauche-like) conformation is highly favored due to stabilizing hyperconjugation effects (σC–H → σ*C–F).[2] However, in polar solvents, other conformers with larger dipole moments are stabilized, altering the conformational equilibrium.

The following table summarizes the conformational profile of this compound in different environments, based on computational analysis.

ConformerDihedral Angles (F-C-C-C)Dipole Moment (D)Relative Energy (kJ/mol) in VacuumRelative Energy (kJ/mol) in Chloroform (B151607)Relative Energy (kJ/mol) in Water
gg(l) ~60°, ~60°2.5000
ga/ag ~60°, ~180°2.14.64.23.8
gg(u) ~60°, -~60°4.012.16.33.1
aa ~180°, ~180°0.012.612.612.6

Data from M05-2X/6-311+G* level of theory.*[2]

Analysis of Solvent Effects on this compound Conformation:

  • The gg(l) conformation remains the most stable in all environments.[2][3]

  • The relative destabilization of the other conformers, particularly the highly polar gg(u) conformation, decreases significantly with increasing solvent polarity.[2][3] The destabilization of two parallel C-F bonds is approximately halved in chloroform and is only about 3 kJ/mol in water compared to the gas phase.[3]

  • This leads to a notable increase in the population of the gg(u) conformation in aqueous solution, primarily at the expense of the gg(l) conformer.[3]

Experimental Workflow for Comparative Analysis

The following diagram illustrates a general workflow for the comparative study of solvent effects on difluoropropane isomers.

G cluster_0 Isomer Synthesis and Purification cluster_1 Solvent Selection and Preparation cluster_2 Physicochemical Property Measurement cluster_3 Data Analysis and Comparison Isomer_Synthesis Synthesis of Difluoropropane Isomers Purification Purification (e.g., Distillation) Isomer_Synthesis->Purification Characterization Structural Characterization (NMR, GC-MS) Purification->Characterization Solution_Prep Prepare Solutions of Known Concentration Characterization->Solution_Prep Solvent_Selection Select Polar & Nonpolar Solvents Solvent_Purification Solvent Purification and Drying Solvent_Selection->Solvent_Purification Solvent_Purification->Solution_Prep Boiling_Point Boiling Point Determination Solution_Prep->Boiling_Point Density Density Measurement Solution_Prep->Density Dipole_Moment Dipole Moment Measurement Solution_Prep->Dipole_Moment Solubility Solubility Assessment Solution_Prep->Solubility Conformational_Analysis Conformational Analysis (NMR) Solution_Prep->Conformational_Analysis Data_Tabulation Tabulate Quantitative Data Boiling_Point->Data_Tabulation Density->Data_Tabulation Dipole_Moment->Data_Tabulation Solubility->Data_Tabulation Conformational_Analysis->Data_Tabulation Trend_Analysis Analyze Trends with Solvent Polarity Data_Tabulation->Trend_Analysis Comparison Comparative Analysis of Isomers Trend_Analysis->Comparison Computational_Modeling Computational Modeling (Optional) Computational_Modeling->Comparison

Workflow for studying solvent effects on isomers.

Experimental Protocols

The following are generalized experimental methodologies for determining key physical properties.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.

Protocol:

  • Place a small quantity of the difluoropropane isomer in a distillation flask.

  • Fit the flask with a condenser and a thermometer, ensuring the thermometer bulb is positioned to measure the temperature of the vapor.

  • Gently heat the flask.

  • Record the temperature at which the liquid boils and a steady stream of condensate is observed. This temperature is the boiling point at the recorded atmospheric pressure.[1]

Determination of Dipole Moment

The dipole moment can be determined by measuring the dielectric constant of a dilute solution of the substance in a nonpolar solvent.[1]

Protocol:

  • Prepare a series of solutions of the difluoropropane isomer in a nonpolar solvent (e.g., benzene (B151609) or cyclohexane) at known concentrations.[1]

  • Measure the dielectric constant of each solution and the pure solvent using a capacitance meter.[1]

  • Measure the refractive index of each solution using a refractometer.[1]

  • Calculate the molar polarization of the solute at each concentration and extrapolate to infinite dilution.[1]

  • Use the Debye equation to relate the molar polarization to the dipole moment.[1]

Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences of molecules in solution.

Protocol:

  • Prepare samples of the difluoropropane isomer in various deuterated solvents of differing polarity.

  • Acquire ¹H and ¹³C NMR spectra at different temperatures.

  • Analyze the coupling constants (e.g., ³JHH, JCF). The magnitude of these couplings is related to the dihedral angles between the coupled nuclei through Karplus-type relationships.[2]

  • By analyzing the temperature and solvent dependence of the coupling constants, the relative populations of different conformers and the thermodynamic parameters for their interconversion can be determined.

Conclusion

The solvent environment has a profound impact on the physicochemical properties and conformational equilibria of difluoropropane isomers. The choice of solvent can modulate intermolecular forces, leading to significant differences in properties like boiling point and solubility. Furthermore, as demonstrated with this compound, solvent polarity can shift the conformational landscape, which can have significant implications for reactivity and biological activity. A thorough understanding of these solvent effects is essential for the rational design and application of fluorinated molecules in various scientific disciplines. Further experimental studies, particularly on the solubility and reactivity of all four isomers in a wider range of solvents, are needed to build a more complete picture of their behavior.

References

A Comparative Guide to the Thermal Stability of 1,3-Difluoropropane and Other Fluorinated Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Thermal Decomposition of Propane (B168953) and Fluorinated Propanes

The thermal stability of alkanes is significantly enhanced by fluorination due to the strength of the C-F bond compared to the C-H bond. The following table summarizes available data on the thermal decomposition of propane and various fluorinated propanes. It is important to note that the experimental conditions under which these data were obtained may vary, and direct comparisons should be made with caution.

CompoundFormulaDecomposition Temperature (°C)Activation Energy (Ea) (kcal/mol)Key Decomposition Products
PropaneC₃H₈~400-500-Methane, Ethylene, Propylene, Hydrogen
1,1,1,3,3,3-HexafluoropropaneC₃H₂F₆400 - 600[3]Decreases with increasing temperature[3]Not specified
Perfluoropropane (Octafluoropropane)C₃F₈570 - 720[4]80 ± 3[4]Perfluoroethane, Carbon tetrafluoride, Polymeric (CF₂)ₓ[4]

Note: Specific decomposition temperature for 1,3-difluoropropane is not available in the cited literature.

The data clearly indicates that increasing the degree of fluorination on the propane backbone leads to a significant increase in the temperature required to initiate thermal decomposition.

Experimental Protocols

The determination of thermal stability for gaseous or volatile liquid compounds like fluorinated alkanes often involves pyrolysis studies in controlled environments. A common methodology is gas-phase pyrolysis in a static reactor, as described in the study of perfluoroalkanes.[4]

Objective: To determine the activation energy and products of thermal decomposition of a volatile fluorinated alkane.

Apparatus:

  • A high-temperature, inert reactor vessel (e.g., an Inconel bomb).

  • A vacuum train for gas manipulation and introduction into the reactor.

  • A furnace capable of maintaining a stable temperature (± 3°C).[4]

  • Analytical instrumentation for product identification (e.g., Gas Chromatography-Mass Spectrometry, GC-MS).

Procedure:

  • Reactor Conditioning: The reactor is heated under vacuum at a high temperature (e.g., 900°C) for a specified period to ensure a clean and conditioned inner surface.[4]

  • Sample Introduction: The fluorinated alkane is introduced into the evacuated and pre-heated reactor to a specific initial pressure (e.g., 100 mm Hg).[4]

  • Pyrolysis: The sample is maintained at a constant, high temperature for a defined period.

  • Product Analysis: After pyrolysis, the gaseous products are rapidly cooled and collected for analysis by GC-MS to identify and quantify the decomposition products.

  • Kinetic Analysis: The experiment is repeated at various temperatures to determine the rate constants of decomposition. The activation energy is then calculated from an Arrhenius plot of the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T).

A more contemporary and automated method for assessing thermal stability is Thermogravimetric Analysis (TGA) . This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][6]

Objective: To determine the onset decomposition temperature of a material.

Apparatus:

  • A thermogravimetric analyzer with a high-precision balance and a programmable furnace.

  • Sample pans (e.g., alumina (B75360) or platinum).

  • A source of inert gas (e.g., nitrogen) and/or reactive gas (e.g., air).

Procedure:

  • A small amount of the sample is placed in the TGA sample pan.

  • The furnace is sealed, and the desired atmosphere is established (e.g., flowing nitrogen).

  • The sample is heated at a constant rate (e.g., 10°C/min).

  • The mass of the sample is continuously monitored as the temperature increases.

  • The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Visualization of Decomposition Pathway

The thermal decomposition of fluorinated alkanes can proceed through various pathways, primarily involving the cleavage of C-C or C-F bonds. The following diagram illustrates a generalized decomposition pathway for a fluorinated propane.

G Generalized Thermal Decomposition Pathway of a Fluorinated Propane Fluorinated_Propane Fluorinated_Propane Radical_Formation Radical Formation via C-C or C-F Bond Scission Fluorinated_Propane->Radical_Formation High Temperature HF_Elimination HF Elimination Fluorinated_Propane->HF_Elimination High Temperature Fluorinated_Radicals Fluorinated Alkyl and/or Fluorine Radicals Radical_Formation->Fluorinated_Radicals Further_Decomposition Further Decomposition and Recombination Fluorinated_Radicals->Further_Decomposition Fluorinated_Alkene Fluorinated Alkene + HF HF_Elimination->Fluorinated_Alkene Smaller_Fluorocarbons Smaller Fluorocarbons (e.g., CF4, C2F6) Further_Decomposition->Smaller_Fluorocarbons Polymerization Polymerization Further_Decomposition->Polymerization Polymeric_Products Polymeric Products (e.g., (CF2)x) Polymerization->Polymeric_Products

Caption: Generalized pathways for the thermal decomposition of fluorinated propanes.

References

A Comparative Analysis of the Environmental Impact of 1,3-Difluoropropane and Other Common Refrigerants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of refrigerants carries significant environmental consequences, necessitating a thorough evaluation of their impact. This guide provides a comparative environmental assessment of 1,3-Difluoropropane (R-272fa) against a range of other commonly used refrigerants. The primary metrics for this comparison are the Ozone Depletion Potential (ODP), a measure of a substance's ability to degrade the stratospheric ozone layer, and the Global Warming Potential (GWP), which quantifies its contribution to global warming relative to carbon dioxide.

Quantitative Environmental Impact Data

The following table summarizes the ODP and GWP values for this compound and other selected refrigerants, facilitating a direct comparison of their environmental footprints.

RefrigerantChemical NameTypeODPGWP (100-year)
This compound (R-272fa) This compound HFC 0 Not explicitly found, but described as low [1][2]
R-11Trichlorofluoromethane (B166822)CFC14750
R-12DichlorodifluoromethaneCFC110900[3]
R-22ChlorodifluoromethaneHCFC0.0551810[4]
R-32DifluoromethaneHFC0675[4]
R-134a1,1,1,2-TetrafluoroethaneHFC01430[3][4]
R-125PentafluoroethaneHFC03500
R-143a1,1,1-TrifluoroethaneHFC04470
R-404ABlendHFC03922[4]
R-410ABlendHFC02088
R-1234yf2,3,3,3-TetrafluoropropeneHFO04[3]
R-717AmmoniaNatural00
R-744Carbon DioxideNatural01[3]

Note: The GWP value for this compound (R-272fa) is not consistently reported in readily available scientific literature and regulatory databases. However, its classification as a hydrofluorocarbon (HFC) with a short atmospheric lifetime suggests a low GWP.[3] Further experimental and modeling studies are required to establish a precise GWP value.

Methodologies for Determining Environmental Impact

The ODP and GWP values presented in this guide are determined through established scientific protocols, primarily involving atmospheric modeling and experimental measurements.

Ozone Depletion Potential (ODP) Determination

The ODP of a substance is a measure of its relative ability to destroy stratospheric ozone compared to trichlorofluoromethane (CFC-11), which is assigned an ODP of 1.0. The determination of ODP involves:

  • Atmospheric Modeling: Sophisticated two- and three-dimensional chemical transport models are the primary tools for calculating ODP. These models simulate the release of a substance into the atmosphere and its subsequent transport to the stratosphere. They incorporate a wide range of chemical reactions known to affect ozone concentrations. By comparing the modeled ozone depletion from the substance to that of an equivalent mass of CFC-11, an ODP value is derived.

  • Laboratory Studies: Experimental data on the rates of chemical reactions relevant to ozone depletion are crucial inputs for atmospheric models. These reaction rates are determined in laboratory settings using techniques such as laser photolysis and discharge-flow systems.

Global Warming Potential (GWP) Determination

The GWP is an index that compares the radiative forcing (the change in the net, downward-minus-upward, radiative flux at the tropopause or top of the atmosphere) of a greenhouse gas to that of carbon dioxide (CO2), which has a GWP of 1. The calculation of GWP considers:

  • Infrared Absorption: The ability of a molecule to absorb infrared radiation is a key factor in its GWP. This is measured in the laboratory using techniques like Fourier Transform Infrared (FTIR) spectroscopy. The absorption spectrum of the substance is used to calculate its radiative efficiency.

  • Atmospheric Lifetime: The atmospheric lifetime of a gas determines how long it will persist and contribute to warming. This is influenced by various removal processes, including photolysis (breakdown by sunlight), reaction with hydroxyl radicals (OH), and other atmospheric oxidants. The atmospheric lifetime is determined through a combination of laboratory measurements of reaction rates and atmospheric modeling.

  • Time Horizon: GWP is calculated over a specific time horizon, typically 20, 100, or 500 years. The 100-year GWP is the most commonly used metric and is the value presented in the table above.[5]

Visualizing the Environmental Assessment Workflow

The following diagram illustrates the logical workflow for assessing and comparing the environmental impact of different refrigerants.

G cluster_input Refrigerant Candidates cluster_assessment Environmental Impact Assessment cluster_comparison Comparative Analysis 1_3_Difluoropropane This compound (R-272fa) ODP_Analysis Ozone Depletion Potential (ODP) - Atmospheric Modeling - Laboratory Reaction Studies 1_3_Difluoropropane->ODP_Analysis GWP_Analysis Global Warming Potential (GWP) - Infrared Absorption Measurement - Atmospheric Lifetime Determination 1_3_Difluoropropane->GWP_Analysis Other_Refrigerants Other Refrigerants (e.g., R-134a, R-1234yf) Other_Refrigerants->ODP_Analysis Other_Refrigerants->GWP_Analysis Data_Table Quantitative Data Comparison Table ODP_Analysis->Data_Table GWP_Analysis->Data_Table Conclusion Environmental Impact Conclusion Data_Table->Conclusion

Caption: Workflow for assessing the environmental impact of refrigerants.

References

Comparative cost-analysis of different synthetic routes to 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of various synthetic routes to 1,3-difluoropropane, a valuable fluorinated building block in the pharmaceutical and agrochemical industries. The selection of an appropriate synthetic pathway is a critical decision that significantly impacts the overall cost, efficiency, and scalability of a process. This document presents a detailed examination of three primary synthetic strategies, including experimental protocols, a quantitative cost comparison, and a logical workflow diagram to aid researchers in making informed decisions for their specific needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is primarily achieved through two main strategies: the fluorination of 1,3-propanediol (B51772) using specialized fluorinating agents, and the nucleophilic substitution of 1,3-dihalopropanes. This guide focuses on three specific and commonly employed routes:

  • Fluorination of 1,3-Propanediol with Diethylaminosulfur Trifluoride (DAST)

  • Fluorination of 1,3-Propanediol with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

  • Nucleophilic Substitution of 1,3-Dihalopropanes with Potassium Fluoride (B91410)

Each of these routes presents distinct advantages and disadvantages in terms of reagent cost, reaction conditions, product yield, and safety considerations. The following sections provide a detailed breakdown of each method to facilitate a comprehensive comparison.

Data Presentation: Quantitative Cost and Efficiency Analysis

The following table summarizes the key quantitative data for the different synthetic routes to this compound. The cost analysis is based on the molar quantities of starting materials and key reagents required to synthesize a theoretical 1 mole of this compound, taking into account the reported or estimated reaction yields. Prices for chemicals are based on currently available data from various suppliers and may fluctuate.

ParameterRoute 1: 1,3-Propanediol + DASTRoute 2: 1,3-Propanediol + Deoxo-FluorRoute 3a: 1,3-Dibromopropane (B121459) + KFRoute 3b: 1,3-Dichloropropane + KF
Starting Material 1,3-Propanediol1,3-Propanediol1,3-Dibromopropane1,3-Dichloropropane
Key Reagent Diethylaminosulfur Trifluoride (DAST)Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)Potassium Fluoride (KF)Potassium Fluoride (KF)
Estimated Yield ~70% (estimated)Good (specific yield not found)Moderate (specific yield not found)Low (specific yield not found)
Starting Material Cost per Mole of Product ~$13.48 (based on 100mL at $94.45)[1]~$13.48 (based on 100mL at $94.45)[1]~$20.85 (based on 1000g at $210.65)[2]~$34.30 (based on 100g at $306.65)[3]
Key Reagent Cost per Mole of Product ~$1,152.32 (based on 25g at $322.65 for 2.2 eq)[4]~$1,026.00 (based on 25g at £98.00 for 2.2 eq)[5]~$3.10 (based on 1kg at $90.00 for 2.2 eq)[6]~$3.10 (based on 1kg at $90.00 for 2.2 eq)[6]
Total Estimated Material Cost per Mole of Product ~$1,165.80 ~$1,039.48 ~$23.95 ~$37.40

Note: The yields for the direct conversion of 1,3-propanediol to this compound with DAST and Deoxo-Fluor, and for the nucleophilic substitution of 1,3-dihalopropanes with KF were not explicitly found in the literature for this specific substrate. The yield for the DAST reaction is an estimation based on similar reactions with other alcohols. The costs are calculated based on the required molar equivalents of reagents and do not include solvents, workup materials, or energy costs, which should be considered for a complete cost-benefit analysis.

Experimental Protocols

Route 1: Fluorination of 1,3-Propanediol with DAST

This method involves the direct conversion of the hydroxyl groups of 1,3-propanediol to fluorine atoms using diethylaminosulfur trifluoride (DAST).

Procedure: To a solution of 1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), DAST (2.2 eq.) is added dropwise with vigorous stirring. The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by distillation.[7][8]

Safety Note: DAST is a hazardous reagent that can decompose violently upon heating and reacts vigorously with water. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Route 2: Fluorination of 1,3-Propanediol with Deoxo-Fluor

This route is similar to the DAST method but utilizes the more thermally stable fluorinating agent, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).

Procedure: In a flask made of a fluorine-resistant polymer (e.g., FEP or PFA), a solution of 1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere. Deoxo-Fluor (2.2 eq.) is added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction should be monitored by TLC or GC. Once the reaction is complete, it is quenched by carefully pouring it into a stirred, saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous phase is extracted with DCM. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by distillation to yield this compound.[9]

Safety Note: While more thermally stable than DAST, Deoxo-Fluor is still a hazardous reagent that reacts with moisture and should be handled with care in a fume hood using appropriate PPE.

Route 3: Nucleophilic Substitution of 1,3-Dihalopropanes with Potassium Fluoride

This method, a variation of the Finkelstein reaction, involves the displacement of bromide or chloride ions with fluoride ions from potassium fluoride.

Procedure (from 1,3-Dibromopropane): To a stirred suspension of anhydrous potassium fluoride (2.2 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), 1,3-dibromopropane (1.0 eq.) is added. To enhance the reactivity of the fluoride ion, a phase-transfer catalyst such as 18-crown-6 (B118740) (0.1 eq.) can be added. The reaction mixture is heated to a temperature between 80-120 °C and stirred for several hours to days, with the progress monitored by GC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with a low-boiling organic solvent like diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation. The final product, this compound, is then purified by fractional distillation.

Procedure (from 1,3-Dichloropropane): The procedure is similar to that for 1,3-dibromopropane, but the reaction is generally slower due to the lower reactivity of the C-Cl bond compared to the C-Br bond. Higher reaction temperatures and longer reaction times may be necessary to achieve a reasonable conversion.

Mandatory Visualization

Synthetic_Routes_to_1_3_Difluoropropane cluster_product Product 1,3-Propanediol 1,3-Propanediol This compound This compound 1,3-Propanediol->this compound Route 1 1,3-Propanediol->this compound Route 2 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->this compound Route 3a 1,3-Dichloropropane 1,3-Dichloropropane 1,3-Dichloropropane->this compound Route 3b DAST DAST Deoxo-Fluor Deoxo-Fluor KF KF

Caption: Synthetic pathways to this compound.

References

A Comparative Guide to Experimental Techniques for Studying 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key experimental techniques used to investigate the conformational properties of 1,3-difluoropropane. The selection and application of appropriate analytical methods are crucial for understanding the structural and energetic landscape of this molecule, which in turn influences its chemical behavior and potential applications in drug development and materials science. This document summarizes quantitative data from various techniques, offers detailed experimental protocols, and visualizes key concepts to aid in the cross-validation of experimental findings.

Introduction to this compound and its Conformational Complexity

This compound (C₃H₆F₂) is a halogenated alkane whose conformational preferences are governed by a delicate balance of steric and electrostatic interactions, including the gauche effect and dipole-dipole interactions between the two highly polarized C-F bonds.[1][2] Understanding the population of its different conformers—GG, AG, AA, and GG'—is essential for predicting its macroscopic properties and reactivity.[1][2] The primary experimental techniques for elucidating these conformational details are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas-phase Electron Diffraction (GED), often complemented by computational chemistry.

Comparative Analysis of Experimental Techniques

The following table summarizes the key quantitative data obtained from different experimental and computational techniques for the conformational analysis of this compound.

TechniqueParameterGG ConformerAG ConformerAA ConformerGG' ConformerReference
Computational Chemistry (M05-2X/6-311+G ) Relative Energy (kJ/mol) 0.002.86.712.1[3]
Dipole Moment (Debye) 2.62.50.03.8[3]
Population (%) 76.221.62.20.0[3]
Computational Chemistry (MP2/6-31G )Relative Energy (kJ/mol) 0.003.38.814.2[3]
Population (%) 79.419.41.20.0[3]
NMR Spectroscopy J-Couplings (Hz) ----[3]
Qualitative FindingThe gg(l) conformation is dominant.The ag conformation is a minor component.The aa conformation is highly destabilized.The gg(u) conformation has virtually no population.[3]
Gas-phase Electron Diffraction Torsion Angles (°) ~70--~70[2]

Note: The GG and GG' conformers are both gauche-gauche, with "l" (like) and "u" (unlike) referring to the signs of the F-C-C-C dihedral angles.[3] The GG' (or gg(u)) conformer, with parallel C-F bonds, is significantly destabilized due to F---F repulsion.[3]

Experimental Protocols

NMR spectroscopy, particularly the analysis of J-couplings, provides valuable insight into the dihedral angles and, consequently, the conformational populations of this compound in solution.[3]

Methodology:

  • Sample Preparation: this compound is commercially available and can be used without further purification.[4] Samples are typically prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: Data is collected on a high-field NMR spectrometer, such as a Bruker AVIII HD 500 MHz instrument.[3][4]

  • ¹H NMR Acquisition:

    • Spectra are collected with a sufficient number of points in the time domain (e.g., 131,072, zero-filled to 262,144) to ensure high resolution.[3][4]

    • A sweep width of approximately 14 ppm is used, centered around 5.0 ppm.[3][4]

  • ¹⁹F NMR Acquisition:

    • Spectra are collected with a high number of points (e.g., 262,144, zero-filled to 524,288).[3][4]

    • A sweep width of around 50 ppm is centered on the ¹⁹F signal.[3][4]

    • Adiabatic decoupling of ¹H nuclei is applied as necessary.[3][4]

  • Data Analysis:

    • Due to the complexity of the spectra arising from homo- and heteronuclear J-couplings, quantum mechanical simulations are often required to extract accurate J-coupling values.[3][4]

    • The Karplus equation is then used to relate the experimentally determined J-couplings to the dihedral angles of the different conformers.[3]

GED is a powerful technique for determining the molecular structure of molecules in the gas phase, free from intermolecular interactions.[5]

Methodology:

  • Sample Introduction: A gaseous stream of this compound is introduced into a high-vacuum chamber.[5]

  • Electron Bombardment: A high-energy beam of electrons is directed at the gas stream.[5]

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a detector.[5]

  • Data Analysis:

    • The total scattering intensity is measured as a function of the momentum transfer.[5]

    • The experimental molecular scattering intensities are obtained after subtracting the atomic intensity and experimental background.[5]

    • This data is then fitted to a molecular model to determine structural parameters such as bond lengths, bond angles, and torsion angles.[5]

Visualization of Concepts

G cluster_conformers Conformers of this compound GG GG (gauche, gauche - like) AG AG (anti, gauche) GG->AG Conformational Interconversion GG_prime GG' (gauche, gauche - unlike) GG->GG_prime High Energy Barrier AG->GG AA AA (anti, anti) AG->AA AA->AG

Caption: Conformational equilibrium of this compound.

G cluster_workflow NMR Analysis Workflow A Sample Preparation (this compound in CDCl3) B NMR Data Acquisition (¹H and ¹⁹F Spectra) A->B Instrumental Analysis C Spectral Simulation & J-Coupling Extraction B->C Data Processing D Karplus Equation Analysis C->D Theoretical Correlation E Conformational Population Determination D->E Final Result

Caption: Workflow for NMR-based conformational analysis.

G cluster_techniques Cross-Validation of Techniques Comp Computational Chemistry Struct Molecular Structure & Conformational Profile Comp->Struct Predicts NMR NMR Spectroscopy NMR->Struct Determines in Solution GED Gas-phase Electron Diffraction GED->Struct Determines in Gas Phase

Caption: Interrelation of techniques for structural elucidation.

References

A Comparative Analysis of Intermolecular Forces: 1,3-Difluoropropane vs. Propane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

A fundamental understanding of intermolecular forces is critical in predicting the physicochemical properties of molecules, a cornerstone of rational drug design and materials science. This guide provides an objective comparison of the intermolecular forces present in 1,3-difluoropropane and its non-fluorinated analogue, propane (B168953). The introduction of fluorine atoms significantly alters the electronic distribution within the molecule, leading to profound differences in its intermolecular interactions and bulk properties.

Molecular Structure and Polarity: The Decisive Factor

Propane (C₃H₈) is a nonpolar molecule composed of carbon and hydrogen atoms, which have similar electronegativity values.[1][2] Consequently, the electron density is distributed relatively evenly across the molecule. This results in a very small overall dipole moment.[3][4] The only intermolecular forces present between propane molecules are the weak, transient London dispersion forces, which arise from temporary fluctuations in electron distribution.[5][6][7]

In contrast, this compound (C₃H₆F₂) contains two highly electronegative fluorine atoms. The significant difference in electronegativity between carbon and fluorine creates polar C-F bonds, with a partial negative charge on the fluorine atoms and a partial positive charge on the carbon atoms. Due to the geometry of the molecule, these individual bond dipoles do not cancel out, resulting in a significant net molecular dipole moment. This inherent polarity means that in addition to London dispersion forces, this compound molecules also experience stronger, permanent dipole-dipole interactions.[8]

Impact on Physical Properties: A Quantitative Comparison

The differences in the nature and strength of intermolecular forces directly manifest in the macroscopic physical properties of the two compounds. The stronger dipole-dipole interactions in this compound require more energy to overcome compared to the weak London dispersion forces holding propane molecules together. This is reflected in its significantly higher boiling point and enthalpy of vaporization.

Physical PropertyPropaneThis compound
Molar Mass ( g/mol ) 44.1080.08
Boiling Point (°C) -42.140 - 42
Predominant Intermolecular Forces London Dispersion ForcesDipole-Dipole Interactions, London Dispersion Forces
Dipole Moment (Debye) 0.083Data not readily available; expected to be significant
Enthalpy of Vaporization (kJ/mol) ~19.0Data not readily available; expected to be significantly higher than propane

Experimental Protocols

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A standard method for its determination is through simple distillation.

Protocol:

  • The liquid sample (e.g., this compound) is placed in a distillation flask.

  • The flask is gently heated, causing the liquid to vaporize.

  • The vapor rises and comes into contact with a thermometer bulb placed at the entrance of the condenser.

  • The vapor then passes into the condenser, where it is cooled and liquefies, and the resulting distillate is collected.

  • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid actively boils and condenses, is recorded as the boiling point.[3] For micro-scale determination, a Thiele tube or a similar apparatus can be used where a small sample is heated and the temperature at which a continuous stream of bubbles emerges from an inverted capillary is observed.[9]

Determination of Dipole Moment (Capacitance Method)

The molecular dipole moment can be determined experimentally by measuring the dielectric constant of a substance. The Guggenheim method is a common approach for dilute solutions.

Protocol:

  • The capacitance of a cell with a vacuum or a nonpolar solvent (like benzene) between two charged plates is measured (C₀).

  • A sample of the substance (e.g., this compound) is introduced between the plates, either as a gas or dissolved in a nonpolar solvent.

  • The polar molecules of the sample align with the electric field, which changes the capacitance of the cell (C).

  • By measuring the change in capacitance at various concentrations and temperatures, and combining this with measurements of the refractive index, the molar polarization can be calculated.

  • The Debye equation is then used to relate the molar polarization to the molecular dipole moment (µ).[5]

Logical Framework: From Structure to Properties

The following diagram illustrates the logical flow from molecular structure to the resulting intermolecular forces and their effect on the boiling point for propane and this compound.

G cluster_propane Propane cluster_difluoropropane This compound Propane_Structure C₃H₈ (Nonpolar C-H bonds, Symmetrical) Propane_IMF London Dispersion Forces (Weak) Propane_Structure->Propane_IMF leads to Propane_BP Low Boiling Point (-42.1°C) Propane_IMF->Propane_BP results in DFP_Structure C₃H₆F₂ (Polar C-F bonds, Net Dipole) DFP_IMF Dipole-Dipole Interactions (Stronger) + London Dispersion Forces DFP_Structure->DFP_IMF leads to DFP_BP Higher Boiling Point (40-42°C) DFP_IMF->DFP_BP results in

Caption: Relationship between molecular structure, intermolecular forces, and boiling point.

References

Comparative study of 1,3-Difluoropropane as a tracer against established environmental tracers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate tracer is paramount for the accurate characterization of fluid flow and transport processes in environmental systems. Established tracers such as sulfur hexafluoride (SF₆), noble gases, and isotopic labels have long been the cornerstone of such investigations. This guide provides a comparative study of 1,3-Difluoropropane, a potential alternative, against these established environmental tracers. The following sections present a detailed comparison of their performance characteristics, supported by available data, and outline experimental protocols for their application.

Physicochemical and Performance Characteristics: A Comparative Overview

The ideal environmental tracer should be chemically inert, non-toxic, have low natural background concentrations, be easily detectable at low concentrations, and exhibit transport properties similar to the fluid being traced. The following table summarizes the key properties of this compound in comparison to established tracers.

PropertyThis compoundSulfur Hexafluoride (SF₆)Noble Gases (e.g., Xenon)Isotopic Tracers (e.g., δ²H, δ¹⁸O)
Molecular Formula C₃H₆F₂SF₆XeH₂¹⁸O, ¹H²HO
Molecular Weight ( g/mol ) 80.08146.06131.29~19-20
Boiling Point (°C) 40-42[1]-64-108.1100
Water Solubility Insoluble[1]Sparingly solubleSparingly solubleMiscible
Vapor Pressure (mmHg at 25°C) 335[1]22,80043,35023.8
Environmental Persistence Expected to be high due to the strength of the C-F bond. Short-chain fluorinated alkanes are known for their persistence.[1][2]Extremely high atmospheric lifetime (800-3200 years).[3]Inert, does not degrade.Stable isotopes are conserved.
Natural Background Very low to negligible.Low, but increasing in the atmosphere.[4]Very low and stable atmospheric abundance.[5]Varies naturally, requiring characterization of background levels.
Detection Limit Expected to be in the low µg/L to ng/L range with GC-MS.Can be detected at femtomolar levels (fmol/L).[4]Detectable at very low concentrations using mass spectrometry.[6]High precision measurements of isotopic ratios are standard.
Retardation Factor (R) Expected to be low in aquifers with low organic carbon content, but may be influenced by sorption to organic matter.[4][7]Generally considered non-retarded in most groundwater systems.Considered non-retarded due to their inert nature.[6]Not subject to retardation as they are part of the water molecule.
Toxicity Considered harmful if inhaled or ingested.[7]Non-toxic at typical tracer concentrations.Non-toxic and inert.[5]Non-toxic.

Experimental Protocols

The successful application of any tracer hinges on robust experimental design and precise analytical techniques. This section outlines generalized protocols for the use of this compound as a volatile tracer, alongside established methods for SF₆, noble gases, and isotopic tracers.

This compound (Volatile Organic Compound Tracer)

a. Injection Protocol:

  • Objective: To introduce a known quantity of this compound into the system of interest (e.g., groundwater, surface water).

  • Methodology:

    • Prepare a stock solution of this compound in a water-miscible solvent (e.g., methanol) or as a pure phase.

    • For groundwater studies, inject the tracer into an injection well as a slug or continuously using a peristaltic or injection pump. The injection should be into the screened interval of the well to ensure proper mixing with the groundwater.

    • For surface water studies, the tracer can be introduced as a pulse or at a constant rate, ensuring rapid mixing across the channel.

    • Record the exact mass or volume of the tracer injected and the start and end times of the injection.

b. Sampling Protocol:

  • Objective: To collect water or gas samples for the analysis of this compound concentrations over time.

  • Methodology:

    • Collect water samples from monitoring wells or surface water locations using dedicated samplers to avoid cross-contamination.

    • Use 40 mL volatile organic analysis (VOA) vials with septa, ensuring no headspace to prevent volatilization losses.

    • Preserve samples by adding a quenching agent if residual chlorine is present and acidify to a pH < 2 with hydrochloric acid.[8][9]

    • Store samples at ≤6°C until analysis.[8]

    • For air sampling, use sorbent tubes or Tedlar bags.

c. Analytical Protocol: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To quantify the concentration of this compound in collected samples.

  • Methodology:

    • Sample Preparation: Introduce a known volume of the water sample into a purge-and-trap system. For soil or sediment samples, a methanol (B129727) extraction may be necessary.

    • Purging: Inert gas (e.g., helium) is bubbled through the sample, stripping the volatile this compound.

    • Trapping: The purged gas is passed through a sorbent trap to concentrate the analyte.

    • Desorption and Analysis: The trap is rapidly heated, and the desorbed analytes are transferred to a GC-MS system for separation and detection.[10][11][12][13][14]

    • Quantification: Use a calibrated GC-MS with a suitable column (e.g., Rtx-VMS) and a mass selective detector operating in selected ion monitoring (SIM) mode for enhanced sensitivity.[11]

Established Tracers: A Brief Overview of Protocols
  • Sulfur Hexafluoride (SF₆):

    • Injection: Can be injected as a dissolved gas in water or directly as a gas.

    • Sampling: Requires airtight sampling methods to prevent atmospheric contamination.[15]

    • Analysis: Typically analyzed by gas chromatography with an electron capture detector (GC-ECD), which offers extremely high sensitivity.[3]

  • Noble Gases (e.g., Xenon):

    • Injection: Injected as a pure gas or dissolved in water.

    • Sampling: Requires specialized gas-tight samplers.

    • Analysis: Traditionally required laboratory-based mass spectrometry, but portable membrane-inlet mass spectrometers (MIMS) now allow for on-site analysis.[6]

  • Isotopic Tracers (δ²H, δ¹⁸O):

    • Injection: Often used as naturally occurring tracers, but enriched isotopic solutions can be used for deliberate injections.

    • Sampling: Water samples are collected in airtight bottles to prevent evaporation, which can alter the isotopic composition.

    • Analysis: High-precision analysis is performed using isotope ratio mass spectrometry (IRMS) or laser absorption spectroscopy.

Mandatory Visualizations

Experimental_Workflow_VOC_Tracer cluster_preparation Preparation Phase cluster_fieldwork Field Implementation cluster_analysis Laboratory Analysis Tracer_Prep Tracer Preparation (this compound Solution) Injection Tracer Injection (Slug or Continuous) Tracer_Prep->Injection Site_Characterization Site Characterization (Hydrogeology, Background Levels) Site_Characterization->Injection Sampling Sample Collection (Water/Gas Samples in VOA Vials) Injection->Sampling Purge_Trap Purge and Trap Sampling->Purge_Trap GC_MS GC-MS Analysis Purge_Trap->GC_MS Data_Analysis Data Analysis (Breakthrough Curves, Transport Modeling) GC_MS->Data_Analysis

Caption: Experimental workflow for a volatile organic compound tracer study.

Tracer_Comparison_Logic Tracer Selection Tracer Selection This compound This compound Tracer Selection->this compound Established Tracers Established Tracers Tracer Selection->Established Tracers Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties Evaluate Performance Characteristics Performance Characteristics This compound->Performance Characteristics Assess Analytical Method Analytical Method This compound->Analytical Method Consider Cost & Availability Cost & Availability This compound->Cost & Availability Factor in Established Tracers->Physicochemical Properties Evaluate Established Tracers->Performance Characteristics Assess Established Tracers->Analytical Method Consider Established Tracers->Cost & Availability Factor in Objective Comparison Objective Comparison Physicochemical Properties->Objective Comparison Performance Characteristics->Objective Comparison Analytical Method->Objective Comparison Cost & Availability->Objective Comparison

References

Safety Operating Guide

Proper Disposal of 1,3-Difluoropropane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,3-Difluoropropane (CAS No. 462-39-5). Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment

There is conflicting information regarding the hazard classification of this compound. It is crucial to be aware of these discrepancies and to manage the substance with a higher degree of caution, assuming the more stringent hazard classifications are accurate.

Data SourceHazard Classification
Fisher Scientific Safety Data Sheet (SDS)Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Synquest Labs Safety Data Sheet (SDS)Highly flammable liquid and vapor; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.[2]

Recommendation: Due to the conflicting data, this compound should be handled and disposed of as a hazardous chemical waste, following the more stringent safety precautions.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must wear appropriate personal protective equipment (PPE). This includes, but is not limited to:

PPE CategorySpecification
Eye/Face Protection Chemical splash goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves.[3] Double-gloving may be recommended for highly corrosive or readily absorbed compounds.[4]
Body Protection Protective clothing to prevent skin exposure.[1]
Respiratory Protection Use in a well-ventilated area, preferably a fume hood, to minimize inhalation.[5] If ventilation is inadequate, wear respiratory protection.[3]

Spill and Emergency Procedures

In the event of a spill or leak, immediate action is required to mitigate risks.

Emergency Procedures for Spills and Leaks:

  • Evacuate: Immediately evacuate non-essential personnel from the affected area.[6][7]

  • Ventilate: Ensure adequate ventilation to disperse vapors.[6][7]

  • Eliminate Ignition Sources: As a precaution due to its potential flammability, remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][5]

  • Containment: Contain the spill using an inert absorbent material like sand or vermiculite.[6]

  • Collection: Collect the absorbed material into a sealed and properly labeled container for hazardous waste disposal.[6]

Step-by-Step Disposal Protocol

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[8] Do not dispose of this compound down the drain or by evaporation.[8]

Step 1: Waste Segregation and Collection

  • Collect waste this compound and any materials contaminated with it in a dedicated, compatible waste container.[4][9] Plastic is often the preferred material for waste containers.[10]

  • Do not mix this compound with other incompatible waste streams.[4][11][12] Store acids and bases separately, and keep oxidizing agents away from organic compounds.[11]

Step 2: Container Management

  • Ensure the waste container is in good condition, with no cracks or deterioration, and has a secure, leak-proof screw cap.[11][12]

  • Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

  • Keep the exterior of the container clean and free of contamination.[13]

  • The container must be kept closed at all times, except when adding waste.[8][10]

Step 3: Labeling

  • Properly label the waste container with a hazardous waste tag.[9][10] The label should clearly identify the contents as "Hazardous Waste - this compound" and list any other components.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[10][11]

  • The SAA should be at or near the point of waste generation.[10]

  • Ensure the storage area is cool, dry, and well-ventilated.[4]

Step 5: Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.[10]

  • High-temperature incineration at a licensed facility is a common disposal method for fluorinated hydrocarbons.[6][14]

Disposal Workflow

G This compound Disposal Workflow A Generation of This compound Waste B Wear Appropriate PPE A->B C Collect in a Designated, Compatible Waste Container B->C D Is the container properly labeled with 'Hazardous Waste'? C->D E Label the Container D->E No F Store in a Designated Satellite Accumulation Area D->F Yes E->F G Is the container full or ready for disposal? F->G H Contact EHS for Pickup and Final Disposal G->H Yes I Continue to Add Waste (Keep Container Closed) G->I No I->C

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 1,3-Difluoropropane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Difluoropropane in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Hazard Identification and Risk Assessment

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate safety measures to mitigate risks.

Primary Hazards:

  • Flammability: Highly flammable liquid and vapor.[2] Vapors can form explosive mixtures with air.

  • Health Hazards: Causes skin irritation and serious eye irritation.[2] May cause respiratory irritation.[2]

  • Inhalation Risk: Vapors may cause dizziness or drowsiness.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate chemical-resistant protective gloves to prevent skin exposure.[1][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[3] A lab coat or chemical-resistant apron should be worn.
Respiratory Protection Operations should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation exposure.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is mandatory for the safe handling of this compound.

3.1. Preparation and Engineering Controls

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize vapor inhalation.[1]

  • Ignition Sources: Eliminate all potential ignition sources from the handling area. This includes open flames, sparks, hot surfaces, and static electricity.[1][4] Use only non-sparking tools and explosion-proof equipment.[2]

  • Emergency Equipment: Ensure that a fire extinguisher (suitable for flammable liquids), safety shower, and eyewash station are readily accessible and in good working order.

3.2. Handling and Use

  • Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above.

  • Grounding: Ground and bond containers when transferring material to prevent static discharge.[2]

  • Dispensing: Dispense the chemical carefully, avoiding splashing. Keep the container tightly closed when not in use.[1][2]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3]

  • Avoid Inhalation: Avoid breathing vapors or mist.[4]

3.3. Storage

  • Location: Store this compound in a cool, dry, and well-ventilated area.[1] Keep it refrigerated.[3]

  • Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[1]

  • Containers: Keep containers tightly closed to prevent the escape of vapors.[1]

  • Incompatible Materials: Store separately from incompatible materials.

3.4. Accidental Release Measures

  • Evacuation: In case of a spill, evacuate the area immediately.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collection: Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.

Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] It is imperative to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3] Dispose of contents and containers to an approved waste disposal plant.[2]

First-Aid Measures

In the event of exposure, follow these first-aid procedures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[3]

  • Inhalation: Remove to fresh air. Get medical attention immediately if symptoms occur.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Quantitative Safety Data

PropertyValue
Molecular Formula C3H6F2
Boiling Point 40 - 42 °C / 104 - 107.6 °F
Hazard Statements H225, H315, H319, H335
Signal Word Danger
Hazard Class 3
Packing Group III

Data sourced from various Safety Data Sheets.[2][4]

Experimental Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup prep_emergency Verify Emergency Equipment prep_setup->prep_emergency handle_transfer Ground and Transfer Chemical prep_emergency->handle_transfer handle_use Perform Experiment handle_transfer->handle_use handle_close Securely Close Container handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate storage_store Store in a Cool, Ventilated Area handle_close->storage_store cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Doff PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Difluoropropane
Reactant of Route 2
1,3-Difluoropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.